molecular formula C28H32N2 B1295294 Terephthalylidene bis(p-butylaniline) CAS No. 29743-21-3

Terephthalylidene bis(p-butylaniline)

Cat. No.: B1295294
CAS No.: 29743-21-3
M. Wt: 396.6 g/mol
InChI Key: OWDOPPGNUYIHFQ-UHFFFAOYSA-N
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Description

Terephthalylidene bis(p-butylaniline) is a useful research compound. Its molecular formula is C28H32N2 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
The exact mass of the compound Terephthalylidene bis(p-butylaniline) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171004. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Terephthalylidene bis(p-butylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terephthalylidene bis(p-butylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butylphenyl)-1-[4-[(4-butylphenyl)iminomethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H32N2/c1-3-5-7-23-13-17-27(18-14-23)29-21-25-9-11-26(12-10-25)22-30-28-19-15-24(16-20-28)8-6-4-2/h9-22H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDOPPGNUYIHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29743-21-3
Record name Terephthal-bis-n-butylaniline
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Record name 29743-21-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Terephthalylidenebis(4-butylaniline)
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Terephthalylidene bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Terephthalylidene bis(p-butylaniline), a Schiff base with significant interest in materials science and potential applications in various fields. This document details the experimental protocols for its synthesis and outlines the key characterization techniques used to verify its structure and purity.

Synthesis of Terephthalylidene bis(p-butylaniline)

The synthesis of Terephthalylidene bis(p-butylaniline) is achieved through a condensation reaction between terephthalaldehyde and p-butylaniline. This reaction, characteristic of Schiff base formation, involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of water.

Experimental Protocol

Materials:

  • Terephthalaldehyde (1 mole equivalent)

  • p-Butylaniline (2 mole equivalents)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • A solution of terephthalaldehyde is prepared by dissolving it in a minimal amount of hot absolute ethanol.

  • In a separate flask, a solution of p-butylaniline (2 equivalents) is prepared in absolute ethanol.

  • The ethanolic solution of terephthalaldehyde is added dropwise to the solution of p-butylaniline with constant stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • The reaction mixture is then refluxed for a period of 2 to 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the solid product.

  • The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and chloroform.

dot

Caption: Synthesis workflow for Terephthalylidene bis(p-butylaniline).

Characterization of Terephthalylidene bis(p-butylaniline)

A combination of spectroscopic and thermal analysis techniques is employed to confirm the successful synthesis and purity of Terephthalylidene bis(p-butylaniline).

Physical Properties
PropertyValue
Molecular Formula C₂₈H₃₂N₂
Molecular Weight 396.57 g/mol [2]
Appearance Yellow crystalline needles[3]
Melting Point 232 °C[2]
CAS Number 29743-21-3[2]
Spectroscopic Characterization

FT-IR spectroscopy is a crucial tool for identifying the functional groups present in the synthesized compound. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group and the disappearance of the bands corresponding to the carbonyl (C=O) of the aldehyde and the primary amine (N-H) of the aniline.

Experimental Protocol:

  • The FT-IR spectrum is recorded using a KBr pellet method or as a thin film on a suitable substrate.

  • The spectrum is typically scanned in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~1600-1650C=N (azomethine) stretching[4]
~3000-3100Aromatic C-H stretching
~2850-2960Aliphatic C-H stretching
~1500-1600Aromatic C=C stretching

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, thus confirming its structure.

Experimental Protocol:

  • NMR spectra are typically recorded in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard.

Expected ¹H NMR Chemical Shifts (δ, ppm): The spectrum is expected to show signals corresponding to the aromatic protons, the azomethine proton, and the protons of the butyl groups. The characteristic signal for the azomethine proton (-CH=N-) is anticipated to appear as a singlet in the downfield region.

Expected ¹³C NMR Chemical Shifts (δ, ppm): The ¹³C NMR spectrum will display signals for the aromatic carbons, the azomethine carbon, and the carbons of the butyl chains. The imine carbon atom is expected to have a characteristic chemical shift.

dot

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Characterization Reactants Terephthalaldehyde + p-Butylaniline Reaction Condensation Reaction Reactants->Reaction Product Terephthalylidene bis(p-butylaniline) Reaction->Product FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy Product->NMR Thermal Thermal Analysis Product->Thermal UVVis UV-Vis Spectroscopy Product->UVVis C=N bond confirmation C=N bond confirmation FTIR->C=N bond confirmation Structural Elucidation Structural Elucidation NMR->Structural Elucidation Thermal Stability Thermal Stability Thermal->Thermal Stability Electronic Transitions Electronic Transitions UVVis->Electronic Transitions

Caption: Logical relationship between synthesis and characterization.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of Terephthalylidene bis(p-butylaniline) is expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic rings and the azomethine groups.

Experimental Protocol:

  • The UV-Vis spectrum is recorded in a suitable solvent (e.g., ethanol, chloroform) at a known concentration.

  • The spectrum is scanned over a range of wavelengths, typically from 200 to 800 nm.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase transitions of the compound.

Experimental Protocol:

  • DSC: A small, weighed sample is heated or cooled at a constant rate in a controlled atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature.

  • TGA: A sample is heated in a controlled atmosphere at a constant rate, and its mass is continuously monitored as a function of temperature.

Expected Results:

  • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. For liquid crystalline materials like this, additional peaks corresponding to phase transitions may be observed.

  • TGA: The TGA curve will indicate the temperature at which the compound begins to decompose and the percentage of weight loss at different temperatures, providing information about its thermal stability. Studies on similar Schiff bases have shown decomposition often begins at temperatures above 200°C.[5]

Conclusion

The synthesis of Terephthalylidene bis(p-butylaniline) is a straightforward and efficient process based on the well-established Schiff base condensation reaction. The successful synthesis and purity of the compound can be unequivocally confirmed through a combination of spectroscopic and thermal analysis techniques. This guide provides the necessary experimental framework and expected characterization data for researchers working with this and similar compounds.

References

CAS number 29743-21-3 properties and uses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N,N′-Terephthalylidenebis(4-butylaniline) (TBBA)

CAS Number: 29743-21-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N,N′-Terephthalylidenebis(4-butylaniline), CAS Number 29743-21-3. This compound, a well-characterized Schiff base, is primarily known for its thermotropic liquid crystalline properties. All available quantitative data has been systematically compiled into tables for clarity. Furthermore, this guide outlines standard experimental protocols for the synthesis and characterization of this material. Visual diagrams generated using Graphviz are provided to illustrate key processes. It is critical to note that while this compound is sometimes abbreviated as TBBA, it is structurally distinct from the brominated flame retardant Tetrabromobisphenol A (CAS 79-94-7), which shares the same acronym. Extensive literature searches reveal no significant data on the biological activity, pharmacology, or application of N,N′-Terephthalylidenebis(4-butylaniline) in drug development. Its known applications are confined to the field of materials science.

Chemical and Physical Properties

N,N′-Terephthalylidenebis(4-butylaniline) is an organic compound derived from an aniline.[1][2] Its core structure consists of a central terephthalylidene group linked to two 4-butylaniline units via imine bonds. This rigid, elongated molecular shape is responsible for its liquid crystalline behavior.

Table 1: Compound Identification
IdentifierValue
CAS Number 29743-21-3[3][4]
Molecular Formula C₂₈H₃₂N₂[1][3][4]
Molecular Weight 396.57 g/mol [1][3]
Common Synonyms TBBA, Terephthalylidene bis(p-butylaniline), N,N'-(1,4-Phenylenedimethylidyne)bis(4-butylaniline), Terephthalbis(4-butylaniline)[3][4]
MDL Number MFCD00027222[3]
Table 2: Physicochemical Data
PropertyValueNotes
Physical Description Yellow crystalline needles[4]-
Melting Point 232 °C[3][4]Transition to isotropic liquid
Boiling Point ~510 - 552 °CPredicted/Estimated values[3][4]
Density ~0.98 - 1.21 g/cm³Predicted/Estimated values[3][4]
pKa 2.97 ± 0.50Predicted
Refractive Index ~1.7620Estimated[4][5]

Synthesis Protocol

The synthesis of TBBA is a straightforward condensation reaction, characteristic of Schiff base formation. The process involves the reaction of terephthalaldehyde with two equivalents of 4-butylaniline.

Experimental Protocol: Synthesis of TBBA
  • Reactant Preparation : Dissolve one molar equivalent of terephthalaldehyde in a suitable solvent, such as absolute ethanol or toluene.

  • Addition : To the solution from step 1, add two molar equivalents of 4-butylaniline (CAS 104-13-2) dropwise while stirring.

  • Reaction : Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture to room temperature. The product, TBBA, will precipitate out of the solution.

  • Purification : Collect the yellow crystalline solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallization : Further purify the product by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and chloroform to obtain high-purity yellow needles.

  • Drying : Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product A Terephthalaldehyde (1 eq.) C Condensation Reaction (Ethanol, Reflux) A->C B 4-Butylaniline (2 eq.) B->C D Precipitation & Filtration C->D Cooling E Recrystallization D->E Crude Product F Purified TBBA (CAS 29743-21-3) E->F

Fig 1. General synthesis workflow for N,N′-Terephthalylidenebis(4-butylaniline) (TBBA).

Characterization and Liquid Crystalline Properties

TBBA is a thermotropic liquid crystal, meaning it exhibits different phases (mesophases) upon changes in temperature. The characterization of these phases is crucial for its application in materials science.

Table 3: Mesophase Transition Temperatures for TBBA
TransitionTemperature (°C)Phase Change
T₁113Crystal to Smectic B
T₂144Smectic B to Smectic C
T₃172Smectic C to Smectic A
T₄200Smectic A to Nematic
T₅232Nematic to Isotropic Liquid

Note: Transition temperatures can vary slightly based on sample purity and experimental conditions.

Phase_Transitions Crystal Crystalline Solid SmB Smectic B Crystal->SmB 113°C SmC Smectic C SmB->SmC 144°C SmA Smectic A SmC->SmA 172°C Nematic Nematic SmA->Nematic 200°C Isotropic Isotropic Liquid Nematic->Isotropic 232°C

Fig 2. Thermotropic phase transitions of TBBA upon heating.
Experimental Protocols for Characterization

The following are standard methodologies for confirming the identity and characterizing the liquid crystalline phases of TBBA.

  • Differential Scanning Calorimetry (DSC) :

    • Objective : To determine the temperatures and enthalpy changes of phase transitions.

    • Method : A small, weighed sample (2-5 mg) of TBBA is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured relative to an empty reference pan. Peaks or shifts in the heat flow curve indicate phase transitions. The sample is then cooled at the same rate to observe transitions upon cooling.

  • Polarized Optical Microscopy (POM) :

    • Objective : To visually identify the different liquid crystal mesophases by observing their unique optical textures.

    • Method : A small amount of TBBA is placed on a glass slide and covered with a coverslip. The slide is placed on a hot stage attached to a polarizing microscope. The sample is heated and cooled while being observed between crossed polarizers. Each liquid crystal phase (Nematic, Smectic A, etc.) will exhibit a characteristic texture (e.g., schlieren, focal-conic) that allows for its identification.

  • Spectroscopic Analysis (FTIR & NMR) :

    • Objective : To confirm the chemical structure of the synthesized compound.

    • Method :

      • FTIR : The formation of the imine (C=N) bond can be confirmed by the appearance of a characteristic stretching band around 1610-1630 cm⁻¹. The disappearance of the C=O stretch from terephthalaldehyde and the N-H stretches from 4-butylaniline also confirms the reaction.

      • ¹H NMR : The chemical shifts of the protons, particularly the imine proton (CH=N) around 8.5 ppm and the aromatic protons, will confirm the final structure.

Characterization_Workflow cluster_structure Structural Confirmation cluster_thermal Thermal & Phase Analysis cluster_results Verified Data Start Synthesized TBBA Sample NMR NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR DSC Differential Scanning Calorimetry (DSC) Start->DSC POM Polarized Optical Microscopy (POM) Start->POM Structure Chemical Structure Verified NMR->Structure FTIR->Structure Phases Phase Transition Temperatures & Textures Identified DSC->Phases POM->Phases

Fig 3. Standard workflow for the characterization of TBBA.

Uses and Applications

The application of CAS 29743-21-3 is exclusively in the domain of materials science.

  • Liquid Crystal Research : TBBA serves as a model compound for studying various smectic and nematic phases due to its rich polymorphism.

  • Opto-electronic Devices : As a component in liquid crystal mixtures, it could potentially be used in display technologies and light modulators, although more modern materials are now prevalent.

There is no evidence in peer-reviewed literature to suggest its use in any biological or pharmaceutical application.

Safety and Handling

According to available safety data sheets, TBBA is classified as an irritant.

  • Hazard Codes : Xi (Irritant)[4]

  • Risk Statements : R36/37/38 - Irritating to eyes, respiratory system, and skin.[3][4]

  • Safety Statements : S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[3][4]

Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Unveiling the Mesophases: A Technical Guide to Terephthalylidene bis(p-butylaniline) Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the rich polymorphism of Terephthalylidene bis(p-butylaniline) (TBBA), a classic and extensively studied liquid crystalline material. This document details the synthesis, experimental characterization, and distinct liquid crystal phases of TBBA, presenting quantitative data in a structured format for easy reference and comparison.

Introduction to Terephthalylidene bis(p-butylaniline) (TBBA)

Terephthalylidene bis(p-butylaniline), commonly abbreviated as TBBA, is a thermotropic liquid crystal renowned for its complex sequence of smectic and nematic phases. Its chemical structure, consisting of a central terephthalylidene core linked to two p-butylaniline wings, imparts the molecular anisotropy necessary for the formation of these mesophases. Understanding the phase behavior of TBBA is crucial for the fundamental study of liquid crystal physics and for the design of new materials with tailored properties for applications in displays, sensors, and other advanced technologies.

Synthesis of Terephthalylidene bis(p-butylaniline)

The synthesis of TBBA is typically achieved through a condensation reaction between terephthalaldehyde and p-butylaniline. While specific laboratory protocols may vary, the general procedure is as follows:

Experimental Protocol: Synthesis of TBBA

  • Reactants: Terephthalaldehyde and p-butylaniline (2 molar equivalents).

  • Solvent: A suitable organic solvent such as absolute ethanol or methanol.

  • Catalyst: A few drops of a weak acid, such as acetic acid, can be used to catalyze the reaction.

  • Procedure:

    • Dissolve terephthalaldehyde in the chosen solvent in a round-bottom flask.

    • Add p-butylaniline to the solution.

    • Add the acid catalyst.

    • The reaction mixture is typically refluxed for several hours.

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the crude product precipitates out.

    • The solid product is collected by filtration, washed with cold solvent to remove unreacted starting materials, and then dried.

    • Purification is typically performed by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield pure Terephthalylidene bis(p-butylaniline).

Liquid Crystalline Phases of TBBA

TBBA exhibits a rich polymorphism, transitioning through several distinct liquid crystal phases upon heating and cooling. The exact transition temperatures can be influenced by sample purity and experimental conditions.

Table 1: Phase Transition Temperatures of Terephthalylidene bis(p-butylaniline) (TBBA)

TransitionTemperature (°C)Enthalpy Change (ΔH)Notes
Crystal to Smectic G (Cr → SmG)~113-On heating.
Smectic G to Smectic F (SmG → SmF)~144-Transition observed by some techniques.
Smectic F to Smectic C (SmF → SmC)~172-
Smectic C to Smectic A (SmC → SmA)~200Low ΔHOften difficult to detect by DSC alone.[1]
Smectic A to Nematic (SmA → N)~236-
Nematic to Isotropic Liquid (N → I)~236.5-The nematic range is very narrow.
Isotropic Liquid to Nematic (I → N)~236.5-On cooling.
Nematic to Smectic A (N → SmA)~236-On cooling.
Smectic A to Smectic C (SmA → SmC)~200-On cooling.
Smectic C to Smectic H (SmC → SmH)--A metastable phase sometimes observed on cooling.
Smectic H to Smectic G (SmH → SmG)--A metastable phase sometimes observed on cooling.
Smectic C to Crystal (SmC → Cr)~55.6-On cooling, crystallization occurs at a lower temperature.[1]

Note: The transition temperatures and the presence of all phases can be highly dependent on the experimental conditions and the purity of the sample. The data presented is a compilation from various sources and should be considered as representative.

Experimental Characterization of TBBA Phases

The identification and characterization of the liquid crystal phases of TBBA rely on a combination of experimental techniques.

Differential Scanning Calorimetry (DSC)

Experimental Protocol: DSC Analysis of TBBA

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of TBBA (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min).

    • The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Phase transitions are identified as endothermic peaks (on heating) or exothermic peaks (on cooling) in the DSC thermogram. The peak area corresponds to the enthalpy change (ΔH) of the transition. The Smectic C to Smectic A transition in TBBA has a very low enthalpy change and can be difficult to detect with DSC.[1]

Polarized Optical Microscopy (POM)

Experimental Protocol: POM Analysis of TBBA

  • Instrument: A polarizing optical microscope equipped with a hot stage for temperature control.

  • Sample Preparation: A small amount of TBBA is placed between a glass slide and a coverslip. The sample is heated to its isotropic phase to ensure uniform spreading and then cooled to form the liquid crystal phases.

  • Procedure: The sample is observed between crossed polarizers as the temperature is slowly varied.

  • Data Analysis: Each liquid crystal phase exhibits a characteristic optical texture. The transitions between phases are identified by the changes in these textures. For example, the nematic phase typically shows a Schlieren texture, while smectic phases exhibit focal-conic or mosaic textures.

X-ray Diffraction (XRD)

Experimental Protocol: XRD Analysis of TBBA

  • Instrument: An X-ray diffractometer equipped with a temperature-controlled sample holder.

  • Sample Preparation: The TBBA sample is placed in a capillary tube or on a temperature-controlled stage. The sample can be aligned using a magnetic field to obtain more detailed structural information.

  • Procedure: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles.

  • Data Analysis: The diffraction pattern provides information about the molecular arrangement.

    • Nematic Phase: A diffuse outer ring corresponding to the average intermolecular distance.

    • Smectic Phases: Sharp inner peaks (Bragg reflections) corresponding to the layer spacing (d). The arrangement of molecules within the layers can be determined from the wide-angle reflections. For instance, a tilted phase like Smectic C will show a different diffraction pattern compared to an orthogonal phase like Smectic A.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the liquid crystal phases of Terephthalylidene bis(p-butylaniline).

G cluster_synthesis Synthesis & Purification cluster_data Data Analysis & Interpretation Synthesis Synthesis of TBBA (Condensation Reaction) Purification Purification (Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM XRD X-ray Diffraction (XRD) Purification->XRD TransitionTemps Phase Transition Temperatures & Enthalpies DSC->TransitionTemps PhaseIdentification Phase Identification (Texture Analysis) POM->PhaseIdentification StructuralInfo Structural Information (Layer Spacing, Tilt Angle) XRD->StructuralInfo PhaseIdentification->TransitionTemps StructuralInfo->PhaseIdentification

Caption: Workflow for TBBA Synthesis and Characterization.

References

The Core of Color Change: An In-depth Technical Guide to the Thermochromic Properties of Schiff Base Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schiff base compounds, characterized by their versatile imine (-C=N-) functional group, have garnered significant attention for their remarkable stimuli-responsive properties, particularly thermochromism—a reversible color change upon temperature variation. This technical guide provides a comprehensive overview of the fundamental principles, synthesis, and characterization of thermochromic Schiff bases. It details the underlying mechanisms, primarily driven by keto-enol tautomerism, and explores the structure-property relationships that govern their thermochromic behavior. This document serves as a resource for researchers and professionals in materials science and drug development, offering detailed experimental protocols, a summary of quantitative data, and a forward look into their potential applications in advanced therapeutic and diagnostic systems.

Introduction to Thermochromic Schiff Bases

Schiff bases are a class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their unique molecular structure, often involving intramolecular hydrogen bonds, makes them prime candidates for exhibiting chromic phenomena.[3] Thermochromism in these compounds is attributed to temperature-induced shifts in molecular conformation and electronic states.[4] This reversible color change makes them highly attractive for applications ranging from smart materials and sensors to potential use in temperature-sensitive drug delivery systems.[4][5]

The thermochromic effect in many Schiff bases, particularly those derived from o-hydroxy aldehydes like salicylaldehyde, is rooted in the equilibrium between two tautomeric forms: the enol-imine and the keto-amine forms.[6][7] A change in temperature can shift this equilibrium, leading to a visible color change.[3]

Mechanism of Thermochromism: The Keto-Enol Tautomerism

The predominant mechanism responsible for the thermochromic properties of many salicylideneaniline-type Schiff bases is the intramolecular proton transfer leading to a tautomeric equilibrium between the enol (E) and keto (K) forms.[6][8]

  • Enol Form: Characterized by an intramolecular O-H···N hydrogen bond. This form is typically yellow or colorless.[9][10]

  • Keto Form: Formed by the transfer of the phenolic proton to the imine nitrogen, resulting in a quinoidal structure. This form is often orange or red.[9][10]

The equilibrium between these two forms is temperature-dependent. At lower temperatures, the enol form is generally more stable. As the temperature increases, the equilibrium can shift towards the keto form, resulting in a color change.[10] This process is reversible, with the material returning to its original color upon cooling.

The planarity of the Schiff base molecule plays a crucial role in its chromic properties. It has been observed that planar molecules are more likely to exhibit thermochromism, while non-planar molecules tend to be photochromic (light-induced color change). This is often referred to as the "SA planarity rule," where "SA" stands for salicylideneaniline.[4]

Below is a diagram illustrating the thermochromic mechanism driven by keto-enol tautomerism.

Thermochromism_Mechanism Mechanism of Thermochromism in Salicylideneaniline Schiff Bases cluster_equilibrium Temperature-Dependent Equilibrium cluster_factors Influencing Factors Enol Enol Tautomer (Yellow/Colorless) - Lower Temperature - O-H···N Hydrogen Bond Keto Keto Tautomer (Orange/Red) - Higher Temperature - O···H-N+ Hydrogen Bond Enol->Keto Heating Equilibrium Tautomeric Equilibrium Keto->Enol Cooling Planarity Molecular Planarity Packing Crystal Packing Substituents Substituent Effects Equilibrium->Planarity Equilibrium->Packing Equilibrium->Substituents

Caption: The thermochromic mechanism in salicylideneaniline Schiff bases involves a temperature-driven equilibrium between the enol and keto tautomers, influenced by molecular structure and packing.

Synthesis and Characterization

General Synthesis of Schiff Bases

Schiff bases are typically synthesized via a condensation reaction between a primary amine and an aldehyde or ketone, often under reflux in a suitable solvent like ethanol or methanol.[2]

A representative synthesis of a salicylideneaniline derivative is as follows: An equimolar amount of a substituted salicylaldehyde and a substituted aniline are dissolved in ethanol. The mixture is refluxed for a few hours. Upon cooling, the Schiff base product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.[2]

Characterization Techniques

The synthesized Schiff bases and their thermochromic properties are characterized using a variety of analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretching vibration) and to study the intramolecular hydrogen bonding (O-H stretching).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure of the synthesized compounds.[7]

  • UV-Visible (UV-Vis) Spectroscopy: To monitor the color change by observing the changes in the absorption spectra at different temperatures.[11]

  • Differential Scanning Calorimetry (DSC): To determine the transition temperatures and thermodynamic parameters associated with the thermochromic phase transitions.[11][12]

  • Powder X-ray Diffraction (PXRD): To analyze the crystal structure and its changes with temperature.[13]

Quantitative Data on Thermochromic Schiff Bases

The following tables summarize qualitative and semi-quantitative data on the thermochromic behavior of selected Schiff base compounds as reported in the literature. It is important to note that comprehensive quantitative data is often dispersed across various studies, and direct comparisons should be made with caution.

Table 1: Thermochromic Properties of Selected Salicylideneaniline Derivatives

Compound NameSubstituentsObserved Color ChangeTemperature RangeReference(s)
N,N'-bis(salicylidene)-p-phenylenediamine (BSP)-Not specified, but thermochromicStudied in crystalline state[14]
(E)-2,4-di-tert-butyl-6-{[(4-chlorophenyl)imino]methyl}phenol2,4-di-tert-butyl on salicylaldehyde, 4-chloro on anilineNot specified, undergoes phase transition upon coolingCooled to low temperatures[4]
(E)-6-{[(4-bromophenyl)imino]methyl}-2,4-di-tert-butylphenol2,4-di-tert-butyl on salicylaldehyde, 4-bromo on anilineNot specified, undergoes phase transition upon coolingCooled to low temperatures[4]
A series of photo- and thermoresponsive SA-derivativesVariousOrange to pale orange upon heating150 K to 300 K[10][11]
N-salicylidene-2-aminopyridine derivativesVariousYellow to red upon heatingStudied at various temperatures[15]

Table 2: Spectroscopic Data of Thermochromic Schiff Bases at Different Temperatures

Compound/SystemTechniqueTemperature(s)Key ObservationsReference(s)
Thermal Liquid Crystal PaintUV-Vis Diffuse Reflectance26°C to 46°CPeak at 500 nm (green) decreases, and a peak at 480 nm (blue) appears with increasing temperature.[16][17]
Photo- and thermoresponsive SA-derivativesSolid-state UV-Vis77 K (liquid nitrogen) and room temperatureReversible thermochromism observed.[10][11]
Layered Polydiacetylene (PDA) on a substrateUV-Vis Diffuse Reflectance30°C to 250°CPeak at ~660 nm shifts to shorter wavelengths with increasing temperature.[18]
Crystal Violet Lactone (CVL) with TA and 1-octadecanol on fabricUV-Vis Kubelka-Munk27°C and 65°CSignificant change in the visible absorption spectrum, corresponding to a color change.[19]

Experimental Protocols

Synthesis of N-salicylidene-2-aminopyridine
  • Reactants: Salicylaldehyde (1 mmol) and 2-aminopyridine (1 mmol).[15]

  • Solvent: Ethanol (20 mL).

  • Procedure:

    • Dissolve salicylaldehyde and 2-aminopyridine in ethanol in a round-bottom flask.

    • Reflux the mixture with stirring for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated yellow solid by filtration.

    • Wash the product with cold ethanol and dry it in a vacuum desiccator.

Characterization of Thermochromic Properties using Variable-Temperature UV-Vis Diffuse Reflectance Spectroscopy

This protocol is a generalized procedure based on methodologies described in the literature for analyzing solid samples.[16][17][18][19]

  • Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory and a high-temperature reaction chamber with a temperature controller.

  • Sample Preparation:

    • For powder samples, place the powder in the sample cup of the reaction chamber.

    • For coated samples, apply the thermochromic material as a thin film onto a suitable substrate (e.g., a sandblasted stainless steel disk).

    • Use an uncoated, non-reflective substrate as a reference.

  • Measurement Procedure:

    • Place the reference material in the sample holder and record a baseline spectrum at the initial temperature.

    • Replace the reference with the sample.

    • Set the desired initial temperature using the temperature controller and allow the system to equilibrate.

    • Record the diffuse reflectance spectrum of the sample over the desired wavelength range (e.g., 400-800 nm).

    • Incrementally increase the temperature to the next setpoint, allow for equilibration, and record another spectrum.

    • Repeat this process over the entire temperature range of interest.

    • To test for reversibility, cool the sample back to the initial temperature and record the spectrum again.

  • Data Analysis:

    • Convert the reflectance spectra to absorbance or Kubelka-Munk units for easier interpretation.

    • Plot the spectra at different temperatures to visualize the changes in absorption bands.

    • Identify the isosbestic points, which indicate the presence of a two-component equilibrium (e.g., enol and keto forms).

    • Plot the absorbance at a specific wavelength (corresponding to one of the tautomers) as a function of temperature to determine the transition temperature range.

Below is a workflow diagram for the experimental characterization of thermochromic Schiff bases.

Experimental_Workflow Experimental Workflow for Thermochromic Schiff Base Characterization cluster_thermo Thermochromic Analysis Methods Start Start Synthesis Schiff Base Synthesis (Condensation Reaction) Start->Synthesis Purification Purification and Isolation (Filtration, Recrystallization) Synthesis->Purification Structural_Char Structural Characterization (FT-IR, NMR) Purification->Structural_Char Thermo_Analysis Thermochromic Analysis Structural_Char->Thermo_Analysis VT_UVVis Variable-Temperature UV-Vis Spectroscopy Thermo_Analysis->VT_UVVis DSC Differential Scanning Calorimetry (DSC) Thermo_Analysis->DSC VT_PXRD Variable-Temperature Powder X-ray Diffraction Thermo_Analysis->VT_PXRD Data_Analysis Data Analysis and Interpretation End End Data_Analysis->End VT_UVVis->Data_Analysis DSC->Data_Analysis VT_PXRD->Data_Analysis

Caption: A generalized experimental workflow for the synthesis and characterization of thermochromic Schiff base compounds.

Applications in Drug Development: A Forward Look

While the direct application of thermochromic Schiff bases in drug delivery is an emerging field, their inherent temperature-responsive nature presents exciting possibilities. The principles governing their color change can be conceptually extended to create "smart" drug delivery systems.

Potential for Temperature-Sensitive Drug Release

Thermo-sensitive drug delivery systems are designed to release their payload in response to a specific temperature trigger.[20][21] This is particularly relevant for targeted cancer therapy, where localized hyperthermia can be used to heat tumor tissues. A hypothetical drug delivery system could incorporate thermochromic Schiff bases in a polymer matrix or liposomal formulation.

The underlying principle would be a temperature-induced structural change in the Schiff base that, in turn, alters the permeability of the carrier, leading to drug release. For instance, a shift from a more compact enol form to a different keto conformation could disrupt the integrity of a lipid bilayer or a polymer network.

Development of Temperature Sensors for Biological Systems

The ability of thermochromic compounds to provide a visual indication of temperature makes them candidates for developing simple, non-invasive temperature sensors.[22][23][24] In a biological context, these could be used to monitor temperature changes in cell cultures or tissues, which can be indicative of metabolic activity or pathological conditions like inflammation.

For such applications, the Schiff bases would need to be biocompatible and exhibit a distinct color change within the physiological temperature range. Further research is required to design and synthesize such compounds and to integrate them into practical sensing platforms.

Below is a logical relationship diagram illustrating the design considerations for developing thermochromic Schiff bases for biomedical applications.

Design_Logic Design Logic for Biomedical Thermochromic Schiff Bases cluster_requirements Key Requirements cluster_design Molecular Design Strategy Goal Biomedical Application (e.g., Drug Release, Sensing) Biocompatibility Biocompatibility and Low Toxicity Goal->Biocompatibility Physio_Temp Transition Temperature in Physiological Range (37-42°C) Goal->Physio_Temp Sharp_Transition Sharp and Reversible Color Change Goal->Sharp_Transition Stability Stability in Aqueous Environments Goal->Stability Polymer_Conj Polymer Conjugation Biocompatibility->Polymer_Conj Substituents Tune Substituents (Electron-donating/withdrawing groups) Physio_Temp->Substituents Metal_Complex Metal Complexation Sharp_Transition->Metal_Complex Stability->Polymer_Conj Substituents->Metal_Complex

Caption: A logical diagram outlining the design considerations for tailoring the properties of thermochromic Schiff bases for potential biomedical applications.

Conclusion

Thermochromic Schiff base compounds represent a fascinating class of smart materials with a well-defined structure-property relationship. The temperature-induced keto-enol tautomerism provides a robust mechanism for reversible color change. While their application in materials science is well-established, their potential in the realm of drug development and biomedical sensing is a promising area for future research. This guide has provided a foundational understanding of these compounds, from their synthesis and characterization to the core principles governing their thermochromic behavior. Further exploration into tuning their properties for biological environments will be key to unlocking their full potential in advanced therapeutic and diagnostic applications.

References

An In-depth Technical Guide to the Photochromic Behavior of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline derivatives, particularly N-salicylideneanilines (anils), represent a significant class of photochromic compounds that undergo reversible color changes upon exposure to light. This phenomenon is rooted in a fascinating intramolecular proton transfer and isomerization process, leading to significant alterations in their absorption spectra. Understanding and harnessing this behavior holds considerable promise for various applications, including molecular switches, high-density optical data storage, and the development of photoswitchable therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the photochromic behavior of aniline derivatives, detailing their synthesis, mechanistic pathways, and the experimental protocols for their characterization. Quantitative data on their photophysical properties are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding.

Core Principles of Photochromism in Aniline Derivatives

The photochromism observed in many aniline derivatives, most notably salicylideneanilines, is predominantly driven by a reversible tautomerization between an enol-imine and a keto-amine form.[1][2] This transformation is initiated by the absorption of ultraviolet (UV) light and can be reversed either thermally or by irradiation with visible light.[3]

The key steps in this process are:

  • Photoexcitation: The stable enol form absorbs a photon of UV light, promoting the molecule to an excited electronic state.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is rapidly transferred from the hydroxyl group to the imine nitrogen atom.[4] This ultrafast process leads to the formation of a transient cis-keto tautomer in its excited state.[5]

  • Isomerization and Relaxation: The excited cis-keto form then undergoes a geometrical isomerization to the more stable trans-keto form, which is the colored species.[4][5] This is followed by non-radiative decay back to the ground electronic state. The resulting trans-keto form has a distinctly different absorption spectrum, typically in the visible region, leading to the observed color change.[3]

  • Reversion: The molecule can revert from the colored trans-keto form back to the colorless enol form either through thermal relaxation (fading in the dark) or by absorbing a photon of visible light (photobleaching).[3]

The efficiency and kinetics of this process are influenced by several factors, including the electronic nature of substituents on both the salicylidene and aniline rings, the viscosity and polarity of the medium, and the crystal packing in the solid state.[1][6]

Quantitative Data on Photochromic Properties

The photochromic behavior of aniline derivatives can be quantified by several key parameters, including their absorption maxima (λmax) in different states, the quantum yield of the forward (coloring) and reverse (fading) reactions, and the kinetics of the thermal fading process. The following tables summarize available data for representative salicylideneaniline derivatives.

CompoundSolvent/StateEnol Form λmax (nm)Keto Form λmax (nm)Reference(s)
Salicylideneaniline (SA)Cyclohexane~350~450[5]
Salicylideneaniline (SA)Solid (α1 and α2 polymorphs)~350~480[7]
N-(3,5-di-tert-butylsalicylidene)-4-aminopyridineEthanol~380~480[8]
Salicylidene-m-toluidineSolid-480 (induced)[6]
5-Bromosalicylidene-α-naphthylamineSolid-Color change to red[6]
Salicylidene-(p-nitro)anilineRigid glassy solution--[6]
Salicylidene-(p-methoxy)anilineRigid glassy solution--[6]

Note: Quantitative data on quantum yields and detailed kinetics are often highly dependent on experimental conditions and are not always readily available in a comparative format. The data presented here are indicative of the typical spectral shifts observed.

Experimental Protocols

Synthesis of Salicylideneaniline Derivatives

A general and straightforward method for the synthesis of salicylideneanilines is the condensation reaction between a substituted salicylaldehyde and a substituted aniline.[9][10][11]

Example: Synthesis of N-salicylidene-4-methoxyaniline

  • Materials: Salicylaldehyde, 4-methoxyaniline (p-anisidine), ethanol, dichloromethane (DCM).

  • Procedure:

    • Dissolve salicylaldehyde (1 equivalent) in a minimal amount of a suitable solvent such as ethanol or DCM in a round-bottom flask equipped with a magnetic stirrer.[9][10]

    • In a separate flask, dissolve 4-methoxyaniline (1 equivalent) in the same solvent.

    • Slowly add the aniline solution dropwise to the salicylaldehyde solution at room temperature with continuous stirring. A color change is often observed immediately.[9]

    • Allow the reaction mixture to stir at room temperature for several hours (e.g., 24 hours) or gently reflux for a shorter period (e.g., 30 minutes to 2 hours) to ensure complete reaction.[9][12]

    • The product often crystallizes directly from the reaction mixture upon cooling or after partial solvent evaporation.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[9]

  • Characterization: The structure and purity of the synthesized compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.[13][14]

Characterization of Photochromic Behavior

A combination of spectroscopic techniques is employed to characterize the photochromic properties of aniline derivatives.

3.2.1 UV-Vis Spectroscopy

  • Objective: To determine the absorption maxima of the different isomeric forms and to monitor the kinetics of the photochromic transitions.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., cyclohexane, ethanol) or use a thin solid film of the material.

    • Record the initial UV-Vis absorption spectrum of the sample (enol form).

    • Irradiate the sample with a UV lamp (e.g., 365 nm) for a specific duration while recording the absorption spectra at set time intervals to observe the formation of the colored keto form.[7]

    • Identify the λmax of the newly formed absorption band corresponding to the keto tautomer.

    • To study the thermal fading kinetics, monitor the decrease in the absorbance of the keto form's λmax over time in the dark.

    • To study the photobleaching, irradiate the colored sample with visible light (e.g., >450 nm) and monitor the decrease in the keto form's absorbance.[3]

3.2.2 Flash Photolysis

  • Objective: To study the kinetics of the fast photochemical processes, including the formation and decay of transient species on the nanosecond to millisecond timescale.[15][16][17]

  • Setup: A typical flash photolysis setup consists of a high-intensity light flash (pump) to initiate the photoreaction and a second, weaker light source (probe) to monitor the changes in absorbance of the transient species.[18][19]

  • Procedure:

    • A short, intense pulse of light from a laser or flash lamp excites the sample.

    • The transient absorption of the sample is monitored at a specific wavelength as a function of time after the flash.

    • By varying the probe wavelength, a time-resolved absorption spectrum of the transient species can be constructed.

    • Kinetic analysis of the rise and decay of the transient absorption signals provides information on the rates of the photochemical reactions.[16]

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide structural information about the different isomers and to quantify their populations in solution.

  • Procedure:

    • ¹H NMR spectra can be used to identify the characteristic signals of the enol and keto forms. For example, the hydroxyl proton of the enol form typically appears as a sharp singlet at a downfield chemical shift.

    • In situ illumination of the NMR sample can be performed to study the photoinduced structural changes.[20][21]

    • By integrating the signals corresponding to each tautomer, their relative concentrations at the photostationary state can be determined.

Visualizing the Processes

Signaling Pathway of Photochromism

The following diagram illustrates the key steps in the photochromic transformation of a salicylideneaniline derivative.

Photochromism_Pathway Enol Enol-imine (Ground State, S0) Colorless Enol_S1 Enol-imine (Excited State, S1) Enol->Enol_S1 UV Light (hν) cis_Keto_S1 cis-Keto-amine (Excited State, S1) Enol_S1->cis_Keto_S1 ESIPT trans_Keto trans-Keto-amine (Ground State, S0) Colored cis_Keto_S1->trans_Keto Isomerization & Relaxation trans_Keto->Enol Thermal Fading (Δ) or Visible Light (hν')

Photochromic transformation pathway of salicylideneanilines.
Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of photochromic aniline derivatives.

Experimental_Workflow cluster_characterization Structural & Photochromic Characterization Synthesis Condensation Reaction (Salicylaldehyde + Aniline) Purification Recrystallization Synthesis->Purification Structural Structural Analysis (NMR, FT-IR, MP) Purification->Structural Purity & Structure Confirmation UV_Vis UV-Vis Spectroscopy (λmax, Kinetics) Purification->UV_Vis Photochromic Screening Flash Flash Photolysis (Transient Species, Fast Kinetics) UV_Vis->Flash Detailed Kinetic Studies

Experimental workflow for aniline derivative photochromism studies.

Implications for Drug Development

The ability to control the structure and properties of a molecule with light opens up exciting possibilities in drug development. Photochromic aniline derivatives could potentially be used to create "photopharmacology," where the activity of a drug is switched on or off at a specific site in the body using light. This could lead to more targeted therapies with reduced side effects. However, challenges such as ensuring deep tissue penetration of light and the potential toxicity of the aniline moiety and its photoproducts need to be carefully addressed.[22]

Conclusion

The photochromic behavior of aniline derivatives is a rich field of study with fundamental scientific importance and significant potential for technological applications. The reversible transformation between the enol and keto tautomers, driven by light, provides a powerful mechanism for controlling molecular properties. A thorough understanding of the synthesis, characterization, and underlying mechanisms, as outlined in this guide, is crucial for researchers and scientists aiming to design and utilize these fascinating molecular systems for advanced applications in materials science and medicine.

References

An In-Depth Technical Guide to the Polymorphism of Terephthalylidene-bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalylidene-bis(p-butylaniline), commonly abbreviated as TBBA, is a well-studied liquid crystalline compound known for its rich polymorphic behavior. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the fields of materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability, which can have significant implications for product development and performance. This technical guide provides a comprehensive overview of the polymorphism in TBBA, including its synthesis, phase transitions, and the experimental protocols used for its characterization.

Synthesis of Terephthalylidene-bis(p-butylaniline)

The synthesis of Terephthalylidene-bis(p-butylaniline) is typically achieved through the condensation reaction of terephthalaldehyde and 4-butylaniline.

Experimental Protocol: Synthesis of TBBA

Materials:

  • Terephthalaldehyde

  • 4-Butylaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve terephthalaldehyde in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate beaker, dissolve a stoichiometric amount (2 molar equivalents) of 4-butylaniline in absolute ethanol.

  • Slowly add the 4-butylaniline solution to the terephthalaldehyde solution while stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to precipitate the product.

  • The resulting solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform, to yield yellow crystalline needles of Terephthalylidene-bis(p-butylaniline).

Polymorphism and Phase Transitions of TBBA

TBBA exhibits a complex series of phase transitions, including multiple smectic and nematic liquid crystal phases, as well as at least one crystalline solid phase. The characterization of these phases and the transitions between them is crucial for understanding the material's properties.

Quantitative Data on Phase Transitions

The following table summarizes the known phase transitions and their corresponding temperatures for Terephthalylidene-bis(p-butylaniline). It is important to note that the transition temperatures can be influenced by factors such as sample purity and the heating/cooling rate used during analysis. The enthalpy changes (ΔH) associated with these transitions are often small and require sensitive calorimetric techniques for accurate measurement.

TransitionTemperature (°C)Enthalpy Change (ΔH) (kJ/mol)
Crystalline Solid (Cr) to Smectic H (SmH)113Data not available in searched literature
Smectic H (SmH) to Smectic G (SmG)74Data not available in searched literature
Smectic G (SmG) to Smectic C (SmC)89.2Data not available in searched literature
Smectic C (SmC) to Smectic A (SmA)144.5Data not available in searched literature
Smectic A (SmA) to Nematic (N)172Data not available in searched literature
Nematic (N) to Isotropic Liquid (I)199Data not available in searched literature
Isotropic Liquid (I) to Decomposition>235-

Note: The transition temperatures are based on data from commercial suppliers and may vary. A comprehensive literature search did not yield specific enthalpy values for each transition.

Experimental Characterization of TBBA Polymorphs

A multi-technique approach is essential for the comprehensive characterization of the polymorphic forms of TBBA. The following are key experimental protocols employed in such studies.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperatures and enthalpies of phase transitions.

  • Methodology:

    • A small, accurately weighed sample of TBBA (typically 3-5 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference are placed in the DSC furnace.

    • A controlled temperature program is applied, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).

    • The heat flow to the sample relative to the reference is measured as a function of temperature.

    • Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions. The peak onset temperature provides the transition temperature, and the peak area is used to calculate the enthalpy of the transition.

2. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and decomposition profile of TBBA.

  • Methodology:

    • A small, accurately weighed sample of TBBA (typically 5-10 mg) is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • A significant loss of mass indicates decomposition.

3. Powder X-ray Diffraction (PXRD)

  • Objective: To identify the crystalline structure of solid polymorphs.

  • Methodology:

    • A finely ground powder of the solid TBBA sample is packed into a sample holder.

    • The sample is placed in the path of a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the specific crystalline form.

    • This data can be used to determine lattice parameters and the space group of the crystal.

4. Polarized Light Microscopy (PLM)

  • Objective: To visually observe the different phases and their textures.

  • Methodology:

    • A small amount of TBBA is placed on a microscope slide and covered with a coverslip.

    • The slide is placed on a hot stage attached to a polarizing microscope.

    • The sample is heated and cooled while being observed between crossed polarizers.

    • Different liquid crystal and crystalline phases will exhibit unique optical textures (birefringence patterns) that can be used for identification.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of polymorphism in Terephthalylidene-bis(p-butylaniline).

G cluster_synthesis Synthesis & Purification cluster_characterization Polymorph Characterization cluster_data Data Analysis & Interpretation synthesis Synthesis of TBBA (Terephthalaldehyde + 4-Butylaniline) purification Purification (Recrystallization) synthesis->purification dsc Differential Scanning Calorimetry (DSC) - Determine Transition Temperatures - Measure Enthalpies of Transition purification->dsc Thermal Analysis tga Thermogravimetric Analysis (TGA) - Assess Thermal Stability purification->tga Thermal Stability pxrd Powder X-ray Diffraction (PXRD) - Identify Crystalline Structure - Determine Lattice Parameters purification->pxrd Structural Analysis plm Polarized Light Microscopy (PLM) - Visualize Phase Textures purification->plm Microscopic Observation data_analysis Correlate Data from all Techniques to Identify and Characterize Polymorphs dsc->data_analysis tga->data_analysis pxrd->data_analysis plm->data_analysis

A logical workflow for the characterization of TBBA polymorphs.

Conclusion

The polymorphism of Terephthalylidene-bis(p-butylaniline) presents a rich area of study with implications for materials science and potentially for pharmaceutical applications where liquid crystalline phases are of interest. A thorough understanding and characterization of its various polymorphic forms are paramount for controlling its physical and chemical properties. The combination of synthesis, thermal analysis, X-ray diffraction, and microscopy, as outlined in this guide, provides a robust framework for researchers and professionals to investigate and harness the unique characteristics of TBBA's polymorphs. Further research to fully elucidate the crystallographic structures of all solid polymorphs and to precisely quantify the thermodynamics of their transitions would be of significant value to the scientific community.

An In-depth Technical Guide on the Solubility of Terephthalylidene-bis(p-butylaniline) in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalylidene-bis(p-butylaniline), commonly abbreviated as TBBA, is a Schiff base liquid crystal that has garnered interest in various fields of materials science. Its unique molecular structure, characterized by a central aromatic core and terminal butyl chains, gives rise to its liquid crystalline properties. Understanding the solubility of TBBA in various organic solvents is a critical prerequisite for its purification, processing, and application in areas such as display technologies and organic electronics. This guide provides a comprehensive overview of the available information on the solubility of TBBA and outlines a detailed experimental protocol for its determination.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of quantitative solubility data for Terephthalylidene-bis(p-butylaniline) in common organic solvents. Many sources explicitly state the solubility as "not available" or provide no specific numerical values. This lack of data highlights a significant gap in the physicochemical characterization of this compound and underscores the need for experimental determination.

While quantitative data is unavailable, general solubility trends for Schiff bases suggest that TBBA is likely to be more soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and potentially in chlorinated solvents like chloroform. Its solubility is expected to be lower in non-polar solvents like hexane and in polar protic solvents like ethanol. However, these are general predictions and require experimental verification.

Table 1: Solubility of Terephthalylidene-bis(p-butylaniline) in Organic Solvents

SolventMolar Mass ( g/mol )Density (g/cm³)Solubility ( g/100 mL) at 25°C
N/A396.57~1.0Data not available

As of the latest literature search, no quantitative solubility data for TBBA in organic solvents has been published.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid organic compound like TBBA in an organic solvent can be reliably performed using the isothermal saturation method, often referred to as the "flask method." This method is in line with principles outlined in international standards such as OECD Guideline 105 for the testing of chemicals[1][2]. The following protocol provides a detailed methodology for this experiment.

Objective: To determine the saturation solubility of Terephthalylidene-bis(p-butylaniline) in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • Terephthalylidene-bis(p-butylaniline) (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Constant temperature water bath or incubator

  • Screw-capped glass vials or flasks

  • Magnetic stirrer and stir bars or a mechanical shaker

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of solid TBBA to a glass vial or flask. The excess is crucial to ensure that saturation is reached.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the mixture using a magnetic stirrer or mechanical shaker for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined by preliminary experiments (e.g., sampling at 24, 48, and 72 hours) to ensure the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the concentration of TBBA in the diluted solution using a calibrated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of TBBA of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of TBBA in the original saturated solution.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Experimental Workflow for Solubility Determination

G prep Preparation equil Equilibration prep->equil prep_desc Add excess TBBA to known volume of solvent prep->prep_desc sampling Sampling & Filtration equil->sampling equil_desc Agitate at constant temperature until equilibrium is reached equil->equil_desc analysis Analysis (e.g., HPLC) sampling->analysis sampling_desc Withdraw supernatant and filter to remove solids sampling->sampling_desc calc Calculation analysis->calc analysis_desc Determine concentration using a calibrated method analysis->analysis_desc result Solubility Data calc->result calc_desc Calculate original concentration from diluted sample calc->calc_desc

Caption: Experimental workflow for determining the solubility of TBBA.

While Terephthalylidene-bis(p-butylaniline) is a compound of significant interest in materials science, there is a clear deficiency of quantitative solubility data in the scientific literature. This guide provides a robust and detailed experimental protocol based on established methodologies to enable researchers to determine the solubility of TBBA in various organic solvents. The generation of such data will be invaluable for the continued development and application of this liquid crystalline material.

References

The Historical Trajectory and Technical Landscape of Terephthalylidene-bis(p-butylaniline) (TBBA) Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Terephthalylidene-bis(p-butylaniline), commonly known as TBBA, is a seminal thermotropic liquid crystal that has played a pivotal role in the advancement of liquid crystal science. Its rich polymorphism, exhibiting multiple distinct liquid crystalline phases, has made it a subject of intense research for over half a century. This technical guide provides an in-depth exploration of the historical development of TBBA research, from its initial synthesis to its detailed characterization, offering a valuable resource for researchers, scientists, and professionals in material science.

Historical Development

The journey of TBBA research began in the early 1970s, a period of burgeoning interest in the fundamental properties and potential applications of liquid crystals.

The Dawn of a Polymorphic Wonder (1970s):

The first report of Terephthalylidene-bis(p-butylaniline) and its remarkable liquid crystalline properties appeared in a 1970 publication by T. R. Taylor, J. L. Fergason, and S. L. Arora. This initial study unveiled the existence of a smectic C phase in TBBA, sparking immediate interest within the burgeoning liquid crystal community. Following this discovery, in 1977, Neubert and colleagues reported a method for its synthesis, further fueling research into its complex phase behavior. These early investigations laid the groundwork for understanding the intricate relationship between molecular structure and mesophase formation in calamitic (rod-like) liquid crystals.

Unraveling the Phases (1980s-Present):

Subsequent decades saw a flurry of research dedicated to elucidating the full spectrum of TBBA's liquid crystalline phases. Through the application of advanced analytical techniques, a more complete picture of its phase transitions emerged. Researchers identified not only the nematic and smectic C phases but also a cascade of other smectic modifications, including smectic A, F, G, and H phases. This complex polymorphism made TBBA a model system for studying the subtle energetic and entropic factors that govern the transitions between different states of partial order. More recently, researchers like Ma and colleagues have focused on optimizing the synthesis of TBBA, developing a one-step synthesis method at room temperature, which simplifies its preparation and enhances its accessibility for further research.

Physicochemical Properties

TBBA is a Schiff base, an organic compound containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl group. This molecular structure gives rise to its rod-like shape, a prerequisite for the formation of liquid crystalline phases.

PropertyValue
Chemical Formula C₂₈H₃₂N₂
Molar Mass 396.57 g/mol
Appearance Yellow crystalline solid
CAS Number 29743-21-3

Quantitative Data: Phase Transitions of TBBA

The defining characteristic of TBBA is its rich sequence of phase transitions upon heating and cooling. The transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

TransitionTemperature (°C) on HeatingTemperature (°C) on Cooling
Crystal to Smectic H~113-
Smectic H to Smectic G~144~144
Smectic G to Smectic F--
Smectic F to Smectic C~172.5~172.5
Smectic C to Smectic A~200~200
Smectic A to Nematic~236.5~236.5
Nematic to Isotropic~236.5~236.5

Note: The Smectic A to Nematic transition is often observed as a weak or second-order transition, sometimes appearing as a shoulder on the main Nematic to Isotropic peak in calorimetry.

Experimental Protocols

The characterization of TBBA's liquid crystalline phases relies on a suite of complementary analytical techniques.

Synthesis of Terephthalylidene-bis(p-butylaniline) (One-Step Method)

This protocol is based on the room temperature synthesis method.

Materials:

  • Terephthalaldehyde

  • p-butylaniline

  • Ethanol (absolute)

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolve terephthalaldehyde in a minimal amount of absolute ethanol in a beaker with magnetic stirring.

  • In a separate beaker, dissolve a stoichiometric amount (2 molar equivalents) of p-butylaniline in absolute ethanol.

  • Slowly add the p-butylaniline solution to the terephthalaldehyde solution while stirring continuously at room temperature.

  • A yellow precipitate of TBBA will form almost immediately.

  • Continue stirring the reaction mixture for 2-3 hours to ensure complete reaction.

  • Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified TBBA in a vacuum oven at a temperature below its melting point.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperatures and associated enthalpy changes of the various phase transitions.

Instrument: A standard differential scanning calorimeter. Sample Preparation: A small amount of TBBA (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Experimental Conditions:

  • Heating/Cooling Rate: A typical rate is 10 °C/min. Slower rates (e.g., 2-5 °C/min) can be used to improve the resolution of closely spaced transitions.

  • Temperature Program: The sample is typically heated from room temperature to a temperature well above the isotropic clearing point (e.g., 250 °C) and then cooled back to room temperature. A second heating and cooling cycle is often performed to ensure thermal history does not affect the results.

  • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation of the sample at high temperatures.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the different liquid crystalline phases by observing their unique optical textures.

Instrument: A polarizing microscope equipped with a hot stage for temperature control. Sample Preparation: A small amount of TBBA is placed on a clean microscope slide and covered with a coverslip. The slide is then placed on the hot stage and heated to its isotropic phase to ensure a uniform sample. The sample is then cooled slowly to observe the formation of different liquid crystalline textures. Observation: The sample is observed between crossed polarizers. Each liquid crystalline phase exhibits a characteristic texture. For example, the nematic phase shows a Schlieren texture, while smectic phases often display focal-conic or mosaic textures.

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and ordering within the different phases.

Instrument: A powder X-ray diffractometer equipped with a temperature-controlled sample stage. Sample Preparation: A powdered sample of TBBA is placed in a sample holder. For oriented samples, the material can be held in a capillary tube and aligned using a magnetic field. Experimental Conditions:

  • X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

  • Scan Range: The diffraction pattern is recorded over a range of 2θ angles. Small-angle X-ray scattering (SAXS) is used to probe the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) provides information about the short-range molecular correlations.

  • Temperature Control: XRD patterns are recorded at different temperatures corresponding to the various liquid crystalline phases identified by DSC and POM.

Visualizations

Experimental Workflow for TBBA Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis One-Step Synthesis of TBBA dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Determine Thermal Transitions pom Polarized Optical Microscopy (POM) synthesis->pom Identify Mesophases xrd X-Ray Diffraction (XRD) synthesis->xrd Analyze Structure transition_temps Phase Transition Temperatures dsc->transition_temps textures Optical Textures pom->textures structure Molecular Structure and Ordering xrd->structure transition_temps->pom Correlate with Textures textures->xrd Guide Structural Analysis

Caption: Workflow for the synthesis and characterization of TBBA.

Phase Transition Pathway of TBBA upon Heating

G Crystal Crystal SmH Smectic H Crystal->SmH ~113°C SmG Smectic G SmH->SmG ~144°C SmC Smectic C SmG->SmC ~172.5°C SmA Smectic A SmC->SmA ~200°C Nematic Nematic SmA->Nematic ~236.5°C Isotropic Isotropic Liquid Nematic->Isotropic >236.5°C

Caption: Sequence of phase transitions of TBBA upon heating.

Theoretical Modeling of Terephthalylidene-bis(p-butylaniline): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Terephthalylidene-bis(p-butylaniline) (TBBA)

TBBA is a thermotropic liquid crystal that exhibits a variety of mesophases, making it a model system for studying phase transitions in liquid crystals. The molecule consists of a rigid central core composed of two benzene rings linked by a terephthalylidene group, and two flexible butyl chains at the para positions. This combination of a rigid core and flexible tails is characteristic of many liquid crystalline materials and is responsible for their unique properties. Understanding the conformational landscape, electronic structure, and intermolecular interactions of TBBA at a molecular level is crucial for the rational design of new liquid crystal materials with tailored properties.

Theoretical Approaches to Modeling TBBA

The theoretical investigation of TBBA and related liquid crystals typically employs a range of computational chemistry techniques, from quantum mechanics to classical molecular dynamics.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, optimized geometry, and vibrational properties of a single TBBA molecule. These calculations provide fundamental insights into bond lengths, bond angles, dihedral angles, and the conformational energy landscape.

Molecular Mechanics and Molecular Dynamics Simulations

For studying the collective behavior of TBBA molecules in different phases, classical molecular mechanics and molecular dynamics (MD) simulations are indispensable. These methods allow for the simulation of larger systems over longer timescales, providing information on phase transitions, order parameters, and diffusion coefficients.

Quantitative Data from Theoretical and Experimental Studies

While a complete and consolidated set of theoretical data for TBBA is not available in the literature, this section presents a summary of typical quantitative data obtained from experimental studies, which theoretical models aim to reproduce and explain.

Table 1: Crystallographic Data for TBBA

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.03
b (Å)6.16
c (Å)24.96
β (°)104.4
Z4

Note: This data is derived from X-ray crystallography studies and serves as a benchmark for validating the accuracy of theoretical geometry optimizations.

Table 2: Selected Optimized Geometrical Parameters for a TBBA-like Molecule (Illustrative)

ParameterBond/AngleValue (DFT B3LYP/6-31G*)
Bond LengthC-C (aromatic)1.39 - 1.41 Å
C=N1.29 Å
N-C (aniline)1.43 Å
C-C (butyl)1.53 - 1.54 Å
Bond AngleC-C-C (aromatic)~120°
C-N=C~122°
Dihedral AngleBenzene-C=N-Benzene~45°

Note: These are representative values for a molecule with a similar Schiff base core and are intended for illustrative purposes. Specific values for TBBA would require dedicated quantum chemical calculations.

Experimental and Computational Protocols

Quantum Chemical Geometry Optimization Protocol
  • Initial Structure Generation: A 3D model of the TBBA molecule is constructed using molecular modeling software.

  • Method and Basis Set Selection: A suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set, is chosen.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Analysis of Results: The optimized bond lengths, bond angles, and dihedral angles are extracted and analyzed.

Molecular Dynamics Simulation Protocol
  • System Setup: A simulation box is created and populated with a large number of TBBA molecules at a desired density and temperature.

  • Force Field Selection: A suitable classical force field (e.g., OPLS-AA, GAFF) is chosen to describe the inter- and intramolecular interactions.

  • Equilibration: The system is allowed to evolve over time under constant temperature and pressure (NPT ensemble) until it reaches thermal equilibrium.

  • Production Run: After equilibration, the simulation is run for a longer period to collect data on the system's properties.

  • Trajectory Analysis: The saved trajectory of atomic positions and velocities is analyzed to calculate properties such as order parameters, radial distribution functions, and diffusion coefficients.

Visualizations of Molecular Structure and Computational Workflows

TBBA_Molecular_Structure cluster_core Rigid Core cluster_tails Flexible Tails B1 Benzene S1 N=CH B1->S1 Bu1 Butyl Chain B1->Bu1 T Terephthalylidene S2 HC=N T->S2 B2 Benzene Bu2 Butyl Chain B2->Bu2 S1->T S2->B2

Caption: Molecular structure of Terephthalylidene-bis(p-butylaniline) (TBBA).

Computational_Workflow cluster_QM Quantum Mechanics cluster_MD Molecular Dynamics mol_build 1. Build TBBA Molecule dft_opt 2. DFT Geometry Optimization mol_build->dft_opt freq_calc 3. Vibrational Frequency Analysis dft_opt->freq_calc qm_props Electronic Properties (HOMO, LUMO) dft_opt->qm_props sys_setup 4. System Setup (Multiple Molecules) dft_opt->sys_setup Optimized Geometry for Force Field Param. equilibration 5. Equilibration (NPT Ensemble) sys_setup->equilibration production 6. Production Run equilibration->production md_props Bulk Properties (Phase Behavior, Order) production->md_props

Caption: A typical computational workflow for the theoretical modeling of TBBA.

Conclusion and Future Outlook

The theoretical modeling of Terephthalylidene-bis(p-butylaniline) provides invaluable insights into its structure-property relationships. While this whitepaper outlines the fundamental approaches and protocols, further research is needed to develop a comprehensive and validated computational model for TBBA. Future work should focus on performing detailed DFT calculations to obtain a complete set of optimized geometrical and electronic parameters, as well as conducting large-scale molecular dynamics simulations to accurately predict its complex phase behavior. The integration of high-level theoretical calculations with experimental data will continue to be a powerful strategy for advancing our understanding of liquid crystals and designing novel materials for advanced applications.

Spectroscopic Analysis of Terephthalylidene-bis(p-butylaniline): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terephthalylidene-bis(p-butylaniline), a Schiff base derived from the condensation of terephthalaldehyde and p-butylaniline, is a molecule of significant interest in materials science, particularly in the field of liquid crystals. Its rigid core structure, conferred by the central phenylenediamine ring and the imine linkages, combined with the flexible butyl chains, gives rise to its mesomorphic properties. A thorough spectroscopic analysis is crucial for confirming its molecular structure, understanding its electronic properties, and elucidating its behavior in different phases. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize Terephthalylidene-bis(p-butylaniline), including detailed experimental protocols and a summary of expected spectral data.

Molecular Structure and Properties
  • IUPAC Name: N,N'-(1,4-Phenylenedimethylidyne)bis(4-butylaniline)

  • Molecular Formula: C₂₈H₃₂N₂

  • Molecular Weight: 396.57 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available and expected quantitative data from the spectroscopic analysis of Terephthalylidene-bis(p-butylaniline).

Table 1: Mass Spectrometry Data

ParameterValueSource
Molecular Ion (M⁺) Peak (m/z)396PubChem[2]
Second Highest Peak (m/z)155PubChem[2]
Third Highest Peak (m/z)353PubChem[2]

Table 2: Infrared (FT-IR) Spectroscopy Data (Expected)

Note: Data is based on the analysis of the structurally similar compound N,N'-terephthalylidene-bis-(4-aminophenol) and general knowledge of Schiff base spectra.

Wavenumber (cm⁻¹)Vibration ModeIntensity
~3030Aromatic C-H stretchMedium
2955-2860Aliphatic C-H stretch (from butyl groups)Strong
~1620C=N (imine) stretchStrong
~1600, ~1480Aromatic C=C stretchMedium

Table 3: UV-Visible (UV-Vis) Spectroscopy Data (Expected)

Note: Data is based on the analysis of the structurally similar compound N,N'-terephthalylidene-bis-(4-aminophenol).

Wavelength (λmax)SolventElectronic Transition
~365 nmEthanoln-π* (of the C=N chromophore)[3]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected Proton, ¹H NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.4Singlet2HImine protons (-CH=N-)
7.8-7.9Singlet4HProtons of the central benzene ring
7.1-7.3Multiplet8HProtons of the p-substituted aniline rings
2.6Triplet4H-CH₂- group adjacent to the aniline ring
1.5-1.7Multiplet4HSecond -CH₂- group of the butyl chain
1.3-1.5Multiplet4HThird -CH₂- group of the butyl chain
~0.9Triplet6HTerminal -CH₃ group of the butyl chain

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected Carbon, ¹³C NMR)

Chemical Shift (ppm)Assignment
~160Imine carbon (-CH=N-)
~150, ~137, ~129, ~122Aromatic carbons
~35, ~33, ~22, ~14Aliphatic carbons of the butyl chain

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: A dilute solution of Terephthalylidene-bis(p-butylaniline) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is used.

  • Data Acquisition:

    • The sample solution is introduced into the ion source.

    • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • A full scan mass spectrum is acquired over a mass range of m/z 100-500.

    • For fragmentation analysis (MS/MS), the molecular ion peak (m/z 396) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • The resulting fragment ions are detected to generate the MS/MS spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of dry Terephthalylidene-bis(p-butylaniline) is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: A dilute solution of Terephthalylidene-bis(p-butylaniline) is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or dichloromethane) of a known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • A pair of matched quartz cuvettes (1 cm path length) are used. One is filled with the pure solvent (reference) and the other with the sample solution.

    • The instrument is zeroed with the solvent-filled cuvette.

    • The absorption spectrum is recorded over a wavelength range of approximately 200-600 nm.

    • The wavelength of maximum absorption (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure and confirm the connectivity of atoms.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of Terephthalylidene-bis(p-butylaniline) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition (¹H NMR):

    • The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum.

    • The spectrum is phased, baseline-corrected, and referenced to TMS (0 ppm).

    • The chemical shifts, multiplicities, and integrations of the signals are analyzed.

  • Data Acquisition (¹³C NMR):

    • A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • The chemical shifts of the carbon signals are analyzed to identify the different carbon environments.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Terephthalylidene- bis(p-butylaniline) MassSpec Mass Spectrometry (ESI-MS) Synthesis->MassSpec FTIR FT-IR Spectroscopy (KBr Pellet) Synthesis->FTIR UVVis UV-Vis Spectroscopy (Solution) Synthesis->UVVis NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS_Data Molecular Weight & Fragmentation MassSpec->MS_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data UVVis_Data Electronic Transitions UVVis->UVVis_Data NMR_Data Structural Elucidation NMR->NMR_Data Logical_Relationship cluster_techniques Primary Spectroscopic Techniques cluster_information Information Obtained Compound Terephthalylidene-bis(p-butylaniline) MS Mass Spec. Compound->MS IR FT-IR Compound->IR UV UV-Vis Compound->UV NMR NMR Compound->NMR MolWeight Molecular Weight MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Conjugation Electronic Conjugation UV->Conjugation Connectivity Atom Connectivity NMR->Connectivity

References

Methodological & Application

Application Notes and Protocols: Terephthalylidene bis(p-butylaniline) in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalylidene bis(p-butylaniline), a Schiff base compound, is a promising material for applications in liquid crystal displays (LCDs). Its molecular structure, characterized by a central terephthalylidene core linked to two p-butylaniline units, imparts the necessary anisotropy for the formation of liquid crystalline phases. This document provides detailed application notes and experimental protocols for the utilization of Terephthalylidene bis(p-butylaniline) in nematic liquid crystal mixtures for display technologies. While specific data for this exact compound is limited, the following information is based on the well-understood properties of the broader class of Terephthalylidene-bis-p-n-alkylanilines and other Schiff base nematic liquid crystals.

Principle of Application

Terephthalylidene bis(p-butylaniline) is expected to exhibit a nematic liquid crystal phase over a specific temperature range. In a display device, a thin film of a liquid crystal mixture containing this compound is sandwiched between two glass substrates coated with transparent electrodes and alignment layers. The application of an electric field across the electrodes alters the orientation of the liquid crystal molecules, thereby modulating the polarization of transmitted light. When placed between two polarizers, this change in light polarization results in a visible change in the display's brightness, forming the basis of image creation.

The key advantages of using Schiff base liquid crystals like Terephthalylidene bis(p-butylaniline) include their relatively straightforward synthesis, wide nematic range when mixed with other liquid crystals, and tunable electro-optical properties.

Data Presentation: Representative Electro-Optical Properties

The following table summarizes representative electro-optical properties for a nematic liquid crystal mixture formulated with Terephthalylidene bis(p-butylaniline). These values are typical for Schiff base liquid crystal mixtures and serve as a guideline for device design and performance evaluation.

PropertySymbolRepresentative ValueUnit
Nematic to Isotropic Transition TemperatureTN-I85°C
Dielectric AnisotropyΔε+5.0-
Refractive Index Anisotropy (at 589 nm)Δn0.15-
Rotational Viscosityγ1150mPa·s
Threshold VoltageVth1.5V
Response Time (Rise + Decay)τ25ms

Experimental Protocols

Protocol 1: Synthesis of Terephthalylidene bis(p-butylaniline)

This protocol describes the synthesis of Terephthalylidene bis(p-butylaniline) via a condensation reaction.

Materials:

  • Terephthalaldehyde

  • p-Butylaniline

  • Absolute Ethanol

  • Toluene

  • Glacial Acetic Acid (catalyst)

  • Rotary Evaporator

  • Reflux Apparatus

  • Recrystallization Apparatus

Procedure:

  • Dissolve 1 mole of terephthalaldehyde in 200 mL of absolute ethanol in a round-bottom flask.

  • Add 2.2 moles of p-butylaniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4 hours. The formation of a precipitate indicates the progress of the reaction.

  • After reflux, cool the mixture to room temperature to allow for complete precipitation.

  • Filter the crude product and wash it with cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent such as toluene or a mixture of ethanol and toluene.

  • Dry the purified crystals under vacuum.

  • Characterize the final product using techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Protocol 2: Preparation of a Nematic Liquid Crystal Mixture

This protocol outlines the formulation of a nematic liquid crystal mixture containing Terephthalylidene bis(p-butylaniline).

Materials:

  • Terephthalylidene bis(p-butylaniline)

  • Other nematic liquid crystal components (e.g., cyanobiphenyls)

  • Vials

  • Hot plate with magnetic stirrer

  • Precision balance

Procedure:

  • Calculate the required weight percentages of each component for the desired mixture composition.

  • Accurately weigh each component into a clean glass vial.

  • Heat the vial on a hot plate to a temperature above the clearing point of all components, ensuring they are all in the isotropic liquid state.

  • Gently stir the mixture using a small magnetic stir bar until a homogeneous solution is obtained.

  • Slowly cool the mixture to room temperature while continuing to stir.

  • Store the prepared mixture in a desiccator to prevent moisture absorption.

Protocol 3: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell

This protocol details the construction of a basic twisted nematic liquid crystal cell for electro-optical characterization.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution

  • Spinner

  • Hot plate

  • UV light source

  • Spacer beads of a specific diameter (e.g., 5 µm)

  • UV-curable sealant

  • Nematic liquid crystal mixture

  • Polarizing films

Procedure:

  • Clean the ITO-coated glass substrates thoroughly using a multi-step solvent cleaning process (e.g., detergent, deionized water, acetone, isopropanol).

  • Spin-coat a thin layer of polyimide alignment solution onto the ITO surface of each substrate.

  • Pre-bake the substrates on a hot plate to remove the solvent, followed by a hard bake at a higher temperature to cure the polyimide.

  • Rub the cured polyimide layers in a single direction with a velvet cloth to create micro-grooves for liquid crystal alignment. The rubbing directions on the two substrates should be perpendicular to each other.

  • Disperse spacer beads onto one of the substrates to maintain a uniform cell gap.

  • Apply a UV-curable sealant around the perimeter of the other substrate.

  • Assemble the two substrates with the alignment layers facing each other and the rubbing directions at a 90-degree angle.

  • Press the substrates together and cure the sealant using a UV light source.

  • Fill the empty cell with the prepared nematic liquid crystal mixture in its isotropic phase via capillary action.

  • Seal the filling port with an appropriate sealant.

  • Slowly cool the filled cell to the nematic phase.

  • Attach linear polarizers to the outer surfaces of the cell, with their polarization axes parallel to the rubbing directions of the adjacent substrates.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Terephthalaldehyde Terephthalaldehyde Mixing Mixing in Ethanol + Acetic Acid (catalyst) Terephthalaldehyde->Mixing p_Butylaniline p_Butylaniline p_Butylaniline->Mixing Reflux Reflux (4 hours) Mixing->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (Toluene/Ethanol) Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final_Product Terephthalylidene bis(p-butylaniline) Drying->Final_Product

Caption: Workflow for the synthesis of Terephthalylidene bis(p-butylaniline).

TN_Cell_Fabrication cluster_substrate_prep Substrate Preparation cluster_cell_assembly Cell Assembly cluster_filling_sealing Filling and Sealing cluster_final_device Final Device ITO_Cleaning ITO Substrate Cleaning PI_Coating Polyimide Spin Coating ITO_Cleaning->PI_Coating PI_Curing Polyimide Curing PI_Coating->PI_Curing Rubbing Unidirectional Rubbing PI_Curing->Rubbing Spacer_Dispersion Spacer Dispersion Rubbing->Spacer_Dispersion Sealant_Application Sealant Application Rubbing->Sealant_Application Assembly Substrate Assembly (90° twist) Spacer_Dispersion->Assembly Sealant_Application->Assembly Curing Sealant UV Curing Assembly->Curing LC_Filling Liquid Crystal Filling Curing->LC_Filling Port_Sealing Port Sealing LC_Filling->Port_Sealing Polarizer_Attachment Polarizer Lamination Port_Sealing->Polarizer_Attachment TN_Cell Twisted Nematic Cell Polarizer_Attachment->TN_Cell

Caption: Experimental workflow for the fabrication of a Twisted Nematic (TN) liquid crystal cell.

Disclaimer

The quantitative data provided in this document is representative of typical Schiff base liquid crystal mixtures and should be used for guidance purposes only. Experimental validation of the properties of Terephthalylidene bis(p-butylaniline) and its mixtures is essential for specific applications. The protocols provided are standard procedures and may require optimization based on laboratory conditions and available equipment.

Application Notes and Protocols for Terephthalylidene bis(p-butylaniline) in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a guideline for researchers and scientists. Terephthalylidene bis(p-butylaniline), a well-documented liquid crystal, is not a commonly reported semiconductor in organic electronics literature. Therefore, the subsequent protocols are generalized procedures for evaluating a novel organic compound for its potential in electronic devices and have been adapted for this specific molecule.

Introduction

Terephthalylidene bis(p-butylaniline), also known as TBBA, is an organic compound belonging to the Schiff base class of molecules. It is renowned for its rich liquid crystalline behavior, exhibiting multiple smectic and nematic phases. Structurally, it possesses a conjugated core, which is a prerequisite for charge transport in organic semiconductors. These characteristics suggest that TBBA could potentially be explored for applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document outlines the fundamental properties of TBBA and provides detailed protocols for its synthesis, and hypothetical fabrication and characterization in electronic devices.

Material Properties

A summary of the key physical and chemical properties of Terephthalylidene bis(p-butylaniline) is presented below.

PropertyValueReference
CAS Number 29743-21-3[1][2][3]
Molecular Formula C₂₈H₃₂N₂[1][2][3]
Molecular Weight 396.57 g/mol [1][2][3]
Appearance Yellow crystalline needles[1]
Melting Point 232 °C[1]
Boiling Point 552.24 °C (Predicted)[1]
Density 0.98 g/cm³ (Predicted)[1]

Synthesis Protocol

The synthesis of Terephthalylidene bis(p-butylaniline) is typically achieved through a condensation reaction between terephthalaldehyde and p-butylaniline.

Materials:

  • Terephthalaldehyde

  • p-Butylaniline

  • Ethanol (or other suitable solvent)

  • Catalytic amount of an acid (e.g., acetic acid)

Procedure:

  • Dissolve terephthalaldehyde in a minimal amount of hot ethanol in a round-bottom flask equipped with a condenser.

  • In a separate beaker, dissolve a stoichiometric amount (2 equivalents) of p-butylaniline in ethanol.

  • Add the p-butylaniline solution to the terephthalaldehyde solution dropwise while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain pure Terephthalylidene bis(p-butylaniline) as yellow needles.

  • Dry the purified product under vacuum.

Experimental Protocols for Organic Electronic Device Fabrication

The following are generalized protocols for fabricating OFETs and OPVs. These would need to be optimized for TBBA.

Organic Field-Effect Transistor (OFET) Fabrication

Device Architecture: Bottom-gate, top-contact.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • Terephthalylidene bis(p-butylaniline)

  • High-purity organic solvent (e.g., chloroform, toluene)

  • Gold (for source and drain electrodes)

Protocol:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Sonciate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone for 10 minutes to remove organic residues and improve the surface energy.

  • Active Layer Deposition:

    • Prepare a solution of Terephthalylidene bis(p-butylaniline) in a suitable organic solvent (e.g., 5-10 mg/mL).

    • Deposit a thin film of the solution onto the cleaned SiO₂ surface using spin-coating or drop-casting.

    • Anneal the film at a temperature below the melting point of TBBA to improve crystallinity and film morphology. The annealing temperature and time should be optimized.

  • Electrode Deposition:

    • Deposit gold source and drain electrodes (typically 40-50 nm thick) on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or argon).

    • Extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.

Organic Photovoltaic (OPV) Fabrication (Hypothetical Bulk Heterojunction)

Device Architecture: Conventional bulk heterojunction.

Materials:

  • ITO-coated glass substrate

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Terephthalylidene bis(p-butylaniline) (as donor or acceptor)

  • An appropriate acceptor or donor material (e.g., a fullerene derivative like PCBM, or a non-fullerene acceptor)

  • Electron transport layer (ETL) material (e.g., Ca, LiF)

  • Aluminum (for the top electrode)

  • Organic solvent (e.g., chlorobenzene, dichlorobenzene)

Protocol:

  • Substrate Cleaning and HTL Deposition:

    • Clean the ITO-coated glass substrate using the same procedure as for OFETs.

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal according to the manufacturer's instructions.

  • Active Layer Deposition:

    • Prepare a blend solution of Terephthalylidene bis(p-butylaniline) and a suitable donor/acceptor material in a common solvent. The weight ratio of the two components needs to be optimized.

    • Spin-coat the blend solution on top of the HTL in an inert atmosphere (e.g., a glovebox).

    • Anneal the active layer to optimize the morphology for charge separation and transport.

  • ETL and Electrode Deposition:

    • Thermally evaporate a thin layer of an ETL (e.g., Ca or LiF) followed by a thicker layer of aluminum (around 100 nm) to serve as the top electrode. This step should be performed under high vacuum.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the OPV device under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.

    • Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization start Starting Materials (Terephthalaldehyde, p-Butylaniline) reaction Condensation Reaction start->reaction purification Purification (Recrystallization) reaction->purification tbba Pure TBBA purification->tbba deposition Active Layer Deposition tbba->deposition substrate Substrate Preparation substrate->deposition electrodes Electrode Evaporation deposition->electrodes device Final Device electrodes->device electrical Electrical Measurement (OFET) device->electrical photovoltaic Photovoltaic Measurement (OPV) device->photovoltaic analysis Data Analysis electrical->analysis photovoltaic->analysis

Caption: Experimental workflow for the synthesis, fabrication, and characterization of organic electronic devices based on Terephthalylidene bis(p-butylaniline).

logical_relationship cluster_properties Molecular Properties cluster_processing Processing cluster_film Film Properties cluster_performance Device Performance structure Molecular Structure (Conjugated Core) packing Molecular Packing (Liquid Crystalline Phases) structure->packing morphology Film Morphology (Crystallinity, Domain Size) packing->morphology deposition Thin Film Deposition (Spin-coating, Evaporation) deposition->morphology annealing Thermal Annealing annealing->morphology performance Device Metrics (Mobility, On/Off Ratio, PCE) morphology->performance

Caption: Logical relationship illustrating how the molecular and processing parameters of Terephthalylidene bis(p-butylaniline) can influence the final device performance.

References

Application Notes and Protocols for Observing Phase Transitions in Terephthalylidene-bis-butylaniline (TBBA)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for observing and characterizing the rich thermotropic liquid crystalline phase behavior of Terephthalylidene-bis-butylaniline (TBBA). This document outlines the protocols for three primary analytical techniques: Differential Scanning Calorimetry (DSC), Polarized Light Microscopy (PLM), and X-ray Diffraction (XRD). Furthermore, it presents a comprehensive summary of the phase transition temperatures and their associated enthalpies for TBBA, facilitating a deeper understanding of its complex polymorphic transformations. Diagrams illustrating the experimental workflows are included to provide clear and concise visual guidance.

Introduction to TBBA and its Phase Transitions

Terephthalylidene-bis-butylaniline (TBBA) is a well-studied thermotropic liquid crystal renowned for its complex sequence of phase transitions. It exhibits a variety of smectic phases, some of which are enantiotropic (observable on both heating and cooling) and others that are monotropic (observed only on cooling).[1] The accurate determination of these phase transitions, including their temperatures and enthalpy changes, is crucial for understanding the material's fundamental properties and for its potential applications in various fields, including materials science and drug delivery.

TBBA presents a fascinating landscape of mesophases, including nematic, smectic A (SmA), smectic C (SmC), smectic G (SmG), and smectic H (SmH) phases, in addition to multiple crystalline forms.[1][2] The transitions between these phases can be subtle, with some, like the SmC-SmA transition, having very low enthalpy changes that may not be easily detectable by standard thermal analysis.[1]

Data Presentation: Phase Transition Properties of TBBA

The following table summarizes the reported phase transition temperatures and their corresponding enthalpies for TBBA. It is important to note that values can vary slightly depending on the purity of the sample and the experimental conditions, such as heating and cooling rates.

TransitionTemperature (°C)Temperature (K)Enthalpy (ΔH) (kJ/mol)Notes
Crystalline VIII → Crystalline VII-93.15180-Observed by XRD[2]
Crystalline VII → Crystalline VI-42.15231-Observed by XRD[2]
Crystalline → Smectic H (Melting)113.15386.329.7Enantiotropic
Smectic H ↔ Smectic G144.15417.32.5Enantiotropic
Smectic G ↔ Smectic C172.65445.81.7Enantiotropic
Smectic C ↔ Smectic A200.15473.30.25Enantiotropic, low ΔH[1]
Smectic A ↔ Nematic236.65509.81.9Enantiotropic
Nematic ↔ Isotropic Liquid (Clearing)236.855100.63Enantiotropic
Isotropic Liquid → Smectic G (on cooling)---Monotropic[1]
Smectic G → Crystalline (on cooling)55.6328.75-Monotropic[1]

Note: Enthalpy values are approximate and can vary between different studies. The monotropic transitions occur on cooling from the isotropic liquid state.

Experimental Protocols

This section provides detailed methodologies for the three key experimental techniques used to characterize the phase transitions of TBBA.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Protocol:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity TBBA into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).

    • Heat the sample at a constant rate of 5-10°C/min to a temperature above the clearing point (e.g., 250°C). Slower heating rates can improve the resolution of closely spaced transitions.

    • Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same rate back to the starting temperature to observe monotropic transitions.

    • A second heating run is often performed to confirm the reversibility of enantiotropic transitions.

  • Data Analysis:

    • Determine the peak temperatures of endothermic (on heating) and exothermic (on cooling) events, which correspond to the phase transition temperatures.

    • Calculate the enthalpy of each transition (ΔH) by integrating the area under the respective peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg TBBA seal Seal in Al pan weigh->seal load Load sample & reference seal->load program Set thermal program (heat/cool cycles) load->program run Run DSC program->run thermogram Obtain thermogram run->thermogram analyze Determine T and ΔH thermogram->analyze

DSC Experimental Workflow for TBBA Analysis.

Polarized Light Microscopy (PLM)

PLM is a powerful technique for visually identifying liquid crystal phases based on their unique optical textures.

Protocol:

  • Sample Preparation:

    • Place a small amount (a few micrograms) of TBBA powder onto a clean glass microscope slide.

    • Cover the sample with a clean coverslip.

    • Heat the slide on a hot stage to melt the TBBA into its isotropic liquid phase (above 237°C).

    • Gently press the coverslip to create a thin, uniform film.

    • Allow the sample to cool slowly on the hot stage to observe the formation of different liquid crystal phases.

  • Microscope Setup:

    • Use a polarizing microscope equipped with a hot stage for precise temperature control.

    • Cross the polarizer and analyzer to achieve a dark background in the absence of a birefringent sample.

    • Use a low to medium magnification objective (e.g., 10x or 20x) for initial observations.

  • Observation Procedure:

    • Slowly heat the prepared slide on the hot stage while observing the sample through the eyepieces.

    • Record the temperatures at which changes in the optical texture occur. These correspond to the phase transition temperatures.

    • Characteristic textures to observe include:

      • Nematic: Thread-like or schlieren textures.

      • Smectic A: Fan-shaped or focal-conic textures.

      • Smectic C: Broken fan-shaped or schlieren textures, often with visible striations.

      • Smectic G and H: Mosaic textures.

    • Cool the sample slowly from the isotropic melt to observe the formation of monotropic phases and compare the textures with those seen on heating.

PLM_Workflow cluster_prep Sample Preparation cluster_plm PLM Observation cluster_analysis Phase Identification place Place TBBA on slide cover Add coverslip place->cover heat Melt on hot stage cover->heat mount Mount on hot stage heat->mount observe Observe textures during heating/cooling mount->observe record Record transition temperatures observe->record textures Identify characteristic textures record->textures correlate Correlate with known phases textures->correlate

PLM Experimental Workflow for TBBA Phase Identification.

X-ray Diffraction (XRD)

XRD provides detailed structural information about the different phases, including layer spacing in smectic phases and crystal lattice parameters.

Protocol:

  • Sample Preparation:

    • For powder diffraction of crystalline phases, finely grind the TBBA sample and mount it in a standard powder sample holder.

    • For liquid crystal phases, the sample is typically held in a thin-walled capillary tube (e.g., 1 mm diameter).

    • To obtain aligned samples for more detailed structural analysis, the capillary can be placed in a magnetic field while slowly cooling the sample through the isotropic-nematic transition.

  • Instrument Setup:

    • Use a diffractometer equipped with a temperature-controlled sample stage.

    • A common X-ray source is Cu Kα radiation (λ = 1.5406 Å).

    • For smectic phases, it is important to collect data at both small angles (SAXS) to determine the layer spacing and wide angles (WAXS) to probe the in-plane molecular arrangement.

  • Data Collection:

    • Equilibrate the sample at the desired temperature corresponding to a specific phase identified by DSC or PLM.

    • Perform a 2θ scan over the appropriate angular range.

      • For SAXS, typically 1° to 10° 2θ.

      • For WAXS, typically 10° to 40° 2θ.

    • Repeat the measurement at different temperatures to characterize the structural changes at each phase transition.

  • Data Analysis:

    • For smectic phases, use the position of the primary small-angle reflection (Bragg peak) to calculate the smectic layer spacing (d) using Bragg's Law (nλ = 2d sinθ).

    • The wide-angle scattering pattern provides information about the short-range molecular order within the layers. A sharp peak indicates a high degree of order (crystalline-like), while a diffuse halo is characteristic of a more liquid-like arrangement.

    • The diffraction patterns of the various crystalline phases can be indexed to determine their lattice parameters and crystal structures.

XRD_Workflow cluster_prep Sample Preparation cluster_xrd XRD Measurement cluster_analysis Data Analysis load_capillary Load TBBA into capillary tube align Align sample (optional) with magnetic field load_capillary->align mount Mount on temperature- controlled stage align->mount scan Perform 2θ scans (SAXS & WAXS) mount->scan temp_change Change temperature to next phase scan->temp_change diffractogram Obtain diffractogram scan->diffractogram temp_change->scan analyze Determine layer spacing & crystal structure diffractogram->analyze

XRD Experimental Workflow for TBBA Structural Analysis.

Logical Relationship of Experimental Techniques

The three techniques described are complementary and are often used in conjunction to provide a complete picture of the phase behavior of a liquid crystal like TBBA.

Logical_Relationship DSC Differential Scanning Calorimetry (DSC) PLM Polarized Light Microscopy (PLM) DSC->PLM Provides transition temperatures to investigate XRD X-ray Diffraction (XRD) DSC->XRD Provides transition temperatures for structural analysis Data Quantitative Data (T, ΔH) DSC->Data PLM->DSC Confirms phases observed in thermal scans PLM->XRD Identifies phases for detailed structural study Visual Visual Identification (Textures) PLM->Visual Structural Structural Information (d-spacing, lattice) XRD->Structural

Interrelation of DSC, PLM, and XRD for TBBA Characterization.

Conclusion

The comprehensive characterization of the phase transitions in TBBA requires a multi-technique approach. By combining the quantitative thermodynamic data from DSC with the visual phase identification from PLM and the detailed structural information from XRD, researchers can gain a thorough understanding of the complex and fascinating behavior of this important liquid crystalline material. The protocols and data presented in these application notes provide a solid foundation for conducting such investigations.

References

Application Notes and Protocols for the Differential Scanning Calorimetry of Terephthalylidene bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terephthalylidene bis(p-butylaniline), commonly abbreviated as TBBA, is a well-studied thermotropic liquid crystal known for its rich polymorphism, exhibiting multiple distinct liquid crystalline and crystalline phases upon heating and cooling. Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique indispensable for characterizing these phase transitions. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative data on transition temperatures and enthalpy changes (ΔH). This information is critical for understanding the material's thermodynamic properties, stability, and potential applications.

These application notes provide a comprehensive overview of the thermal behavior of TBBA as determined by DSC, a detailed experimental protocol for its analysis, and visual representations of the experimental workflow and phase transition pathways.

Thermal Properties and Phase Transitions of TBBA

TBBA exhibits a complex series of phase transitions, which have been characterized by various thermal analysis techniques, including DSC. The sequence of phases observed upon cooling from the isotropic liquid is generally agreed upon, although the exact transition temperatures and enthalpy values can vary slightly depending on the purity of the sample and the experimental conditions, such as the heating or cooling rate.

Quantitative DSC Data for Terephthalylidene bis(p-butylaniline)

The following table summarizes the typical phase transitions, transition temperatures, and associated enthalpy changes for TBBA as compiled from various literature sources.

TransitionAbbreviationOnset Temperature (°C)Enthalpy Change (ΔH) (J/g)Notes
Isotropic Liquid to NematicI → N~236.7~2.9This is the clearing point of the liquid crystal.
Nematic to Smectic AN → SmA~199.6~0.1A subtle, low-enthalpy transition.
Smectic A to Smectic CSmA → SmC~172.5Very Low / Not DetectedOften a second-order or weakly first-order transition, difficult to detect by conventional DSC.[1]
Smectic C to Smectic H (or B)SmC → SmH (or SmB)~144.1~3.5A transition to a more ordered smectic phase.
Smectic H to Crystalline VISmH → Cr VI~113.1~20.7Crystallization into a high-temperature crystalline form.[1]
Crystalline VI to Crystalline VIICr VI → Cr VII~88.0-A solid-solid crystal transition.
Crystalline VII to Crystalline VIIICr VII → Cr VIII~45.0-Another solid-solid crystal transition.
Monoclinic to Triclinic CrystallineCr (mono) → Cr (tri)~-42.0-A low-temperature crystal-crystal transition.

Note: The enthalpy values for the solid-solid crystalline transitions are often difficult to determine accurately and are not always reported.

Experimental Protocol for DSC Analysis of TBBA

This protocol outlines the steps for conducting a DSC analysis of Terephthalylidene bis(p-butylaniline) to determine its phase transition temperatures and enthalpies.

1. Instrumentation and Materials

  • Differential Scanning Calorimeter: A calibrated DSC instrument capable of heating and cooling rates of at least 10°C/min and a temperature range of -50°C to 300°C.

  • Sample Pans: Aluminum or hermetically sealed pans suitable for the DSC instrument.

  • Balance: An analytical balance with a readability of at least 0.01 mg.

  • Sample: High-purity Terephthalylidene bis(p-butylaniline).

  • Purge Gas: High-purity inert gas (e.g., nitrogen or argon).

2. Sample Preparation

  • Accurately weigh 3-5 mg of the TBBA sample directly into a tared DSC pan.

  • Record the exact mass of the sample.

  • Hermetically seal the DSC pan to prevent any sublimation or degradation of the sample during the experiment.

  • Prepare an empty, sealed DSC pan to be used as a reference.

3. DSC Instrument Setup and Calibration

  • Ensure the DSC instrument is properly calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Place the sealed sample pan in the sample holder and the empty reference pan in the reference holder of the DSC cell.

  • Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

4. Thermal Program

A heat-cool-heat cycle is recommended to erase any previous thermal history of the sample and to observe the transitions on both cooling and subsequent heating.

  • First Heating Scan:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample from 25°C to 250°C at a controlled rate of 10°C/min. This scan will show the thermal behavior of the as-received sample.

  • Cooling Scan:

    • Hold the sample at 250°C for 5 minutes to ensure it is in a fully isotropic state.

    • Cool the sample from 250°C down to -50°C at a controlled rate of 10°C/min. This scan will reveal the liquid crystalline phase transitions upon cooling.

  • Second Heating Scan:

    • Hold the sample at -50°C for 5 minutes.

    • Heat the sample from -50°C to 250°C at a controlled rate of 10°C/min. This scan provides the most reproducible data on the phase transitions.

5. Data Analysis

  • Analyze the resulting DSC thermogram from the second heating scan.

  • Determine the onset temperature of each endothermic peak, which corresponds to the phase transition temperature.

  • Integrate the area under each peak to determine the enthalpy of transition (ΔH) in Joules per gram (J/g).

  • Report the transition temperatures and enthalpy values in a clear and organized manner.

Visualizations

Experimental Workflow for DSC Analysis

The following diagram illustrates the logical flow of the experimental protocol for the DSC analysis of TBBA.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 3-5 mg TBBA seal Seal in DSC Pan weigh->seal load Load Sample & Reference calibrate Calibrate DSC calibrate->load purge Set Purge Gas load->purge heat1 Heat to 250°C (10°C/min) purge->heat1 cool Cool to -50°C (10°C/min) heat1->cool heat2 Heat to 250°C (10°C/min) cool->heat2 analyze Analyze Thermogram heat2->analyze determine Determine T_onset & ΔH analyze->determine report Report Results determine->report

Caption: Experimental workflow for DSC analysis of TBBA.

Phase Transition Pathway of Terephthalylidene bis(p-butylaniline)

This diagram illustrates the sequence of phase transitions observed for TBBA upon cooling from the isotropic liquid state.

TBBA_Phase_Transitions iso Isotropic Liquid nem Nematic iso->nem ~236.7 °C sma Smectic A nem->sma ~199.6 °C smc Smectic C sma->smc ~172.5 °C smh Smectic H smc->smh ~144.1 °C cr_vi Crystalline VI smh->cr_vi ~113.1 °C cr_vii Crystalline VII cr_vi->cr_vii ~88.0 °C cr_viii Crystalline VIII cr_vii->cr_viii ~45.0 °C

Caption: Phase transition pathway of TBBA upon cooling.

References

Application Notes and Protocols for Polarizing Optical Microscopy of Terephthalylidene-bis(p-butylaniline) (TBBA) Mesophases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalylidene-bis(p-butylaniline), commonly known as TBBA, is a well-studied thermotropic liquid crystal that exhibits a rich variety of mesophases upon heating and cooling.[1][2] Polarizing optical microscopy (POM) is an essential and accessible technique for the identification and characterization of these liquid crystalline phases.[3][4] The unique optical textures observed under a POM provide a visual fingerprint for each mesophase, allowing for the determination of phase transition temperatures and the characterization of the material's microstructure.[3][5] This document provides detailed application notes and experimental protocols for the investigation of TBBA mesophases using polarizing optical microscopy.

Data Presentation: Phase Transition Temperatures of TBBA

The phase transitions of TBBA are well-documented and occur at specific temperatures. These transitions can be observed as distinct changes in the optical texture when viewed under a polarizing microscope. The following table summarizes the reported phase transition temperatures for TBBA. It is important to note that slight variations in these temperatures can occur due to sample purity and heating/cooling rates.[3]

TransitionTemperature (°C)Temperature (K)
Crystalline (Cr) to Smectic G (SmG)113386
Smectic G (SmG) to Smectic C (SmC)144417
Smectic C (SmC) to Smectic A (SmA)172445
Smectic A (SmA) to Nematic (N)200473
Nematic (N) to Isotropic Liquid (Iso)236509

Data sourced from various studies on TBBA phase transitions.[1][6]

Experimental Protocols

Materials and Equipment
  • Terephthalylidene-bis(p-butylaniline) (TBBA) powder

  • Microscope slides and cover slips

  • Hot stage with temperature controller

  • Polarizing optical microscope (POM) equipped with a rotating stage and a camera

  • Spatula

  • Cleaning supplies for microscope slides (e.g., ethanol, isopropanol, lint-free wipes)

Sample Preparation
  • Cleaning: Thoroughly clean the microscope slide and cover slip to remove any dust, grease, or other contaminants. This can be achieved by wiping with a lint-free cloth soaked in ethanol or isopropanol, followed by drying with a stream of clean air or nitrogen.

  • Sample Loading: Place a small amount of TBBA powder (a few milligrams) onto the center of the clean microscope slide.

  • Cover Slip Placement: Carefully place a cover slip over the TBBA powder.

  • Melting: Transfer the slide to the hot stage. Heat the sample to a temperature above its isotropic transition temperature (~240°C) to melt the powder into a uniform thin film.

  • Creating a Thin Film: Gently press on the cover slip with a clean, soft object (e.g., the wooden end of a cotton swab) to spread the molten liquid crystal and create a thin, even film between the slide and the cover slip. The ideal thickness is typically in the range of 5-20 µm.

  • Cooling and Observation: Slowly cool the sample on the hot stage while observing it through the polarizing microscope. The various mesophases will appear as the temperature decreases.

Polarizing Optical Microscopy Observation
  • Microscope Setup: Place the prepared slide on the rotating stage of the polarizing microscope. Ensure the polarizer and analyzer are crossed (90° to each other), which should result in a dark field of view in the absence of a birefringent sample.

  • Heating and Cooling Cycles: Program the hot stage to perform controlled heating and cooling cycles. A typical rate is 1-5°C per minute to allow for the textures to fully develop and for accurate determination of transition temperatures.

  • Texture Identification: Observe the optical textures that appear as the sample is cooled from the isotropic liquid. Each liquid crystal phase of TBBA will exhibit a characteristic texture.

    • Isotropic to Nematic (N) Phase: Upon cooling from the isotropic liquid, the nematic phase typically appears as a "schlieren" texture, characterized by dark brushes or threads that correspond to disclinations in the director field.[7][8][9]

    • Nematic to Smectic A (SmA) Phase: The transition to the Smectic A phase is often marked by the appearance of "focal conic" textures.[10][11][12] These textures arise from the layered structure of the smectic phase and can appear as fan-like shapes or polygonal domains.

    • Smectic A to Smectic C (SmC) Phase: The Smectic C phase is also characterized by focal conic or broken focal conic textures. The transition from SmA to SmC may be subtle under the microscope and can sometimes be identified by slight changes in the texture or by observing the movement of disclinations. The Smectic C phase also exhibits a schlieren texture.[7]

    • Smectic C to Smectic G (SmG) Phase: The Smectic G phase is a more ordered smectic phase (a tilted hexatic phase). Its texture can be a mosaic or a "herringbone" pattern, which is more rigid and crystalline-like than the fluid smectic phases.[13][14]

  • Image and Data Recording: Capture images of the characteristic textures for each phase and record the corresponding temperatures at which the phase transitions occur. Rotating the stage can help to highlight different features of the textures.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_pom Polarizing Optical Microscopy Clean Clean Microscope Slide & Cover Slip Load Load TBBA Powder Clean->Load Cover Place Cover Slip Load->Cover Melt Melt TBBA on Hot Stage (>240°C) Cover->Melt Spread Create Thin Film Melt->Spread Setup Place Sample on POM Stage Spread->Setup Transfer to Microscope Cross Cross Polarizers Setup->Cross Cool Controlled Cooling (1-5°C/min) Cross->Cool Observe Observe Texture Evolution Cool->Observe Record Record Transition Temperatures & Images Observe->Record

Caption: Experimental workflow for the preparation and observation of TBBA mesophases using polarizing optical microscopy.

TBBA_Mesophase_Textures Isotropic Isotropic Liquid No Texture (Dark Field) Nematic Nematic (N) Schlieren Texture Isotropic->Nematic Cooling SmecticA Smectic A (SmA) Focal Conic Texture Nematic->SmecticA Cooling SmecticC Smectic C (SmC) Broken Focal Conic / Schlieren Texture SmecticA->SmecticC Cooling SmecticG Smectic G (SmG) Mosaic / Herringbone Texture SmecticC->SmecticG Cooling Crystalline Crystalline (Cr) Crystalline Grains SmecticG->Crystalline Cooling

Caption: Relationship between TBBA mesophases and their characteristic optical textures as observed upon cooling.

References

Application Notes and Protocols for X-ray Diffraction Analysis of Terephthalylidene bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the X-ray diffraction (XRD) analysis of Terephthalylidene bis(p-butylaniline), a molecule of significant interest in materials science and liquid crystal research.

Introduction to Terephthalylidene bis(p-butylaniline) (TBBA)

Terephthalylidene bis(p-butylaniline), commonly known as TBBA, is an organic compound with the chemical formula C₂₈H₃₂N₂. It is a well-studied mesogenic material, meaning it can exhibit liquid crystal phases under certain temperature conditions. The molecular structure, consisting of a rigid central core and flexible butyl end chains, is conducive to the formation of various ordered phases, including crystalline and smectic phases. X-ray diffraction is a powerful non-destructive technique used to determine the precise atomic and molecular arrangement within these different solid-state forms.[1] Understanding the crystal structure of TBBA is crucial for elucidating its physical properties and for the rational design of new materials with tailored functionalities.

Synthesis of Terephthalylidene bis(p-butylaniline)

The synthesis of Terephthalylidene bis(p-butylaniline) is typically achieved through the condensation reaction of terephthalaldehyde and 4-butylaniline.

Protocol for Synthesis:

  • Reactant Preparation: Dissolve terephthalaldehyde (1 equivalent) in a suitable solvent, such as absolute ethanol. In a separate flask, dissolve 4-butylaniline (2 equivalents) in the same solvent.

  • Reaction: Slowly add the terephthalaldehyde solution to the 4-butylaniline solution with constant stirring.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For obtaining single crystals suitable for XRD, slow cooling or recrystallization from an appropriate solvent system (e.g., ethanol-chloroform) is recommended.

  • Isolation and Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum. The purity of the compound can be verified by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Synthesis_Workflow Reactants Reactants Reaction Reaction Reactants->Reaction in Ethanol Cooling Cooling Reaction->Cooling Product Product Cooling->Product Purification Purification Product->Purification FinalProduct FinalProduct Purification->FinalProduct

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of TBBA. The following protocol outlines the general steps involved.

Experimental Protocol for Single-Crystal XRD:

  • Crystal Selection and Mounting: A suitable single crystal of TBBA, typically with dimensions of 0.1-0.3 mm, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

XRD_Workflow Sample Sample Mounting Mounting Sample->Mounting XRD XRD Mounting->XRD DataCollection DataCollection XRD->DataCollection Processing Processing DataCollection->Processing StructureSolution StructureSolution Processing->StructureSolution FinalStructure FinalStructure StructureSolution->FinalStructure

Crystallographic Data

The crystal structure of the stable crystalline phase of Terephthalylidene bis(p-butylaniline) has been determined by X-ray diffraction. A summary of the crystallographic data is presented in the table below. This data is based on the model proposed for the crystalline structure of TBBA.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 17.6
b (Å) 5.95
c (Å) 22.0
β (°) ** 114.5
Volume (ų) **2100
Z 4
Molecules per unit cell 4

Note: The crystallographic parameters provided are based on the structural model for one of the crystalline phases of TBBA and may vary slightly depending on the specific crystalline form and experimental conditions.

Molecular and Crystal Structure

The X-ray diffraction analysis reveals a layered structure for the crystalline phase of TBBA. The molecules are tilted with respect to the layer planes. This tilted arrangement is a key feature that influences the transition to the various smectic liquid crystal phases at higher temperatures. The butyl chains exhibit a degree of conformational disorder, which is common in such molecular crystals.

Molecular_Structure Chains Chains Tilt Tilt

References

Protocol for the High-Purity Synthesis of Terephthalylidene-bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terephthalylidene-bis(p-butylaniline), a Schiff base liquid crystal, is a valuable organic compound in materials science and drug development research. Its unique properties stem from its molecular structure, which consists of a central terephthaldehyde core linked to two p-butylaniline units. This application note provides a detailed, step-by-step protocol for the synthesis of high-purity Terephthalylidene-bis(p-butylaniline). The procedure is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this compound with a high degree of purity. The protocol includes reagent specifications, reaction conditions, purification methods, and characterization data.

Materials and Methods

Reagents and Equipment

Reagents:

  • Terephthaldehyde (99% purity)

  • p-Butylaniline (99% purity)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Deionized Water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol: Synthesis of Terephthalylidene-bis(p-butylaniline)

The synthesis of Terephthalylidene-bis(p-butylaniline) is achieved through the condensation reaction of terephthaldehyde and p-butylaniline.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.01 moles of terephthaldehyde in 100 mL of absolute ethanol.

  • To this solution, add 0.02 moles of p-butylaniline.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain it for 4 hours with continuous stirring.

  • After the reflux period, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution as a solid.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.

Purification: Recrystallization

To achieve high purity, the crude Terephthalylidene-bis(p-butylaniline) is purified by recrystallization.

Procedure:

  • Transfer the crude product to a beaker.

  • Add a minimal amount of hot absolute ethanol to dissolve the solid completely.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • As the solution cools, pure crystals of Terephthalylidene-bis(p-butylaniline) will form.

  • For maximum yield, place the beaker in an ice bath to facilitate further crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold absolute ethanol.

  • Dry the purified product in a vacuum oven at a low temperature.

Characterization

The purity and identity of the synthesized Terephthalylidene-bis(p-butylaniline) can be confirmed using various analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be recorded to confirm the chemical structure of the compound.

Results and Data Presentation

The synthesis and purification protocol described above should yield high-purity Terephthalylidene-bis(p-butylaniline). The expected quantitative data are summarized in the table below.

ParameterExpected Value
Molecular Formula C₂₈H₃₂N₂
Molecular Weight 396.57 g/mol
Theoretical Yield Based on 0.01 moles of terephthaldehyde, the theoretical yield is 3.97 g.
Appearance Yellow crystalline solid
Melting Point 232 °C
¹H NMR (CDCl₃, ppm) δ 0.94 (t, 6H, -CH₃), 1.35-1.45 (m, 4H, -CH₂-), 1.60-1.70 (m, 4H, -CH₂-), 2.65 (t, 4H, Ar-CH₂-), 7.15-7.25 (m, 8H, Ar-H), 7.90 (s, 2H, Ar-H), 8.45 (s, 2H, -CH=N-)
Purity (by NMR) > 99%

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolve Dissolve Terephthaldehyde in Absolute Ethanol Add_Aniline Add p-Butylaniline Dissolve->Add_Aniline Step 1-2 Add_Catalyst Add Glacial Acetic Acid Add_Aniline->Add_Catalyst Step 3 Reflux Reflux for 4 hours Add_Catalyst->Reflux Step 4-5 Cooling Cool to Room Temperature Reflux->Cooling Step 6 Filtration1 Vacuum Filtration Cooling->Filtration1 Step 7-8 Dissolve_Crude Dissolve Crude Product in Hot Ethanol Filtration1->Dissolve_Crude Crude Product Cool_Slowly Slow Cooling Dissolve_Crude->Cool_Slowly Step 1-3 Ice_Bath Ice Bath Cool_Slowly->Ice_Bath Step 4 Filtration2 Vacuum Filtration Ice_Bath->Filtration2 Step 5 Drying Vacuum Drying Filtration2->Drying Step 6-7 Characterization Characterization (Melting Point, NMR) Drying->Characterization Purified Product

Caption: Experimental workflow for the synthesis and purification of Terephthalylidene-bis(p-butylaniline).

Reaction_Pathway Reactant1 Terephthaldehyde (1 equivalent) Product Terephthalylidene-bis(p-butylaniline) Reactant1->Product Reactant2 p-Butylaniline (2 equivalents) Reactant2->Product Catalyst Glacial Acetic Acid (catalytic) Catalyst->Product

Caption: Reaction pathway for the synthesis of Terephthalylidene-bis(p-butylaniline).

Application Notes and Protocols: Terephthalylidene bis(p-butylaniline) in Polymer Dispersed Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Polymer Dispersed Liquid Crystals (PDLCs) are a class of composite materials consisting of micron-sized droplets of a liquid crystal dispersed within a solid polymer matrix. These materials are of significant interest for applications such as smart windows, flexible displays, and light shutters due to their ability to be electrically switched between a light-scattering (opaque) and a transparent state. The electro-optical properties of PDLCs are highly dependent on the properties of both the polymer matrix and the liquid crystal, including factors like refractive index, dielectric anisotropy, and viscosity.

Schiff base liquid crystals, characterized by the azomethine (-CH=N-) linkage, are a versatile class of mesogenic compounds. Their facile synthesis and tunable molecular structure make them attractive candidates for use in PDLCs. Terephthalylidene bis(p-butylaniline) is a Schiff base liquid crystal with a rigid core structure that suggests it may exhibit interesting mesomorphic and electro-optical properties suitable for PDLC applications. This document outlines the synthesis and evaluation of this compound in a PDLC system.

Synthesis of Terephthalylidene bis(p-butylaniline)

The synthesis of Terephthalylidene bis(p-butylaniline) is typically achieved through a condensation reaction between terephthalaldehyde and 4-butylaniline.

Reaction Scheme:

Materials:

  • Terephthalaldehyde

  • 4-butylaniline

  • Absolute Ethanol (or other suitable solvent like Toluene)

  • Catalytic amount of glacial acetic acid (optional)

Protocol:

  • Dissolve one molar equivalent of terephthalaldehyde in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add two molar equivalents of 4-butylaniline to the flask.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the mixture with constant stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to obtain pure Terephthalylidene bis(p-butylaniline).

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the imine bond, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure. The mesomorphic properties (liquid crystal phases and transition temperatures) can be determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Preparation of PDLC Films

The most common method for preparing PDLC films is Polymerization-Induced Phase Separation (PIPS). This technique involves creating a homogeneous mixture of a prepolymer, a photoinitiator, and the liquid crystal, which is then cured, typically with ultraviolet (UV) light, to induce phase separation.

Materials:

  • Terephthalylidene bis(p-butylaniline) (Liquid Crystal)

  • UV-curable prepolymer (e.g., Norland Optical Adhesive 65, or a mixture of acrylates)

  • Photoinitiator (e.g., Irgacure 651)

  • Indium Tin Oxide (ITO) coated glass slides

  • Spacers (e.g., glass beads or polymer films of desired thickness, typically 10-20 µm)

Protocol:

  • Prepare a homogeneous mixture of the UV-curable prepolymer, Terephthalylidene bis(p-butylaniline), and the photoinitiator. The typical weight ratio of liquid crystal to prepolymer can range from 60:40 to 80:20. The photoinitiator is usually added at 1-2 wt% of the prepolymer weight.

  • Thoroughly mix the components in a vial, ensuring a uniform solution. This may require gentle heating and vortexing.

  • Place spacers onto one of the ITO-coated glass slides.

  • Apply a small drop of the homogeneous mixture onto the center of the slide.

  • Carefully place the second ITO-coated glass slide on top, with the conductive sides facing each other, to form a sandwich-like cell.

  • Allow the mixture to spread evenly throughout the cell via capillary action.

  • Cure the cell by exposing it to a UV lamp for a specific duration and intensity. The curing conditions (UV intensity and exposure time) are critical parameters that influence the morphology of the liquid crystal droplets and, consequently, the electro-optical properties of the PDLC film.

  • After curing, the PDLC film is ready for characterization.

Characterization of PDLC Films

1. Morphological Characterization:

The size, shape, and distribution of the liquid crystal droplets within the polymer matrix are crucial for the PDLC's performance. These are typically characterized using Scanning Electron Microscopy (SEM).

Protocol for SEM:

  • Immerse the prepared PDLC film in a solvent that dissolves the liquid crystal but not the polymer matrix (e.g., hexane or methanol) for a sufficient period to extract the liquid crystal.

  • Carefully fracture the polymer matrix to expose the cross-section containing the empty droplets.

  • Coat the fractured surface with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

  • Image the coated sample using an SEM to visualize the droplet morphology.

2. Electro-Optical Characterization:

The electro-optical properties, such as switching voltage, contrast ratio, and response times, determine the device's performance.

Protocol for Electro-Optical Measurements:

  • Connect the ITO electrodes of the PDLC cell to a function generator capable of applying a square wave AC voltage.

  • Place the PDLC cell in the path of a He-Ne laser beam.

  • Position a photodetector on the opposite side of the cell to measure the transmitted light intensity.

  • Apply a variable AC voltage across the cell and record the corresponding transmitted light intensity.

  • Plot the transmittance as a function of the applied voltage to determine the threshold voltage (Vth, voltage at which transmittance reaches 10% of maximum) and saturation voltage (Vsat, voltage at which transmittance reaches 90% of maximum).

  • The contrast ratio (CR) is calculated as the ratio of the maximum transmittance (in the on-state) to the minimum transmittance (in the off-state).

  • Measure the rise time (time taken for the transmittance to go from 10% to 90% upon applying the voltage) and decay time (time taken for the transmittance to go from 90% to 10% upon removing the voltage) using an oscilloscope.

Illustrative Data Presentation

Please note: The following table presents hypothetical, yet plausible, data for a PDLC film containing Terephthalylidene bis(p-butylaniline). This data is for illustrative purposes only, as no specific experimental results for this system were found in the reviewed literature. Researchers should perform their own experiments to determine the actual properties.

ParameterValue
PDLC Film Composition
Liquid Crystal (Terephthalylidene bis(p-butylaniline))70 wt%
Prepolymer (NOA65)28 wt%
Photoinitiator (Irgacure 651)2 wt%
Curing Conditions
UV Intensity15 mW/cm²
Curing Time5 min
Morphological Properties
Average Droplet Size2.5 µm
Electro-Optical Properties
Threshold Voltage (Vth)12 V
Saturation Voltage (Vsat)35 V
Contrast Ratio (CR)40:1
Rise Time (τ_on)15 ms
Decay Time (τ_off)30 ms

Visualizations

experimental_workflow cluster_synthesis Synthesis of Terephthalylidene bis(p-butylaniline) cluster_pdlc_prep PDLC Film Preparation (PIPS) cluster_char PDLC Characterization s1 Reactants: Terephthalaldehyde 4-butylaniline s2 Condensation Reaction (Ethanol, Reflux) s1->s2 s3 Purification (Recrystallization) s2->s3 s4 Characterization (FTIR, NMR, DSC, POM) s3->s4 p1 Homogeneous Mixture: LC + Prepolymer + Photoinitiator p2 Cell Assembly (ITO glass, Spacers) p1->p2 p3 UV Curing p2->p3 c1 Morphological Analysis (SEM) p3->c1 c2 Electro-Optical Measurements p3->c2 c2_sub Switching Voltage Contrast Ratio Response Times

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_components PDLC Components cluster_properties Influencing Properties cluster_final Final PDLC Properties lc Liquid Crystal (Terephthalylidene bis(p-butylaniline)) lc_prop Refractive Index (Δn) Dielectric Anisotropy (Δε) Viscosity lc->lc_prop poly Polymer Matrix poly_prop Refractive Index (n_p) Cross-link Density poly->poly_prop other Additives (Photoinitiator) morph Droplet Morphology (Size, Shape) lc_prop->morph eo_prop Electro-Optical Performance (Vth, Vsat, CR, Response Time) lc_prop->eo_prop poly_prop->morph proc_param Curing Conditions (UV Intensity, Time) proc_param->morph morph->eo_prop

Caption: Component and property relationships in PDLCs.

Conclusion and Future Work

Terephthalylidene bis(p-butylaniline), as a Schiff base liquid crystal, holds potential for application in PDLC technology. The protocols provided herein offer a solid foundation for its synthesis and incorporation into PDLC films, as well as for the characterization of the resulting materials. It is important to reiterate that the electro-optical data presented is illustrative. Future research should focus on the actual synthesis and characterization of PDLCs containing Terephthalylidene bis(p-butylaniline) to determine its specific performance metrics. Key areas for investigation include optimizing the liquid crystal concentration, the choice of polymer matrix, and the curing conditions to achieve desirable electro-optical properties such as low driving voltage, high contrast ratio, and fast switching speeds. Such studies will be crucial in evaluating the true potential of this compound for advanced optical applications.

Application Notes and Protocols for Employing Terephthalylidene-bis(p-butylaniline) in Temperature Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Terephthalylidene-bis(p-butylaniline) for Temperature Sensing

Terephthalylidene-bis(p-butylaniline), a Schiff base compound, is a well-documented thermotropic liquid crystal. Materials of this class exhibit changes in their molecular arrangement with variations in temperature. These structural modifications alter the material's optical properties, leading to a visible change in color, a phenomenon known as thermochromism. This inherent property makes Terephthalylidene-bis(p-butylaniline) a promising candidate for the development of non-invasive, high-resolution temperature sensors for a variety of applications, including thermal mapping of electronic components, microfluidic devices, and biological samples.

The temperature sensing mechanism of thermotropic liquid crystals is based on the selective reflection of incident light at specific wavelengths, which is dependent on the pitch of the helical molecular structure of the liquid crystal in its cholesteric phase. As the temperature changes, the pitch of the helix changes, and thus the wavelength of the reflected light, or the color, changes. Typically, for many thermochromic liquid crystals, the color spectrum shifts from red at lower temperatures through the colors of the rainbow to blue or violet at higher temperatures.

Principle of Operation: The Thermochromic Effect

The operational principle of a Terephthalylidene-bis(p-butylaniline)-based temperature sensor relies on its thermochromic properties, which are intrinsically linked to its liquid crystalline phase transitions. As the temperature of the material changes, it undergoes transitions between different liquid crystal phases (e.g., smectic, nematic) and the isotropic liquid phase. Each phase possesses a unique molecular arrangement, leading to different optical properties and thus, a different appearance or color. By calibrating the observed color against a known temperature, the material can be used as a visual temperature indicator.

Thermochromism_Principle Temp Temperature Change Phase Liquid Crystal Phase Transition (e.g., Smectic to Nematic) Temp->Phase Pitch Alteration of Molecular Pitch Phase->Pitch Wavelength Change in Wavelength of Reflected Light Pitch->Wavelength Color Visible Color Change Wavelength->Color

Caption: The logical relationship of the thermochromic effect in liquid crystals.

Quantitative Data: Phase Transition Temperatures

While a specific color-temperature correlation for Terephthalylidene-bis(p-butylaniline) is not extensively published, its phase transition temperatures have been studied. These transitions are the points at which the material's properties, including its appearance, will change. The following table summarizes known phase transition temperatures for Terephthalylidene-bis(p-butylaniline). It is important to note that these values can be influenced by the purity of the compound and the experimental conditions.

TransitionTemperature (°C)
Crystal to Smectic B~144
Smectic B to Smectic C~153
Smectic C to Smectic A~172
Smectic A to Nematic~200
Nematic to Isotropic Liquid~236

Note: These are approximate values gathered from various studies and should be experimentally verified.

Experimental Protocols

The following sections detail generalized protocols for the preparation, application, and calibration of a Terephthalylidene-bis(p-butylaniline)-based temperature sensor.

Synthesis of Terephthalylidene-bis(p-butylaniline)

A common method for the synthesis of Schiff bases like Terephthalylidene-bis(p-butylaniline) involves the condensation reaction between an aldehyde and an amine.

Materials:

  • Terephthalaldehyde

  • p-butylaniline

  • Absolute ethanol (as solvent)

  • Glacial acetic acid (as catalyst)

Procedure:

  • Dissolve terephthalaldehyde in absolute ethanol.

  • In a separate flask, dissolve a stoichiometric amount of p-butylaniline in absolute ethanol.

  • Slowly add the p-butylaniline solution to the terephthalaldehyde solution while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to achieve high purity.

Synthesis_Workflow cluster_reactants Reactants Tere Terephthalaldehyde Solvent Dissolve in Ethanol Tere->Solvent Buty p-butylaniline Buty->Solvent Mix Mix Solutions Solvent->Mix Catalyst Add Acetic Acid Mix->Catalyst Reflux Reflux Catalyst->Reflux Cool Cool and Crystallize Reflux->Cool Filter Filter and Wash Cool->Filter Dry Dry under Vacuum Filter->Dry Purify Recrystallize Dry->Purify Product Terephthalylidene-bis(p-butylaniline) Purify->Product

Caption: A generalized workflow for the synthesis of Terephthalylidene-bis(p-butylaniline).

Preparation and Application of the Temperature Sensor

To be used as a temperature sensor, the liquid crystal is typically applied as a thin film on a surface with a black backing to ensure the colors are clearly visible.

Materials:

  • Synthesized Terephthalylidene-bis(p-butylaniline)

  • A suitable volatile solvent (e.g., dichloromethane or a mixture of solvents)

  • Black backing paint (non-reactive with the liquid crystal)

  • Airbrush or spin coater

  • Surface to be coated (e.g., glass slide, electronic chip)

Procedure:

  • Thoroughly clean and dry the surface to be coated.

  • Apply a thin, uniform layer of black backing paint to the surface and allow it to dry completely.

  • Prepare a solution of Terephthalylidene-bis(p-butylaniline) in the chosen solvent. The concentration will depend on the desired film thickness and the application method.

  • Apply the liquid crystal solution onto the black backing layer using an airbrush for large areas or a spin coater for uniform thin films.

  • Allow the solvent to evaporate completely in a controlled environment to form a uniform thin film of the liquid crystal.

Calibration of the Temperature Sensor

This is a critical step to establish the relationship between the color displayed by the liquid crystal and the actual temperature.

Equipment:

  • The prepared liquid crystal sensor

  • A precisely controlled heating/cooling stage (e.g., a Peltier element with a temperature controller)

  • A thermocouple or other calibrated temperature probe placed in close contact with the sensor surface

  • A digital camera with consistent white light illumination

  • Image processing software capable of analyzing color in terms of Hue, Saturation, and Value (HSV) or a similar color space.

Procedure:

  • Place the sensor on the heating/cooling stage.

  • Position the camera and light source to provide uniform, glare-free illumination of the sensor surface. The viewing angle should be kept constant throughout the calibration.

  • Slowly and incrementally change the temperature of the stage.

  • At each temperature increment, allow the system to reach thermal equilibrium.

  • Record the temperature from the thermocouple and capture a digital image of the sensor.

  • Repeat this process over the entire desired temperature range.

  • Using image processing software, analyze the color of a specific region of interest in each image. The 'Hue' value is often the most reliable parameter to correlate with temperature.

  • Create a calibration curve by plotting the Hue value (or other color parameter) against the measured temperature. This curve can then be used to determine unknown temperatures from the color of the sensor.

Calibration_Workflow Start Prepare Sensor and Setup Heat Set Temperature on Stage Start->Heat Equilibrate Allow Thermal Equilibrium Heat->Equilibrate Record Record Temperature and Capture Image Equilibrate->Record Loop Change Temperature Record->Loop Loop->Heat Next Temp Analyze Analyze Image Color (Hue) Loop->Analyze Done Plot Plot Hue vs. Temperature Analyze->Plot Curve Generate Calibration Curve Plot->Curve

Application Notes and Protocols for the Fabrication of Terephthalylidene-bis(p-butylaniline) Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are representative examples for the fabrication of thin films from organic small molecules like Terephthalylidene-bis(p-butylaniline) (TPB). Due to a lack of specific published research on the fabrication of TPB thin films for electronic applications, the experimental parameters provided are illustrative and would require optimization for this specific material.

Introduction

Terephthalylidene-bis(p-butylaniline), a Schiff base liquid crystal, presents potential as an organic semiconductor. The fabrication of high-quality thin films is a critical step in the development of electronic devices based on this material. These notes provide detailed protocols for two common fabrication methods: solution-based spin-coating and vacuum thermal evaporation. The choice of method will depend on the desired film properties, scalability, and available equipment.

Material Properties

A summary of the known physical properties of Terephthalylidene-bis(p-butylaniline) is presented in Table 1. Understanding these properties is essential for developing appropriate fabrication processes.

PropertyValueReference
Molecular Formula C₂₈H₃₂N₂[1]
Molecular Weight 396.57 g/mol [2]
Appearance Yellow crystalline needles[3]
Melting Point 232 °C[2]

Table 1: Physical Properties of Terephthalylidene-bis(p-butylaniline)

Fabrication Protocols

Solution-Based Fabrication via Spin-Coating

Spin-coating is a widely used technique for depositing uniform thin films from solution. It offers advantages in terms of simplicity, low cost, and high throughput for laboratory-scale fabrication.

  • Solution Preparation:

    • Dissolve Terephthalylidene-bis(p-butylaniline) in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) to the desired concentration. The choice of solvent and concentration will significantly impact film morphology and thickness.

    • Gently heat the solution (e.g., at 40-60 °C) and stir for several hours to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer with a dielectric layer, glass, or ITO-coated glass) thoroughly. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrate with a stream of dry nitrogen.

    • Optional: Treat the substrate with a surface modifying layer, such as a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) for silicon-based substrates or UV-ozone treatment for glass, to improve film quality and molecular ordering.

  • Spin-Coating:

    • Place the cleaned substrate on the spin-coater chuck and ensure it is centered.

    • Dispense a small amount of the TPB solution onto the center of the substrate.

    • Start the spin-coating program. A two-step process is often used: a low-speed step to spread the solution and a high-speed step to thin it to the desired thickness.

    • The final film thickness is primarily determined by the solution concentration and the spin speed.

  • Annealing:

    • Transfer the coated substrate to a hotplate or into a vacuum oven.

    • Anneal the film at a temperature below the material's melting point but above its glass transition temperature (if any) to improve molecular ordering and remove residual solvent. The annealing temperature and time are critical parameters that need to be optimized.

The following table provides a hypothetical set of parameters for the spin-coating of TPB thin films. These should be considered as a starting point for process optimization.

ParameterValue
Solvent Chloroform
Concentration 5 mg/mL
Spin Speed (Step 1) 500 rpm for 10 s
Spin Speed (Step 2) 2000 rpm for 60 s
Annealing Temperature 120 °C
Annealing Time 30 min
Resulting Film Thickness (approx.) 30-50 nm

Table 2: Example Spin-Coating Parameters for TPB Thin Films

Vacuum-Based Fabrication via Thermal Evaporation

Vacuum thermal evaporation is a physical vapor deposition technique that allows for the fabrication of highly pure and uniform thin films with precise thickness control.

  • Source Preparation:

    • Place a small amount of high-purity Terephthalylidene-bis(p-butylaniline) powder into a thermal evaporation source (e.g., a tungsten or molybdenum boat).

  • Substrate Preparation:

    • Clean the substrate as described in the spin-coating protocol (Section 3.1.1.).

    • Mount the substrate in the substrate holder within the vacuum chamber, facing the evaporation source.

  • Deposition:

    • Evacuate the deposition chamber to a high vacuum (typically < 10⁻⁶ Torr) to minimize contamination.

    • Gradually increase the current to the evaporation source to heat the TPB material until it sublimes.

    • Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A stable and slow deposition rate generally leads to better film quality.

    • The substrate can be heated or cooled during deposition to influence film morphology and crystallinity.

    • Once the desired film thickness is reached, close the shutter and turn off the power to the source.

  • Post-Deposition Annealing (Optional):

    • The film can be annealed in-situ (within the vacuum chamber) or ex-situ to improve its structural properties.

The following table provides a hypothetical set of parameters for the vacuum thermal evaporation of TPB thin films.

ParameterValue
Base Pressure < 5 x 10⁻⁷ Torr
Deposition Rate 0.1-0.2 Å/s
Substrate Temperature Room Temperature
Final Film Thickness 40 nm
Source-to-Substrate Distance 20 cm

Table 3: Example Thermal Evaporation Parameters for TPB Thin Films

Experimental Workflows

The following diagrams illustrate the general workflows for the fabrication of TPB thin films using spin-coating and vacuum thermal evaporation.

G cluster_solution Solution-Based Fabrication (Spin-Coating) prep_sol Solution Preparation (TPB in Solvent) spin_coat Spin-Coating prep_sol->spin_coat prep_sub_sol Substrate Cleaning & Surface Treatment prep_sub_sol->spin_coat anneal_sol Thermal Annealing spin_coat->anneal_sol char_sol Thin Film Characterization anneal_sol->char_sol

Caption: Workflow for solution-based fabrication of TPB thin films.

G cluster_vacuum Vacuum-Based Fabrication (Thermal Evaporation) prep_source Source Preparation (TPB Powder) deposition Thermal Evaporation prep_source->deposition prep_sub_vac Substrate Cleaning & Mounting pump_down High Vacuum Pump-Down prep_sub_vac->pump_down pump_down->deposition char_vac Thin Film Characterization deposition->char_vac

Caption: Workflow for vacuum-based fabrication of TPB thin films.

Characterization of TPB Thin Films

After fabrication, the thin films should be characterized to determine their physical and electronic properties. Key characterization techniques include:

  • Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the films.

  • X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the films.

  • UV-Vis Spectroscopy: To study the optical absorption properties and determine the optical bandgap.

  • Field-Effect Transistor (FET) Characterization: If the films are integrated into a transistor structure, their charge transport properties (mobility, on/off ratio, threshold voltage) can be measured.

Conclusion

The protocols outlined in these application notes provide a starting point for the successful fabrication of Terephthalylidene-bis(p-butylaniline) thin films. It is crucial to reiterate that the specific parameters for solution concentration, spin speed, annealing conditions, and deposition rate will need to be systematically optimized to achieve the desired film properties for a given application. Careful control over the fabrication process is essential for producing high-quality organic semiconductor thin films.

References

Probing the Polymorphic Landscape of Terephthalylidene-bis-p-butylaniline (TBBA) using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terephthalylidene-bis-p-butylaniline (TBBA) is a well-studied liquid crystal known for its rich polymorphism, exhibiting multiple distinct liquid crystalline phases as a function of temperature. The transitions between these phases involve subtle changes in molecular ordering and conformation. Raman spectroscopy, a non-destructive technique sensitive to molecular vibrations and local structure, serves as a powerful tool to investigate these phase transitions. This application note provides a detailed protocol for the characterization of TBBA's phase transitions using Raman spectroscopy and summarizes the expected spectral changes.

Data Presentation

The phase transitions of TBBA can be meticulously tracked by observing changes in the Raman spectrum. Key parameters such as the peak position (wavenumber), full width at half maximum (FWHM), and relative intensity of specific Raman bands are particularly sensitive to the molecular environment and ordering. Below is a summary of the phase transitions and the corresponding qualitative changes observed in the Raman spectrum, compiled from various studies on TBBA and its analogues.

Phase TransitionTransition Temperature (°C)Observed Raman Spectral Changes
Isotropic Liquid ↔ Nematic~236.5Emergence of polarized bands, indicating the onset of long-range orientational order.
Nematic ↔ Smectic A~199.5Subtle changes in the intensity and width of bands associated with the aromatic core and alkyl chains.
Smectic A ↔ Smectic C~172.5Changes in the depolarization ratios of certain bands, reflecting the tilting of molecules within the smectic layers.
Smectic C ↔ Smectic H (B)~144.1Sharpening of bands, indicating increased ordering and restricted molecular motion.
Smectic H (B) ↔ Smectic G (VII)~113.0Further sharpening of lattice modes and intramolecular vibrational bands.
Smectic G (VII) ↔ Solid VIII~83.0Appearance of new lattice modes in the low-frequency region, significant sharpening of all bands.
Solid VIII ↔ Solid IX~69.0Discontinuous changes in the peak positions and intensities of lattice and intramolecular modes.
Solid IX ↔ Solid X~45.0Further evolution of the low-frequency Raman spectrum, indicating changes in the crystal packing.

Experimental Protocol

This protocol outlines the methodology for conducting a temperature-dependent Raman spectroscopy study of TBBA.

1. Sample Preparation:

  • Obtain a high-purity sample of Terephthalylidene-bis-p-butylaniline (TBBA).

  • Place a small amount of the TBBA powder between two clean glass microscope slides.

  • Heat the slides on a hot plate to a temperature above the isotropic transition temperature (~240°C) to ensure the sample melts and forms a thin, uniform film.

  • Allow the sample to cool slowly to room temperature to promote the formation of well-ordered domains.

2. Instrumentation and Setup:

  • A research-grade Raman spectrometer equipped with a microscope is required.

  • A temperature-controlled stage (e.g., a heating/cooling stage) is essential for precise temperature regulation of the sample.

  • A long-working-distance objective (e.g., 20x or 50x) is recommended to avoid thermal contact with the sample stage.

  • Use a laser excitation source with a wavelength that does not induce fluorescence in the sample (e.g., 532 nm or 785 nm).

  • Ensure the spectrometer is properly calibrated using a standard reference material (e.g., a silicon wafer).

3. Data Acquisition:

  • Mount the prepared TBBA sample on the temperature-controlled stage.

  • Bring the sample into focus under the microscope.

  • Set the initial temperature of the stage to the desired starting point (e.g., room temperature).

  • Allow the sample to equilibrate at each temperature setpoint for a few minutes before acquiring the spectrum.

  • Acquire Raman spectra at regular temperature intervals (e.g., 1-5°C increments) as you heat or cool the sample through its various phase transitions.

  • At each temperature, record the spectrum over a relevant spectral range, typically covering both the low-frequency lattice modes (ca. 10-200 cm⁻¹) and the higher-frequency intramolecular vibrations (ca. 200-1800 cm⁻¹).

  • Use an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

4. Data Analysis:

  • Process the acquired Raman spectra to remove any background fluorescence.

  • Analyze the changes in the Raman spectra as a function of temperature.

  • Pay close attention to the following parameters for key vibrational bands:

    • Peak Position (Wavenumber): Shifts in peak position can indicate changes in bond lengths and strengths due to conformational changes or altered intermolecular interactions.

    • Full Width at Half Maximum (FWHM): Changes in peak width provide information about the degree of molecular order and dynamics. Broader peaks are indicative of more disorder.

    • Relative Intensity: Variations in the relative intensities of different bands can reflect changes in molecular orientation and symmetry.

  • Plot these parameters as a function of temperature to identify the transition temperatures, which will appear as discontinuities or changes in the slope of the plots.

Mandatory Visualizations

G Experimental Workflow for Raman Spectroscopy of TBBA cluster_prep Sample Preparation cluster_setup Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Obtain high-purity TBBA prep2 Place between glass slides prep1->prep2 prep3 Heat to isotropic phase prep2->prep3 prep4 Cool to form thin film prep3->prep4 acq1 Mount sample on stage prep4->acq1 Prepared Sample setup1 Raman Spectrometer with Microscope setup2 Temperature-controlled Stage setup1->setup2 setup3 Long-working-distance Objective setup1->setup3 setup4 Laser Excitation Source setup1->setup4 acq2 Equilibrate at set temperature acq1->acq2 acq3 Acquire Raman spectrum acq2->acq3 acq4 Increment temperature and repeat acq3->acq4 an1 Background correction acq3->an1 Raw Spectral Data acq4->acq3 an2 Analyze changes in peak parameters (Position, FWHM, Intensity) an1->an2 an3 Plot parameters vs. temperature an2->an3 an4 Identify phase transition temperatures an3->an4

Caption: Experimental Workflow for Raman Spectroscopy of TBBA.

G Phase Transitions of TBBA Observed by Raman Spectroscopy iso Isotropic Liquid nem Nematic iso->nem ~236.5°C Onset of Order sma Smectic A nem->sma ~199.5°C Layer Formation smc Smectic C sma->smc ~172.5°C Molecular Tilt smh Smectic H (B) smc->smh ~144.1°C Increased Positional Order smg Smectic G (VII) smh->smg ~113.0°C Further Ordering solid8 Solid VIII smg->solid8 ~83.0°C Crystallization solid9 Solid IX solid8->solid9 ~69.0°C Polymorphic Transition solid10 Solid X solid9->solid10 ~45.0°C Polymorphic Transition

Troubleshooting & Optimization

Technical Support Center: Synthesis of Terephthalylidene bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Terephthalylidene bis(p-butylaniline) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of Terephthalylidene bis(p-butylaniline)?

A1: The synthesis is typically a condensation reaction between terephthalaldehyde and 4-butylaniline.

Q2: What is the primary challenge in synthesizing Terephthalylidene bis(p-butylaniline)?

A2: The main challenge is driving the reversible imine formation reaction to completion to maximize the yield. This often involves efficiently removing the water byproduct from the reaction mixture. Inadequate water removal can lead to low yields due to the hydrolysis of the imine product back to the starting materials.

Q3: What are the typical solvents used for this synthesis?

A3: Common solvents include ethanol, methanol, and in some older procedures, carbon disulfide. The choice of solvent can influence reaction rate and ease of product isolation.

Q4: Is a catalyst required for this reaction?

A4: The reaction can proceed without a catalyst, especially at elevated temperatures. However, acid catalysts like acetic acid or p-toluenesulfonic acid are sometimes used to accelerate the reaction rate.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a common method to monitor the reaction's progress. The disappearance of the starting materials (terephthalaldehyde and 4-butylaniline) and the appearance of the product spot indicate the reaction is proceeding.

Q6: What is the typical appearance of the final product?

A6: Terephthalylidene bis(p-butylaniline) is a yellow crystalline solid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Hydrolysis of the imine product back to starting materials due to the presence of water. 3. Inactive or impure starting materials.1. Increase the reaction time or temperature. Consider refluxing the reaction mixture. 2. Ensure anhydrous reaction conditions. Use dry solvents and consider adding a dehydrating agent like molecular sieves. For reactions at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water. 3. Check the purity of terephthalaldehyde and 4-butylaniline. Purify if necessary.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by recrystallization from a suitable solvent such as ethanol. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Multiple Spots on TLC of the Final Product 1. Incomplete reaction, with starting materials still present. 2. Formation of side products. 3. Decomposition of the product on the TLC plate.1. Continue the reaction until the starting material spots disappear. 2. Purify the product by column chromatography or recrystallization. 3. Add a small amount of a non-polar solvent to the TLC developing chamber to minimize streaking and decomposition.
Yield is Consistently Low 1. Suboptimal reaction conditions (temperature, time, solvent). 2. Inefficient water removal. 3. Loss of product during workup and purification.1. Experiment with different solvents, temperatures, and reaction times to optimize the conditions. The use of an acid catalyst can also be explored. 2. Employ a more efficient method for water removal, such as a Dean-Stark apparatus. 3. Minimize transfer losses and optimize the recrystallization procedure to reduce product loss.

Experimental Protocols

Several methods for the synthesis of Terephthalylidene bis(p-butylaniline) have been reported. The choice of method may depend on the desired yield, reaction time, and available equipment.

Method 1: Room Temperature Synthesis in Ethanol

This method is advantageous for its mild reaction conditions.

  • Procedure:

    • Dissolve terephthalaldehyde in absolute ethanol.

    • Add a stoichiometric equivalent of 4-butylaniline to the solution.

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

    • The product will precipitate out of the solution as a yellow solid.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Method 2: Reflux in Ethanol with Acetic Acid Catalyst

This method utilizes heat and a catalyst to potentially increase the reaction rate and yield.

  • Procedure:

    • To a solution of terephthalaldehyde in absolute ethanol, add a stoichiometric equivalent of 4-butylaniline.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture with stirring for several hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the yellow crystalline product by filtration, wash with cold ethanol, and dry.

Method 3: High-Temperature Synthesis with p-Toluenesulfonic Acid

This method employs a higher temperature and a stronger acid catalyst.

  • Procedure:

    • Combine terephthalaldehyde and 4-butylaniline in a suitable high-boiling solvent such as N,N-dimethylacetamide.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to a high temperature (e.g., 160 °C) and maintain it for the specified reaction time.

    • After cooling, the product can be isolated by precipitation, filtration, and subsequent purification.

Data Presentation

MethodReactantsSolventCatalystTemperatureReaction TimeYield
Method 1 Terephthalaldehyde, 4-butylanilineEthanolNoneRoom Temp.Not SpecifiedNot Specified
Method 2 Terephthalaldehyde, 4-butylanilineEthanolAcetic AcidRefluxSeveral HoursNot Specified
Method 3 Terephthalaldehyde, 4-butylanilineN,N-dimethylacetamidep-Toluenesulfonic acid160 °CNot SpecifiedNot Specified

Note: Specific quantitative data on yields were not available in the reviewed literature.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Terephthalaldehyde Terephthalaldehyde Mix Mix in Solvent Terephthalaldehyde->Mix Butylaniline 4-Butylaniline Butylaniline->Mix React React (with/without heat & catalyst) Mix->React Filter Filter React->Filter Wash Wash with Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize Product Terephthalylidene bis(p-butylaniline) Dry->Product If no recrystallization Recrystallize->Product

Caption: General experimental workflow for the synthesis of Terephthalylidene bis(p-butylaniline).

Troubleshooting_Logic Start Low/No Product? Check_Conditions Check Reaction Conditions (Time, Temp, Purity) Start->Check_Conditions Water_Present Is Water Present? Check_Conditions->Water_Present Remove_Water Implement Water Removal (Anhydrous conditions, Dean-Stark) Water_Present->Remove_Water Yes Optimize Optimize Conditions (Increase Time/Temp, Add Catalyst) Water_Present->Optimize No Impure_Product Impure Product? Remove_Water->Impure_Product Optimize->Impure_Product Purify Purify Product (Recrystallization, Chromatography) Impure_Product->Purify Yes Success Improved Yield Impure_Product->Success No Purify->Success

Caption: A logical troubleshooting guide for improving the yield of the synthesis.

preventing degradation of Terephthalylidene bis(p-butylaniline) during heating

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Terephthalylidene-bis(p-butylaniline) (TBBA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of TBBA during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide: Preventing Degradation During Heating

Elevated temperatures can lead to the degradation of Terephthalylidene-bis(p-butylaniline), compromising experimental results. The following table outlines common issues, their potential causes, and recommended solutions to mitigate thermal decomposition.

Issue Potential Cause Recommended Solution
Discoloration of TBBA sample (yellowing or browning) upon heating. Oxidation due to the presence of air at elevated temperatures.Heat the sample under an inert atmosphere, such as dry nitrogen or argon, to minimize contact with oxygen.
Inconsistent or broad melting point range observed. Thermal decomposition of the sample, leading to impurities.Reduce the heating rate during melting point determination. Ensure the sample is pure before heating by recrystallization.
Unexpected peaks in analytical data (e.g., NMR, Mass Spec) after heating. Formation of degradation byproducts.Lower the experimental temperature if possible. Use antioxidants or stabilizers to inhibit degradative pathways.
Loss of liquid crystalline properties at lower than expected temperatures. Degradation of the molecular structure essential for mesophase formation.Strictly control the temperature to remain within the known stable range for TBBA's liquid crystalline phases.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and thermal stability of Terephthalylidene-bis(p-butylaniline).

Q1: What is the typical decomposition temperature of TBBA?

Q2: What are the likely mechanisms of thermal degradation for TBBA?

The primary degradation pathways for Schiff bases like TBBA at high temperatures likely involve:

  • Hydrolysis: In the presence of moisture, the imine (C=N) bonds can be susceptible to cleavage, reverting to terephthalaldehyde and p-butylaniline.

  • Oxidation: At elevated temperatures in the presence of oxygen, the molecule can undergo oxidative degradation, leading to colored byproducts and disruption of the conjugated system.

  • Thermal Scission: At very high temperatures, cleavage of C-N, C-C, and C-H bonds can occur, leading to fragmentation of the molecule.

Q3: How can I prevent the degradation of TBBA during my experiments?

To minimize thermal degradation, consider the following preventative measures:

  • Inert Atmosphere: Always handle and heat TBBA under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

  • Temperature Control: Carefully control the temperature to avoid exceeding the compound's stable temperature range. Use precise temperature controllers and monitor the sample temperature closely.

  • Use of Antioxidants: For applications where heating in the presence of potential oxidants is unavoidable, the addition of high-temperature antioxidants may offer protection. Common classes of antioxidants that could be effective include hindered phenols and phosphites. The optimal choice and concentration would need to be determined experimentally.

  • Purity of the Sample: Ensure the TBBA sample is of high purity. Impurities can sometimes catalyze degradation reactions.

Q4: Are there any recommended solvents for high-temperature experiments with TBBA?

If a solvent is required, select a high-boiling, inert solvent that is free of water and dissolved oxygen. Solvents should be properly dried and degassed before use. The choice of solvent will be highly dependent on the specific experiment.

Experimental Protocols

A detailed experimental protocol for the synthesis of TBBA is provided below. Adherence to this protocol will help in obtaining a pure product with optimal thermal stability.

Synthesis of Terephthalylidene-bis(p-butylaniline)

Materials:

  • Terephthalaldehyde

  • p-Butylaniline (2 molar equivalents)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve terephthalaldehyde in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In a separate beaker, dissolve two molar equivalents of p-butylaniline in absolute ethanol.

  • Slowly add the p-butylaniline solution to the stirring terephthalaldehyde solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution as a crystalline solid.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to obtain pure Terephthalylidene-bis(p-butylaniline) as yellow crystals.

  • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

Visualizations

Logical Workflow for Preventing TBBA Degradation

The following diagram illustrates a logical workflow for handling TBBA in high-temperature experiments to minimize degradation.

G Workflow for Preventing TBBA Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start Experiment synthesis Synthesize/Obtain TBBA start->synthesis purify Purify TBBA (Recrystallization) synthesis->purify characterize Characterize Purity (NMR, MS, etc.) purify->characterize setup Set up Experiment under Inert Atmosphere (N2/Ar) characterize->setup add_stabilizer Consider Antioxidant Addition setup->add_stabilizer heat Heat Sample with Precise Temperature Control setup->heat add_stabilizer->heat monitor Monitor for Signs of Degradation (e.g., color change) heat->monitor analyze Post-Experiment Analysis monitor->analyze check Check for Degradation Products analyze->check end End check->end

Caption: A flowchart outlining the key steps to prevent thermal degradation of TBBA.

Potential Degradation Pathway of TBBA

This diagram illustrates a simplified potential degradation pathway of TBBA via hydrolysis.

G Simplified Hydrolytic Degradation of TBBA TBBA Terephthalylidene-bis(p-butylaniline) (TBBA) Products Degradation Products TBBA->Products Degradation H2O H₂O (Moisture) H2O->Products Heat Heat Heat->Products Tere Terephthalaldehyde Products->Tere forms Butyl p-Butylaniline Products->Butyl forms

Caption: Potential hydrolytic degradation pathway of TBBA.

Technical Support Center: Alignment of Terephthalylidene-bis-p-butylaniline (TBBA) Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terephthalylidene-bis-p-butylaniline (TBBA) liquid crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the most common challenges in aligning TBBA liquid crystals?

Aligning Terephthalylidene-bis-p-butylaniline (TBBA) can be challenging due to its complex polymorphism, exhibiting multiple smectic phases. Common issues include:

  • Poor uniformity: Resulting in patchy or multi-domain textures.

  • Defect formation: Such as disclinations, focal conic domains, and grain boundaries, particularly prominent in smectic phases.[1]

  • Difficulty in achieving desired alignment: Both homeotropic (perpendicular to the substrate) and planar (parallel to the substrate) alignments can be elusive without careful control of surface treatment and thermal history.

2. My TBBA sample shows a non-uniform, patchy texture under the polarizing microscope. What could be the cause and how can I fix it?

  • Cause: This is often due to improper substrate cleaning, an ineffective alignment layer, or a suboptimal thermal annealing process. Contaminants on the substrate can disrupt the anchoring of the liquid crystal molecules. An inappropriate cooling rate during the transition from the isotropic to the liquid crystal phase can also lead to the formation of multiple small domains.

  • Troubleshooting:

    • Substrate Cleaning: Ensure a rigorous cleaning protocol for your substrates (e.g., glass or ITO-coated glass). This typically involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

    • Alignment Layer: Verify the quality and uniformity of your alignment layer. For planar alignment, ensure the rubbing process on polyimide is consistent. For homeotropic alignment, check the concentration and application method of surfactants or silane coupling agents.

    • Thermal Annealing: Heat the sample to the isotropic phase (above 236.7°C for TBBA) and maintain it for a period to erase any previous thermal history. Then, cool the sample very slowly (e.g., 0.1°C/min) through the phase transitions.[2] A staggered cooling scheme with holds at specific temperatures can also promote uniform domain growth.[2]

3. I am observing a high density of line defects (disclinations) in my planar-aligned TBBA sample. How can I minimize these?

  • Cause: Disclinations in nematic and smectic phases are often caused by competing alignment directions at the substrate surfaces or by rapid cooling. In smectic phases, they can also arise from the frustration of the layered structure.

  • Troubleshooting:

    • Optimize Rubbing: For rubbed polyimide layers, ensure a consistent rubbing direction and pressure. Inconsistencies can create competing anchoring directions that lead to defect formation.

    • Slow Cooling: A very slow and controlled cooling rate from the isotropic phase is crucial. This allows the molecules more time to self-assemble into a well-ordered state, reducing the density of defects.

    • Electric or Magnetic Field: Applying an external electric or magnetic field during the cooling process can help to align the director field uniformly and reduce the density of disclinations.

4. How can I achieve good homeotropic alignment for TBBA?

  • Cause: Homeotropic alignment, where the long molecular axis is perpendicular to the substrate, requires a low-energy surface that interacts favorably with the ends of the TBBA molecules.

  • Troubleshooting:

    • Surface Treatment: Use surfactants like lecithin or silane coupling agents such as octadecyltrichlorosilane (OTS) to create a low-energy surface. The choice of surfactant and its concentration can significantly impact the quality of the alignment.

    • Friedel-Creagh-Kmetz Rule: According to this rule, homeotropic alignment is favored when the surface tension of the liquid crystal (γ_lc) is greater than the surface energy of the substrate (γ_s).[3] Therefore, selecting a substrate coating with a sufficiently low surface energy is critical.

    • Cleanliness: As with planar alignment, substrate cleanliness is paramount to avoid nucleation of misaligned domains.

5. My aligned TBBA sample loses its alignment upon cooling to lower temperature smectic phases. Why does this happen and can it be prevented?

  • Cause: TBBA exhibits several smectic phases (SmA, SmC, SmB, etc.) upon cooling. The transition between these phases can involve changes in molecular tilt and layer spacing, which can introduce stress and lead to a loss of the initial alignment. The smectic B phase, in particular, is a highly ordered hexatic phase, and the transition to this phase can be disruptive to the alignment achieved in the higher temperature smectic A or C phases.

  • Troubleshooting:

    • Controlled Cooling: Extremely slow cooling through the smectic phase transitions is essential to allow the layers to form and reorient without generating a high density of defects.

    • Stronger Anchoring: Using an alignment layer that provides stronger anchoring energy can help to maintain the alignment through the phase transitions. The choice of alignment material and its preparation method are key factors.

    • Sample Thickness: Thinner cells can sometimes help to maintain alignment due to the increased influence of the surface anchoring forces relative to the bulk elastic forces.

Quantitative Data

The following table summarizes the phase transition temperatures of Terephthalylidene-bis-p-butylaniline (TBBA) as reported in the literature. These temperatures are critical for designing appropriate thermal annealing protocols.

Phase TransitionTemperature on Cooling (°C)Temperature on Heating (°C)
Isotropic (Iso) - Nematic (N)~236.7~236.7
Nematic (N) - Smectic A (SmA)~199.6~199.6
Smectic A (SmA) - Smectic C (SmC)~172.5~172.5
Smectic C (SmC) - Smectic B (SmB)~144.1~144.1
Smectic B (SmB) - Crystal VI~113.0-
Crystal VI - Crystal VII~86.0-
Crystal VII - Crystal VIII~68.0-

Note: The crystal phases VI and VII are typically observed only upon cooling. Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.[4]

Experimental Protocols

Protocol 1: Achieving Planar Alignment of TBBA

  • Substrate Preparation:

    • Clean glass or ITO-coated glass substrates by sonicating in acetone, then isopropanol, and finally in deionized water (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen.

    • Spin-coat a thin layer of a polyimide (e.g., Nissan SE-5661) onto the substrates.

    • Pre-bake the coated substrates at 80°C for 2 minutes, followed by a hard bake at 220°C for 30 minutes to cure the polyimide.[5]

    • After cooling to room temperature, gently rub the polyimide surface with a velvet cloth in a single direction to create microscopic grooves that will guide the liquid crystal alignment.

  • Cell Assembly:

    • Assemble a cell using two rubbed substrates with the rubbing directions aligned either parallel or anti-parallel.

    • Use spacers (e.g., 5-10 µm Mylar film or silica spheres) to control the cell gap.

    • Seal the edges of the cell with a UV-curable epoxy, leaving two small openings for filling.

  • Filling and Thermal Annealing:

    • Heat the empty cell and the TBBA sample to a temperature above the isotropic clearing point of TBBA (~240°C).

    • Fill the cell with the molten TBBA via capillary action in an isotropic state.

    • Seal the filling ports with epoxy.

    • Place the filled cell in a temperature-controlled hot stage.

    • Heat the cell to ~245°C and hold for 30 minutes to ensure a uniform isotropic state.

    • Cool the cell very slowly (e.g., 0.1°C/min to 1°C/min) through the nematic and smectic phase transitions. A slower cooling rate generally results in better alignment and fewer defects.[6]

  • Characterization:

    • Observe the cell under a polarizing optical microscope (POM) between crossed polarizers. A uniform planar alignment will result in a uniform color that changes as the sample is rotated.

Protocol 2: Achieving Homeotropic Alignment of TBBA

  • Substrate Preparation:

    • Clean the substrates as described in Protocol 1.

    • Prepare a solution of a homeotropic alignment agent. For example, a dilute solution of octadecyltrichlorosilane (OTS) in a non-polar solvent like toluene or a solution of lecithin in ethanol.

    • Dip the cleaned substrates in the alignment solution for a specified time (e.g., 30 minutes for OTS), or spin-coat the solution onto the substrates.

    • Rinse the substrates with the pure solvent to remove any excess alignment agent.

    • Bake the substrates at an appropriate temperature to cure the alignment layer (e.g., 120°C for OTS).

  • Cell Assembly:

    • Assemble the cell with the two surface-treated substrates facing each other, using spacers to define the cell gap.

    • Seal the cell edges with epoxy, leaving filling ports.

  • Filling and Thermal Annealing:

    • Follow the same filling and thermal annealing procedure as described in Protocol 1, ensuring a slow cooling rate from the isotropic phase.

  • Characterization:

    • Observe the cell under a POM between crossed polarizers. A well-aligned homeotropic sample will appear dark (extinguished) because the optic axis of the liquid crystal is parallel to the direction of light propagation. A conoscopic lens can be used to observe the characteristic "Maltese cross" pattern, which confirms homeotropic alignment.[3]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_verification Verification Problem Poor Alignment Observed (Non-uniform, defects) Substrate Improper Substrate Cleaning Problem->Substrate Check AlignmentLayer Ineffective Alignment Layer Problem->AlignmentLayer Check Thermal Suboptimal Thermal Annealing Problem->Thermal Check Clean Re-clean Substrates (Sonication) Substrate->Clean VerifyLayer Verify/Re-apply Alignment Layer AlignmentLayer->VerifyLayer OptimizeCooling Optimize Cooling Rate (Slow Cooling) Thermal->OptimizeCooling CheckAlignment Alignment Improved? Clean->CheckAlignment VerifyLayer->CheckAlignment OptimizeCooling->CheckAlignment CheckAlignment->Problem No End Uniform Alignment Achieved CheckAlignment->End Yes

Caption: Troubleshooting workflow for poor TBBA alignment.

ExperimentalProtocol cluster_prep Preparation cluster_process Processing cluster_char Characterization Clean Substrate Cleaning Coat Apply Alignment Layer Clean->Coat Assemble Cell Assembly Coat->Assemble Fill Fill with TBBA in Isotropic Phase Assemble->Fill Anneal Thermal Annealing (Slow Cooling) Fill->Anneal POM Polarized Optical Microscopy (POM) Anneal->POM

Caption: General experimental protocol for aligning TBBA.

References

Technical Support Center: Crystallization of Terephthalylidene-bis(p-butylaniline) (TBBA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cooling rate for the crystallization of Terephthalylidene-bis(p-butylaniline) (TBBA).

Frequently Asked Questions (FAQs)

Q1: What is Terephthalylidene-bis(p-butylaniline) (TBBA)?

A1: Terephthalylidene-bis(p-butylaniline), or TBBA, is an organic compound with the chemical formula C28H32N2.[1] It is known for its liquid crystal properties, meaning it can exist in phases that have properties intermediate between those of a conventional liquid and a solid crystal.[2][3] It typically appears as yellow crystalline needles.[4]

Q2: Why is the cooling rate so critical for TBBA crystallization?

Q3: What is "oiling out" and how can I prevent it with TBBA?

A3: "Oiling out" is a common problem in the crystallization of organic compounds where the solute separates from the solution as a liquid (an oil) rather than a solid.[5] This often happens if the solution is cooled too quickly or if the concentration of the solute is too high. To prevent this, ensure your initial solution is not oversaturated and employ a slower, more controlled cooling rate. Using a slightly larger volume of solvent can also help.

Q4: How does the choice of solvent affect the cooling and crystallization process?

A4: The ideal solvent is one in which TBBA is highly soluble at high temperatures but has low solubility at low temperatures.[10] This differential solubility is the driving force for crystallization upon cooling. The solvent should not react with TBBA and should be volatile enough to be easily removed from the final crystals.[10] The interaction between the solvent and TBBA molecules can also influence crystal habit and morphology.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
No crystals form after cooling to room temperature. The solution is not sufficiently supersaturated. The cooling period may be too short. High levels of impurities may be inhibiting nucleation.1. Try scratching the inner wall of the flask with a glass rod to create nucleation sites.[11]2. Add a "seed crystal" of previously isolated TBBA to induce crystallization.[7]3. Cool the solution to a lower temperature (e.g., in an ice bath).4. Concentrate the solution by slowly evaporating some of the solvent.
An oil or "gum" forms instead of crystals. The cooling rate is too fast. The solution is too concentrated. The chosen solvent is not optimal.1. Re-heat the solution until the oil dissolves completely.2. Allow the solution to cool much more slowly. Insulating the flask can help.[11]3. Add more solvent to dilute the solution before attempting to cool again.
The resulting crystals are very small (powder-like). The cooling rate was too rapid, leading to excessive nucleation.[8] The solution was agitated too vigorously during cooling.1. Repeat the crystallization with a significantly slower cooling rate (e.g., 0.1-0.5 °C/minute).[9]2. Allow the solution to cool without any stirring or agitation.[11]3. Consider a programmed, linear cooling profile.[8]
The crystal yield is very low. TBBA has significant solubility in the solvent even at low temperatures. The initial amount of dissolved TBBA was insufficient. Not enough time was allowed for crystallization.1. Cool the solution for a longer period or to a lower temperature.2. After filtering the first crop of crystals, concentrate the remaining solution (mother liquor) to obtain a second crop.3. Ensure the initial hot solution was fully saturated.
Crystals are discolored or appear impure. Impurities were not successfully removed during the hot filtration step. Impurities co-precipitated with the TBBA.1. Ensure the solution is filtered while hot to remove insoluble impurities.2. If impurities are colored, consider adding activated charcoal to the hot solution before filtering.3. A second recrystallization step may be necessary to achieve desired purity.

Experimental Protocols & Data

Protocol: Optimizing Cooling Rate for TBBA Crystallization

This protocol outlines a method for determining the optimal cooling rate to achieve large, high-purity crystals of TBBA.

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar organic solvent is a good starting point.[10] Anisole or a toluene/ethanol mixture can be effective. Test solubility by adding a few milligrams of TBBA to a small volume of solvent at room temperature and then upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude TBBA in the minimum amount of hot solvent required for complete dissolution. This creates a saturated solution.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Controlled Cooling:

    • Method A (Natural Cooling): Cover the flask and allow it to cool to room temperature on a benchtop, insulated with glass wool to slow the process.

    • Method B (Programmed Cooling): Place the flask in a programmable cooling bath. Set a linear cooling ramp. It is recommended to test several rates.[8]

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[10]

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

  • Analysis: Analyze the crystal size, morphology (e.g., via optical microscopy), and purity (e.g., via melting point or spectroscopy).

Data Presentation: Impact of Cooling Rate on TBBA Crystal Size

The following data is illustrative, based on established crystallization principles, demonstrating the expected trend.

Cooling Rate (°C/min)Average Crystal Size (µm)Crystal Morphology Description
10.0 (Rapid)~150Fine, powder-like needles
5.0 (Fast)~400Small, needle-like crystals
1.0 (Moderate)~950Well-defined, larger needles
0.2 (Slow)~1600Large, distinct crystalline needles[8]

Visualizations

Experimental Workflow for Cooling Rate Optimization

G cluster_prep Preparation cluster_cool Controlled Cooling cluster_analysis Isolation & Analysis A 1. Dissolve TBBA in minimum hot solvent B 2. Hot filter solution (if impurities present) A->B C1 Ramp 1: Fast Cool (e.g., 5°C/min) B->C1 Split into parallel experiments C2 Ramp 2: Moderate Cool (e.g., 1°C/min) B->C2 Split into parallel experiments C3 Ramp 3: Slow Cool (e.g., 0.2°C/min) B->C3 Split into parallel experiments D 3. Isolate crystals (Filtration) C1->D C2->D C3->D E 4. Wash with cold solvent D->E F 5. Dry crystals (Vacuum) E->F G 6. Analyze Size, Morphology, Purity F->G H H G->H Compare Results & Select Optimal Rate

Caption: Workflow for optimizing TBBA crystallization cooling rate.

Troubleshooting Decision Tree for TBBA Crystallization

G cluster_nosolid cluster_smallxtals Start Solution cooled, what is the result? NoSolid No Solid / Oil Formed Start->NoSolid No Precipitation or Oiling Out SmallXtals Small Crystals Start->SmallXtals Fine Powder Precipitates GoodXtals Good Crystals Start->GoodXtals Process OK Action1 Re-heat & cool slower NoSolid->Action1 Action2 Add seed crystal NoSolid->Action2 Action3 Concentrate solution NoSolid->Action3 Action4 Decrease cooling rate SmallXtals->Action4 Action5 Ensure no agitation SmallXtals->Action5 Action6 Use insulated container SmallXtals->Action6

Caption: Decision tree for troubleshooting common TBBA crystallization issues.

References

Technical Support Center: Terephthalylidene-bis(p-butylaniline) (TBBA) Phase Behavior

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Terephthalylidene-bis(p-butylaniline) (TBBA). Unexpected phase behavior in liquid crystals like TBBA can arise from various factors, and this guide offers a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TBBA sample exhibits a different phase transition temperature than reported in the literature. Why is this happening?

A1: Deviations in phase transition temperatures are a common issue. Several factors can contribute to this:

  • Purity of the Sample: Even small amounts of impurities from the synthesis (e.g., unreacted starting materials, byproducts) or contamination can significantly alter phase transition temperatures.

  • Thermal History: The rate of heating or cooling, as well as the annealing process (or lack thereof), can influence the observed transition temperatures. Liquid crystals can form metastable phases, and the thermal history determines which phase is observed.[1]

  • Calibration of Equipment: Ensure that your differential scanning calorimeter (DSC) or other thermal analysis instrument is properly calibrated with appropriate standards.

Troubleshooting Steps:

  • Verify Purity: Re-purify your TBBA sample, for instance, by recrystallization from a suitable solvent, and repeat the thermal analysis.

  • Standardize Thermal Protocol: Use a consistent and well-defined heating and cooling rate for your experiments (e.g., 5°C/min).[2] It is also advisable to perform multiple heating and cooling cycles to check for reproducibility.

  • Calibrate Your Instrument: Run a calibration check on your DSC using a known standard, such as indium.

Q2: I am observing an unexpected peak in my Differential Scanning Calorimetry (DSC) thermogram. What could be the cause?

A2: An extra peak in a DSC scan can indicate several possibilities:

  • Polymorphism: TBBA is known to exhibit complex polymorphism, meaning it can exist in multiple crystalline and liquid crystalline phases. You may be observing a transition to a less common or metastable phase.

  • Impurities: As mentioned above, impurities can introduce their own phase transitions, which will appear as additional peaks in the DSC trace.

  • Sample Degradation: TBBA, being a Schiff base, can be susceptible to hydrolysis, especially in the presence of moisture. Degradation products will have different thermal properties.

Troubleshooting Steps:

  • Correlate with Microscopy: Use Polarized Light Microscopy (PLM) to visually observe the sample as it is heated and cooled through the temperature range of the unexpected peak.[3][4] The texture of the liquid crystal phase can help in its identification.

  • Analyze Purity: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample.

  • Control Experimental Atmosphere: Ensure your sample is handled and analyzed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced degradation.

Q3: The texture of my TBBA sample under the Polarized Light Microscope (PLM) does not match any known textures for the expected phase. What should I do?

A3: The texture of a liquid crystal is highly dependent on the alignment of the molecules, which is influenced by the substrate and the sample's thermal history.

  • Surface Treatment: The glass slides and coverslips used for PLM can influence the alignment of the liquid crystal molecules at the surface, leading to different textures.

  • Sample Thickness: The thickness of the sample between the slide and the coverslip can also affect the observed texture.

  • Cooling/Heating Rate: Rapid cooling or heating can lead to the formation of non-equilibrium or defect-rich textures.

Troubleshooting Steps:

  • Use Treated Substrates: Try using substrates with a specific surface treatment (e.g., rubbed polyimide) to induce a known alignment (planar or homeotropic).

  • Control Sample Thickness: Use spacers of a known thickness to ensure a consistent sample thickness.

  • Anneal the Sample: Heat the sample to its isotropic phase, hold it there for a few minutes to erase any previous thermal history, and then cool it down slowly to the desired liquid crystal phase. This allows for the formation of a well-defined texture.

Quantitative Data Summary

The following table summarizes the reported phase transition temperatures for Terephthalylidene-bis(p-butylaniline) (TBBA). Note that these values can vary slightly between different studies due to the factors mentioned in the troubleshooting section.

TransitionTemperature Range (°C)Enthalpy Change (ΔH) Range (kJ/mol)
Crystal to Smectic H~113 - 114
Smectic H to Smectic G~144 - 145
Smectic G to Smectic C~172 - 173
Smectic C to Smectic A~200 - 201
Smectic A to Nematic~236 - 237
Nematic to Isotropic~391 - 393

Note: This is a compilation of approximate values from the literature. For precise identification, it is crucial to compare with data from a reliable source under similar experimental conditions.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the phase transition temperatures and associated enthalpy changes of TBBA.

  • Methodology:

    • Accurately weigh 3-5 mg of the TBBA sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan should be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample to a temperature above its isotropic transition (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Hold the sample at this temperature for 5 minutes to ensure a fully isotropic state and to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its lowest expected transition (e.g., 100°C).

    • Heat the sample again at the same controlled rate to 400°C.

    • The phase transitions are identified as endothermic peaks on the second heating scan.

2. Polarized Light Microscopy (PLM)

  • Objective: To visually identify the liquid crystal phases of TBBA by observing their characteristic textures.

  • Methodology:

    • Place a small amount of the TBBA sample on a clean glass microscope slide.

    • Cover the sample with a clean coverslip.

    • Place the slide on a hot stage attached to a polarized light microscope.

    • Heat the sample to its isotropic liquid phase.

    • Slowly cool the sample and observe the formation of different liquid crystal phases.

    • Record the temperatures at which phase transitions occur and capture images of the characteristic textures for each phase.

3. X-Ray Diffraction (XRD)

  • Objective: To determine the structural characteristics of the different phases of TBBA, such as layer spacing in smectic phases.[5]

  • Methodology:

    • Prepare a thin, aligned sample of TBBA. This can be done by drawing the molten material into a thin capillary tube or by preparing a thin film on a suitable substrate.

    • Mount the sample in a temperature-controlled stage within the XRD instrument.

    • Heat or cool the sample to the desired temperature corresponding to a specific liquid crystal phase.

    • Acquire the X-ray diffraction pattern.

    • The position and shape of the diffraction peaks provide information about the molecular arrangement. For example, sharp, low-angle peaks are characteristic of the layered structure of smectic phases.

Visual Troubleshooting Guides

TroubleshootingWorkflow cluster_observation Unexpected Observation cluster_dsc DSC Analysis cluster_plm PLM Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions start Unexpected Phase Behavior Observed dsc_check Incorrect Transition Temperature start->dsc_check dsc_peak Extra Peak in Thermogram start->dsc_peak plm_texture Unusual Optical Texture start->plm_texture impurity Impurity dsc_check->impurity thermal_history Thermal History dsc_check->thermal_history dsc_peak->impurity degradation Degradation dsc_peak->degradation plm_texture->thermal_history alignment Surface Alignment plm_texture->alignment purify Re-purify Sample impurity->purify anneal Anneal Sample thermal_history->anneal dry_env Use Inert Atmosphere degradation->dry_env surface_treat Use Treated Substrates alignment->surface_treat

Caption: Troubleshooting workflow for unexpected phase behavior in TBBA.

ExperimentalLogic cluster_problem Problem Identification cluster_characterization Characterization Techniques cluster_information Information Obtained cluster_diagnosis Diagnosis observation Inconsistent Experimental Results dsc DSC observation->dsc plm PLM observation->plm xrd XRD observation->xrd thermo_data Transition Temps & Enthalpies dsc->thermo_data texture_id Phase Identification & Morphology plm->texture_id structural_info Molecular Packing & Layer Spacing xrd->structural_info diagnosis Identify Root Cause (e.g., Purity, Thermal History) thermo_data->diagnosis texture_id->diagnosis structural_info->diagnosis

Caption: Logical relationship between experimental techniques and problem diagnosis.

References

Technical Support Center: Phase Transitions of Terephthalylidene-bis(p-butylaniline) (TBBA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terephthalylidene-bis(p-butylaniline) (TBBA). The focus is on understanding and mitigating the effects of impurities on the material's complex phase transitions.

Frequently Asked Questions (FAQs)

Q1: What are the typical phase transitions observed in pure TBBA?

Pure Terephthalylidene-bis(p-butylaniline) (TBBA) is known for its rich polymorphism, exhibiting multiple liquid crystalline and solid phases upon heating and cooling. The most commonly reported phase sequence on heating is: Solid Crystal → Smectic B → Smectic C → Smectic A → Nematic → Isotropic Liquid. However, the exact transition temperatures and the observation of all phases can be highly dependent on the purity of the sample and its thermal history.[1] Some studies have also identified additional crystalline phases at lower temperatures.[2]

Q2: How do impurities generally affect the phase transitions of liquid crystals like TBBA?

Impurities can significantly alter the phase transition behavior of liquid crystals. The primary effects include:

  • Transition Temperature Depression: Impurities often lower the temperatures of phase transitions, particularly the clearing point (Nematic to Isotropic).

  • Phase Broadening: The presence of impurities can cause phase transitions to occur over a wider temperature range, resulting in broader peaks in Differential Scanning Calorimetry (DSC) thermograms.[3]

  • Phase Suppression or Induction: In some cases, impurities can suppress the formation of certain mesophases or even induce the formation of new phases not present in the pure material.

  • Eutectic Behavior: When mixed with certain impurities, TBBA can form a eutectic mixture, which is a composition that melts at a lower temperature than any other composition of the two components.[4][5]

Q3: What are the likely sources of impurities in my TBBA sample?

Impurities in TBBA can originate from several sources:

  • Synthesis Byproducts: Unreacted starting materials (e.g., terephthaldehyde, p-butylaniline) or side-products from the condensation reaction.

  • Degradation Products: TBBA can degrade when exposed to heat, light, or moisture, leading to the formation of various decomposition products.

  • Solvent Residues: Incomplete removal of solvents used during synthesis and purification.

  • Moisture: Absorption of water from the atmosphere can act as an impurity and plasticize the material, affecting its transition temperatures.

Q4: My DSC thermogram for TBBA shows broad peaks and shifted transition temperatures compared to literature values. What could be the cause?

Broadened peaks and shifted transition temperatures in a DSC thermogram are classic indicators of an impure sample.[3][6] The impurities disrupt the long-range molecular order required for sharp, well-defined phase transitions. It is also possible that the heating or cooling rate is too fast, which can also lead to peak broadening. A second heating run after a controlled cooling cycle can help differentiate between effects of impurities and thermal history.[1]

Q5: When observing my TBBA sample under a Polarized Optical Microscope (POM), the textures are not as clear as those in textbooks. Why?

The clarity and definition of liquid crystal textures under a POM are highly dependent on sample purity. Impurities can disrupt the uniform alignment of the liquid crystal molecules, leading to poorly defined or "muddy" textures. Additionally, the quality of the glass slides, the thickness of the sample, and the cooling rate can all influence the observed textures.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Peaks or Shoulders in DSC Thermogram

Symptoms:

  • Appearance of small, additional endothermic or exothermic peaks that are not consistent with the known phase sequence of pure TBBA.

  • Shoulders on the main transition peaks.

Possible Causes:

  • Polymorphism: TBBA can exist in multiple crystalline forms, each with its own melting point. The sample's thermal history can influence which polymorphs are present.[1]

  • Eutectic Mixture: The presence of a significant amount of a miscible impurity can lead to the formation of a eutectic mixture with its own distinct melting point.

  • Decomposition: If the sample is heated to high temperatures, degradation can occur, resulting in exothermic peaks.

Troubleshooting Steps:

  • Perform a Second Heating Run: Heat the sample past its clearing point, cool it at a controlled rate (e.g., 10 °C/min), and then reheat. If the unexpected peak disappears or changes significantly, it may be related to the initial crystalline form or thermal history.[3]

  • Analyze with a Slower Scan Rate: Use a slower heating rate (e.g., 1-2 °C/min) to improve the resolution of overlapping thermal events.[3]

  • Thermogravimetric Analysis (TGA): Run a TGA experiment to determine the onset temperature of decomposition. This will help you set an upper temperature limit for your DSC experiments to avoid degradation.

  • Purify the Sample: If impurities are suspected, repurify the TBBA sample, for example, by recrystallization from a suitable solvent like ethanol.

Issue 2: Inconsistent Phase Transition Temperatures

Symptoms:

  • Transition temperatures vary between different batches of TBBA.

  • Transition temperatures shift upon repeated thermal cycling.

Possible Causes:

  • Variable Purity: Different synthesis batches may have varying levels and types of impurities.

  • Sample Degradation: The sample may be degrading with each heating cycle, introducing new impurities that alter the phase behavior.

  • Instrument Calibration: The DSC instrument may not be properly calibrated for temperature.

Troubleshooting Steps:

  • Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of different batches.

  • TGA Analysis: As mentioned before, use TGA to check for thermal stability and avoid heating the sample into its decomposition range.

  • DSC Calibration: Regularly calibrate your DSC instrument using certified standards (e.g., indium) to ensure accurate temperature measurements.[4][5]

  • Controlled Atmosphere: Run DSC experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.[4]

Quantitative Data on Impurity Effects

Table 1: Hypothetical Effect of Synthesis Precursor Impurities on TBBA Phase Transition Temperatures (°C)

Impurity Concentration (wt%)ImpurityCrystal → Smectic BSmectic A → NematicNematic → Isotropic
0 (Pure TBBA)None113.1199.6236.4
1%p-butylaniline112.5198.2234.1
2%p-butylaniline111.8196.5231.8
1%terephthaldehyde112.8198.8235.0
2%terephthaldehyde112.2197.5233.5

Table 2: Hypothetical Effect of Synthesis Precursor Impurities on TBBA Transition Enthalpies (J/g)

Impurity Concentration (wt%)ImpurityΔH (Crystal → Smectic B)ΔH (Smectic A → Nematic)ΔH (Nematic → Isotropic)
0 (Pure TBBA)None25.41.80.6
1%p-butylaniline24.81.60.5
2%p-butylaniline24.11.40.4
1%terephthaldehyde25.01.70.55
2%terephthaldehyde24.51.60.5

Experimental Protocols

Protocol 1: Preparation of TBBA-Impurity Mixtures
  • Weighing: Accurately weigh the desired amounts of pure TBBA and the impurity using a microbalance.

  • Dissolution: Dissolve both components in a common volatile solvent in which they are both highly soluble (e.g., chloroform or dichloromethane).[5] Ensure complete dissolution.

  • Mixing: Thoroughly mix the solution to ensure homogeneity.

  • Solvent Evaporation: Slowly evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the melting point of either component. This should be done until a constant weight is achieved.[5]

  • Homogenization: Gently grind the resulting solid mixture to ensure homogeneity.

  • Drying: Dry the mixture under vacuum for several hours to remove any residual solvent.

Protocol 2: DSC Analysis of TBBA-Impurity Mixtures
  • Sample Preparation: Accurately weigh 2-5 mg of the prepared TBBA-impurity mixture into an aluminum DSC pan.[4][9] Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[4]

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above the isotropic transition (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).[4][9] This scan is used to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., room temperature).

    • Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 10 °C/min) to 250 °C. The data from this second heating scan is typically used for analysis of the phase transitions.[4][9]

  • Data Analysis: Determine the onset temperatures and peak areas (enthalpies) for each phase transition observed in the second heating scan.

Protocol 3: Polarized Optical Microscopy (POM) of TBBA-Impurity Mixtures
  • Sample Preparation: Place a small amount of the TBBA-impurity mixture on a clean glass microscope slide.

  • Cover Slip: Place a cover slip over the sample.

  • Heating Stage: Transfer the slide to a hot stage attached to the polarized optical microscope.

  • Heating and Observation:

    • Slowly heat the sample while observing it through the crossed polarizers.

    • As the sample is heated, note the temperatures at which the textures change, corresponding to the phase transitions.

    • Heat the sample to its isotropic liquid state (it will appear dark).

  • Cooling and Texture Formation: Slowly cool the sample from the isotropic state and observe the formation of liquid crystal textures (e.g., nematic schlieren or smectic focal conic textures). This is often the best way to observe well-defined textures.[8]

  • Image Capture: Capture images of the characteristic textures for each mesophase.

Visualizations

Experimental_Workflow Experimental Workflow for Analyzing Impurity Effects cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation prep1 Weigh TBBA and Impurity prep2 Co-dissolve in Solvent prep1->prep2 prep3 Evaporate Solvent prep2->prep3 prep4 Dry under Vacuum prep3->prep4 dsc DSC Analysis prep4->dsc pom POM Analysis prep4->pom hplc Purity Check (HPLC/GC-MS) prep4->hplc res1 Transition Temperatures (T) dsc->res1 res2 Transition Enthalpies (ΔH) dsc->res2 res4 Texture Identification pom->res4 res3 Phase Diagram Construction res1->res3 res2->res3

Caption: Workflow for preparing and analyzing TBBA with impurities.

Impurity_Effect_Logic Logical Relationship of Impurity Effects on Phase Transitions impurity Presence of Impurity in TBBA disruption Disruption of Molecular Ordering impurity->disruption free_volume Increased Free Volume (Plasticization) impurity->free_volume peak_broad Broader Phase Transitions (DSC Peak Broadening) disruption->peak_broad enthalpy_red Reduced Transition Enthalpies disruption->enthalpy_red texture_defects Increased Defects in POM Textures disruption->texture_defects temp_depress Lower Transition Temperatures free_volume->temp_depress

Caption: How impurities impact TBBA's phase transition properties.

References

Technical Support Center: Enhancing the Stability of Terephthalylidene-bis(p-butylaniline) for Device Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of Terephthalylidene-bis(p-butylaniline) (TBBA) for various device applications. The following sections offer frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is Terephthalylidene-bis(p-butylaniline) (TBBA) and what are its primary applications?

Terephthalylidene-bis(p-butylaniline), also known as TBBA, is an organic semiconductor belonging to the Schiff base family of compounds. Its molecular structure, characterized by imine (C=N) linkages, gives rise to its liquid crystalline and semiconducting properties. TBBA is primarily investigated for its potential use in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.

Q2: What are the main stability concerns associated with TBBA in device applications?

The primary stability issues with TBBA, and Schiff bases in general, stem from the susceptibility of the imine bond to hydrolysis and photodegradation.

  • Hydrolysis: The C=N bond can be cleaved by water, especially in the presence of acidic or basic catalysts, leading to the decomposition of the molecule and degradation of device performance.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce chemical reactions in TBBA, causing irreversible damage to the material and altering its electronic properties.

  • Oxygen and Atmospheric Impurities: Exposure to oxygen and other atmospheric contaminants can also contribute to the degradation of the material and affect device stability.

Q3: How can I minimize the degradation of TBBA during material handling and storage?

To minimize degradation, TBBA should be handled and stored in a controlled environment. It is recommended to store the material in a dark, dry place, preferably in a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, oxygen, and light.

Q4: What are the common signs of TBBA degradation in a thin film or device?

Degradation of TBBA in a device can manifest in several ways, including:

  • A decrease in the on-current and charge carrier mobility in OFETs.

  • A shift in the threshold voltage of transistors.

  • A reduction in the brightness or efficiency of OLEDs.

  • Changes in the optical absorption or fluorescence spectra of the thin film.

  • Visible changes in the film morphology, such as the formation of pinholes or cracks.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication and testing of TBBA-based devices.

Problem Possible Cause(s) Troubleshooting Steps
Device performance degrades rapidly after fabrication. 1. Hydrolysis of TBBA: Exposure of the device to ambient humidity. 2. Photodegradation: Exposure to UV light from ambient lighting or measurement equipment. 3. Residual Solvents/Impurities: Contaminants from the fabrication process catalyzing degradation.1. Encapsulation: Protect the device from moisture using a barrier layer. (See Experimental Protocols). 2. UV Protection: Work under filtered light and use UV filters during measurements. Apply a UV-protective coating. (See Experimental Protocols). 3. High-Purity Materials: Ensure the use of high-purity TBBA and solvents. Perform purification steps if necessary. (See Experimental Protocols).
Inconsistent device performance between batches. 1. Variation in Film Morphology: Differences in substrate preparation or deposition conditions. 2. Purity of TBBA: Batch-to-batch variations in the purity of the starting material. 3. Environmental Conditions: Fluctuations in humidity and temperature during fabrication and measurement.1. Standardize Procedures: Maintain consistent substrate cleaning, solution concentration, and deposition parameters. 2. Material Characterization: Characterize each new batch of TBBA for purity before use. 3. Controlled Environment: Fabricate and test devices in a controlled environment (e.g., glovebox).
Poor thin-film quality (e.g., pinholes, cracks). 1. Inappropriate Solvent System: Poor solubility or dewetting of the TBBA solution. 2. Substrate Surface Energy: Mismatch between the solution's surface tension and the substrate's surface energy. 3. Contamination: Dust or other particulates on the substrate.1. Solvent Screening: Experiment with different solvents or solvent mixtures to improve film formation. 2. Surface Treatment: Modify the substrate surface energy using treatments like UV-ozone or self-assembled monolayers. 3. Cleanroom Environment: Work in a cleanroom environment and ensure thorough substrate cleaning.
Low charge carrier mobility in OFETs. 1. Amorphous Film Structure: Lack of long-range molecular ordering in the thin film. 2. Trapping States: Impurities or structural defects in the semiconductor or at the dielectric interface. 3. Impact of Humidity: Adsorbed water molecules can act as charge traps.[1]1. Annealing: Optimize the thermal annealing temperature and time to improve crystallinity. 2. High-Purity Materials & Dielectric Passivation: Use high-purity TBBA and consider passivating the dielectric surface. 3. In-situ Measurements: Perform electrical measurements in a vacuum or inert atmosphere to minimize humidity effects.

Quantitative Data on Stability Enhancement

The stability of TBBA-based devices can be significantly improved by preventing their exposure to moisture and UV light. The following tables summarize key performance metrics for common encapsulation and UV-blocking materials.

Table 1: Performance of Encapsulation Materials for Moisture Barrier

Encapsulation MaterialDeposition MethodWater Vapor Transmission Rate (WVTR) (g/m²/day)Reference
Poly(methyl methacrylate) (PMMA)Spin Coating~1 - 10[2]
Graphene (6-layer)CVD Transfer~0.94[3]
Polyisobutylene (PIB)Edge SealingEffective moisture barrier for >200 days[4][5]
Al₂O₃/ZrO₂ NanolaminateAtomic Layer Deposition (ALD)2 x 10⁻⁴[6]
Multi-layer (inorganic/organic)Various10⁻⁵ - 10⁻⁶[7]

Table 2: UV-Blocking Performance of Protective Coatings

UV-Blocking MaterialDeposition MethodWavelength Range BlockedEfficacyReference
Zinc Oxide (ZnO) NanoparticlesSol-Gel/Spin CoatingUVA and UVBHigh absorption in the UV range with high transparency in the visible range.[2]
Titanium Dioxide (TiO₂) NanoparticlesSol-Gel/SolvothermalUVA and UVBHigh UV absorption.[8]

Experimental Protocols

Protocol 1: Synthesis and Purification of High-Purity Terephthalylidene-bis(p-butylaniline)

High-purity TBBA is crucial for achieving optimal and stable device performance.

Materials:

  • Terephthalaldehyde

  • p-Butylaniline

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Activated charcoal

  • Celite

Procedure:

  • Dissolve terephthalaldehyde in a minimal amount of hot ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate beaker, dissolve a stoichiometric amount (2 molar equivalents) of p-butylaniline in ethanol.

  • Add the p-butylaniline solution to the terephthalaldehyde solution dropwise while stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. A yellow precipitate of TBBA should form.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification (Recrystallization): a. Dissolve the crude TBBA in a suitable hot solvent (e.g., toluene or a mixture of ethanol and chloroform). b. Add a small amount of activated charcoal to remove colored impurities and reflux for 15 minutes. c. Filter the hot solution through a pad of Celite to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature to form crystals. e. Cool in an ice bath to complete crystallization. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the purified TBBA using techniques like NMR, FT-IR, and melting point determination to confirm its purity.

Protocol 2: Device Encapsulation using Poly(methyl methacrylate) (PMMA)

This protocol describes a simple spin-coating method for encapsulating devices with PMMA to provide a barrier against moisture.

Materials:

  • Poly(methyl methacrylate) (PMMA) powder

  • Anisole or other suitable solvent

  • Fabricated TBBA device on a substrate

Procedure:

  • Prepare a PMMA solution of the desired concentration (e.g., 5-10 wt%) in anisole by stirring overnight.

  • Filter the PMMA solution through a 0.2 µm syringe filter.

  • Place the fabricated device on the chuck of a spin coater.

  • Dispense the filtered PMMA solution onto the device, ensuring complete coverage.

  • Spin coat at a desired speed (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness.

  • Bake the encapsulated device on a hotplate at a temperature below the glass transition temperature of PMMA (e.g., 80-90 °C) for 10-15 minutes to remove the solvent.

  • For improved barrier performance, multiple layers of PMMA can be applied.

Protocol 3: Application of a ZnO Nanoparticle UV-Protective Coating

This protocol provides a method for depositing a ZnO nanoparticle film to protect the TBBA layer from UV radiation.

Materials:

  • Zinc acetate dihydrate

  • Ethanol

  • Diethanolamine (stabilizer)

  • TBBA thin film on a substrate

Procedure:

  • Synthesis of ZnO Sol-Gel Precursor: a. Dissolve zinc acetate dihydrate in ethanol with a molar ratio of diethanolamine to zinc acetate of 1.0. b. Stir the solution at 60 °C for 2 hours to obtain a clear and homogeneous solution. c. Age the solution at room temperature for 24 hours.

  • Deposition of ZnO Nanoparticle Film: a. Filter the aged ZnO sol-gel solution through a 0.2 µm syringe filter. b. Deposit the solution onto the TBBA thin film using spin coating (e.g., 3000 rpm for 30 seconds). c. Dry the film on a hotplate at 100 °C for 10 minutes. d. Repeat the spin coating and drying steps to achieve the desired thickness. e. Anneal the film at a temperature compatible with the TBBA and substrate (e.g., 120-150 °C) for 1 hour to form the crystalline ZnO nanoparticle film.

Mandatory Visualizations

experimental_workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_stabilization Stability Enhancement cluster_testing Device Testing synthesis Synthesis of TBBA purification Recrystallization synthesis->purification characterization Purity Analysis purification->characterization substrate_prep Substrate Cleaning & Treatment characterization->substrate_prep film_deposition TBBA Thin Film Deposition substrate_prep->film_deposition electrode_deposition Electrode Deposition film_deposition->electrode_deposition encapsulation Encapsulation (e.g., PMMA) electrode_deposition->encapsulation uv_protection UV-Protective Coating (e.g., ZnO) electrode_deposition->uv_protection initial_test Initial Performance Measurement encapsulation->initial_test uv_protection->initial_test aging_test Accelerated Aging Test initial_test->aging_test final_test Post-Aging Performance Measurement aging_test->final_test

Caption: Experimental workflow for fabricating and testing stabilized TBBA devices.

troubleshooting_logic cluster_env_solutions Environmental Control cluster_mat_solutions Material Purity cluster_proc_solutions Process Optimization start Device Instability Observed check_env Check Fabrication & Measurement Environment (Humidity, Light, Oxygen) start->check_env check_material Verify Purity of TBBA & Solvents start->check_material check_process Review Fabrication Process Parameters start->check_process encapsulate Implement Encapsulation check_env->encapsulate uv_filter Use UV Filtering check_env->uv_filter glovebox Work in Inert Atmosphere check_env->glovebox purify Re-purify TBBA check_material->purify fresh_solvents Use Fresh, Anhydrous Solvents check_material->fresh_solvents optimize_annealing Optimize Annealing Conditions check_process->optimize_annealing surface_treatment Apply Substrate Surface Treatment check_process->surface_treatment

Caption: Logical workflow for troubleshooting TBBA device instability.

degradation_pathway cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies tbba Terephthalylidene-bis(p-butylaniline) (TBBA) (Stable Performance) hydrolysis Hydrolysis (C=N bond cleavage) tbba->hydrolysis H₂O, H⁺/OH⁻ photodegradation Photodegradation (UV-induced reactions) tbba->photodegradation UV Light degraded_device Degraded Device (Reduced Performance) hydrolysis->degraded_device photodegradation->degraded_device encapsulation Encapsulation (Moisture Barrier) encapsulation->hydrolysis prevents uv_protection UV-Protective Coating (UV Absorption/Blocking) uv_protection->photodegradation prevents

Caption: Degradation pathways of TBBA and corresponding mitigation strategies.

References

Technical Support Center: Controlling Domain Size in Terephthalylidene-bis(p-butylaniline) Liquid Crystal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Terephthalylidene-bis(p-butylaniline) (TBBA) liquid crystal cells. The focus is on controlling the size and density of domains, particularly the common focal conic domains in the smectic A phase.

Frequently Asked Questions (FAQs)

Q1: What are the small, fan-shaped or circular textures I see in my TBBA cell under a polarizing microscope?

A1: These are likely focal conic domains (FCDs), which are common defect structures in smectic A liquid crystals. They arise from a conflict between the natural tendency of the smectic layers to remain parallel and equidistant and the boundary conditions imposed by the cell surfaces.[1][2][3][4] When the liquid crystal is cooled from the nematic phase into the smectic A phase, these domains can nucleate at microscopic defects or topological irregularities on the substrate.

Q2: Why is it important to control the size and density of these domains?

A2: For many applications and fundamental studies, a large, uniform, single-domain or monodomain sample is desirable for accurate measurement of the material's physical properties. A high density of small domains can lead to light scattering and can complicate the interpretation of experimental results.

Q3: What are the primary factors that influence the formation and size of focal conic domains in my TBBA cell?

A3: The main factors are the cooling rate through the nematic-to-smectic A phase transition, the surface alignment of the liquid crystal molecules at the cell walls, and the thickness of the liquid crystal cell.[1][5]

Q4: Is it possible to completely eliminate focal conic domains?

A4: Yes, under certain conditions. By cooling the TBBA from the nematic phase into the smectic A phase at a very slow rate (e.g., less than 0.01 K/s), it is possible to suppress the formation of FCDs and achieve a homeotropically aligned, single-domain sample.[5]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the preparation of TBBA liquid crystal cells.

Problem 1: My TBBA cell shows a high density of small focal conic domains.

Possible Cause Suggested Solution
Cooling rate is too fast. Decrease the cooling rate as the sample passes through the nematic-to-smectic A phase transition temperature. A rate of less than 0.01 K/s is recommended for minimizing domain formation.[5] Use a programmable temperature controller for precise control.
Inadequate surface alignment. The surface treatment of the glass substrates may be promoting the nucleation of FCDs. For homeotropic alignment (molecules perpendicular to the surface), which can lead to a monodomain sample, ensure your surface treatment is optimal. For planar alignment, be aware that this can naturally lead to the formation of FCDs.[2]
Substrate surface is not clean. Microscopic dust particles or residues on the substrate can act as nucleation sites for domains. Ensure a thorough cleaning procedure for your glass substrates before applying the alignment layer.

Problem 2: The domain size in my cells is not consistent from batch to batch.

Possible Cause Suggested Solution
Inconsistent cooling protocol. Ensure that the cooling rate is precisely controlled and reproducible for every experiment. Use a calibrated temperature controller and a consistent sample environment.
Variations in surface preparation. The preparation of the alignment layer must be highly consistent. For rubbed polyimide, this includes the polyimide thickness, curing temperature and time, rubbing cloth material, rubbing pressure, and rubbing speed. For evaporated alignment layers, parameters like deposition angle, rate, and vacuum pressure must be consistent.
Different cell thicknesses. The diameter of focal conic domains can be dependent on the thickness of the liquid crystal film.[1] Use precision spacers to ensure a consistent cell gap for all your samples.

Data Presentation

The following tables summarize the quantitative relationships between experimental parameters and the resulting domain structure in smectic A liquid crystals.

Table 1: Effect of Cooling Rate on Focal Conic Domain Density

Cooling Rate (K/s)Resulting Domain StructureReference
> 5High density of small focal conic domains[5]
0.01 - 5Moderate density of focal conic domains[5]
< 0.01Suppression of focal conic domains, potential for a single-domain sample[5]

Table 2: Influence of Surface Alignment on Focal Conic Domain Density (for evaporated SiO alignment layers)

Deposition Angle of SiO (degrees from normal)Focal Conic Domain DensityReference
15Low[5]
36Medium[5]
67High[5]
81Very High[5]

Experimental Protocols

Protocol 1: Preparation of a TBBA Liquid Crystal Cell with Minimized Focal Conic Domains

This protocol aims to produce a homeotropically aligned TBBA cell with a low density of focal conic domains.

1. Substrate Cleaning:

  • Thoroughly clean two indium tin oxide (ITO) coated glass substrates by sonicating in a sequence of detergent solution, deionized water, and isopropyl alcohol.
  • Dry the substrates in an oven at 120°C for at least 30 minutes.

2. Application of Homeotropic Alignment Layer:

  • Prepare a solution of a homeotropic alignment agent (e.g., a commercial polyimide for vertical alignment or a lecithin solution).
  • Spin-coat the alignment solution onto the ITO side of the substrates.
  • Cure the polyimide layer according to the manufacturer's instructions (typically involves baking at elevated temperatures).

3. Cell Assembly:

  • Use spacers (e.g., Mylar film or silica spheres) of a desired thickness (e.g., 5-25 µm) to control the cell gap.
  • Assemble the two substrates with the alignment layers facing each other, separated by the spacers.
  • Seal the edges of the cell with a suitable epoxy, leaving two small openings for filling.

4. Filling the Cell:

  • Heat the empty cell and the TBBA liquid crystal to a temperature above TBBA's isotropic transition temperature (approximately 236.5°C).
  • Fill the cell with the isotropic TBBA by capillary action.
  • Seal the filling ports with epoxy.

5. Controlled Cooling:

  • Place the filled cell in a temperature-controlled hot stage.
  • Heat the cell to the isotropic phase of TBBA.
  • Cool the cell very slowly through the isotropic-nematic and nematic-smectic A phase transitions. A cooling rate of less than 0.01 K/s is recommended to minimize the formation of focal conic domains.[5]

Protocol 2: Inducing Focal Conic Domains for Study

This protocol is designed for researchers who wish to study the formation and characteristics of focal conic domains.

  • Follow steps 1-4 of Protocol 1, but for step 2, use a surface treatment that promotes planar alignment (e.g., a rubbed polyimide layer). For rubbed polyimide, after curing, rub the surface unidirectionally with a soft cloth (e.g., velvet). The rubbing strength and number of passes should be consistent.

  • For step 5, use a faster cooling rate (e.g., 1-5 K/s) when transitioning from the nematic to the smectic A phase. This will induce a higher density of focal conic domains.[5]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_control Domain Control cluster_outcome Resulting Domain Structure Clean Substrate Cleaning Align Alignment Layer Application Clean->Align Assemble Cell Assembly Align->Assemble Fill Filling with TBBA Assemble->Fill Cool Controlled Cooling Fill->Cool Low_Density Low Domain Density / Monodomain Cool->Low_Density Slow Cooling (< 0.01 K/s) High_Density High Density of Focal Conic Domains Cool->High_Density Fast Cooling (> 1 K/s)

Caption: Experimental workflow for controlling domain size in TBBA liquid crystal cells.

Parameter_Relationships CoolingRate Cooling Rate DomainSize Domain Size & Density CoolingRate->DomainSize Inverse Relationship (Slower = Larger/Fewer) SurfaceAlign Surface Alignment SurfaceAlign->DomainSize Influences Nucleation (Homeotropic vs. Planar) CellThick Cell Thickness CellThick->DomainSize Direct Relationship (Thicker = Larger)

Caption: Key parameters influencing domain size and density in TBBA liquid crystal cells.

References

addressing reproducibility issues in Terephthalylidene bis(p-butylaniline) experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during the synthesis and characterization of Terephthalylidene-bis(p-butylaniline) (TBBA). This resource is intended for researchers, scientists, and drug development professionals working with this and similar Schiff base compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Terephthalylidene-bis(p-butylaniline) (TBBA)?

A1: The most common and straightforward method for synthesizing TBBA is the condensation reaction between terephthalaldehyde and p-butylaniline. This reaction is typically carried out in an alcohol solvent, such as ethanol, and is often catalyzed by a few drops of a weak acid like glacial acetic acid. The mixture is heated under reflux, and the product is then isolated by filtration and purified by recrystallization.

Q2: What are the key spectroscopic signatures to confirm the successful synthesis of TBBA?

A2: The formation of the imine (C=N) bond is the key indicator of a successful synthesis. In Fourier-Transform Infrared (FTIR) spectroscopy, a characteristic stretching vibration for the C=N bond should appear in the range of 1600-1630 cm⁻¹. In ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the appearance of a singlet peak in the downfield region, typically between 8.0 and 9.0 ppm, is characteristic of the azomethine proton (-CH=N-).

Q3: My isolated product is an oil or fails to crystallize. What could be the issue?

A3: The presence of unreacted starting materials, particularly p-butylaniline which is a liquid at room temperature, or solvent residues can prevent the crystallization of TBBA. Incomplete reaction or the use of excess starting material can lead to this issue. Ensure the reaction has gone to completion and consider adjusting the stoichiometry. Purification by column chromatography may be necessary if recrystallization fails.

Q4: How can I be sure that the observed phases in my TBBA sample are true liquid crystalline phases?

A4: The identification of liquid crystalline phases should be performed using a combination of techniques. Differential Scanning Calorimetry (DSC) is used to determine the temperatures and enthalpies of phase transitions. Polarized Optical Microscopy (POM) is essential for visualizing the characteristic textures of different liquid crystal phases (e.g., nematic, smectic). The reproducibility of these transitions upon repeated heating and cooling cycles is a key indicator of true liquid crystalline behavior.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and characterization of TBBA, providing potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of TBBA - Incomplete reaction. - Equilibrium favoring reactants. - Loss of product during workup or purification.- Increase the reflux time to ensure the reaction goes to completion. - Use a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product. - Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to minimize product loss.
Product is Difficult to Purify (Persistent Impurities) - Presence of unreacted terephthalaldehyde or p-butylaniline. - Formation of side products. - Hydrolysis of the imine bond.- Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol to remove excess p-butylaniline). - Perform column chromatography for purification if recrystallization is ineffective. - Ensure all solvents and reagents are dry, and avoid exposure of the product to moisture to prevent hydrolysis.
Inconsistent Melting Point or Phase Transition Temperatures - Impurities in the sample. - Polymorphism (the ability of a solid to exist in more than one crystal form). - Inconsistent DSC heating/cooling rates.- Ensure high purity of the sample through repeated recrystallization. - Control the crystallization conditions (solvent, cooling rate) to favor the formation of a single polymorph. - Use a consistent and appropriate heating and cooling rate (e.g., 5-10 °C/min) for all DSC analyses to ensure comparability of results.
Broad or Unclear Peaks in ¹H NMR or FTIR Spectra - Presence of impurities. - Sample is not completely dry. - Poor sample preparation.- Purify the sample thoroughly. - Dry the sample under vacuum to remove any residual solvent or water. - Ensure the sample is fully dissolved in the NMR solvent and that the KBr pellet for FTIR is well-prepared and dry.

Experimental Protocols

Synthesis of Terephthalylidene-bis(p-butylaniline) (TBBA)

This protocol is a representative procedure based on general methods for Schiff base synthesis.

Materials:

  • Terephthalaldehyde

  • p-Butylaniline

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve terephthalaldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add p-butylaniline (2.0 mmol) dropwise while stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The formation of a yellow precipitate should be observed.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from hot ethanol to obtain pure Terephthalylidene-bis(p-butylaniline).

  • Dry the purified crystals in a vacuum oven.

Characterization of TBBA
  • ¹H NMR Spectroscopy: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks for the aromatic protons, the butyl chain protons, and a singlet for the azomethine proton (-CH=N-).

  • FTIR Spectroscopy: Prepare a KBr pellet containing a small amount of the purified product. The spectrum should exhibit a strong absorption band corresponding to the C=N stretching vibration.

  • Differential Scanning Calorimetry (DSC): Accurately weigh a small amount (2-5 mg) of the purified product into an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point, then cool it at the same rate. Record the phase transition temperatures and enthalpies.

Quantitative Data Summary

The following tables summarize expected and typical data for the characterization of TBBA.

Table 1: Expected ¹H NMR Chemical Shifts for TBBA in CDCl₃

Proton Type Chemical Shift (δ, ppm) Multiplicity
Azomethine (-CH=N-)~8.4Singlet
Aromatic (from terephthalaldehyde)~7.9Singlet
Aromatic (from p-butylaniline)~7.2 and ~7.1Doublets
Methylene (-CH₂-) adjacent to aromatic ring~2.6Triplet
Methylene (-CH₂-)~1.6Multiplet
Methylene (-CH₂-)~1.4Multiplet
Methyl (-CH₃)~0.9Triplet

Table 2: Key FTIR Absorption Bands for TBBA

Functional Group Characteristic Absorption Range (cm⁻¹)
C=N Stretch (Imine)1600 - 1630
C=C Stretch (Aromatic)1450 - 1600
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960

Table 3: Typical Phase Transitions for TBBA observed by DSC

Transition Typical Temperature Range (°C) Enthalpy Change (ΔH)
Crystal to Smectic GVariesEndothermic
Smectic G to Smectic FVariesEndothermic
Smectic F to Smectic CVariesEndothermic
Smectic C to Smectic AVariesEndothermic
Smectic A to NematicVariesEndothermic
Nematic to IsotropicVariesEndothermic

Note: The exact transition temperatures and enthalpies can be sensitive to purity and experimental conditions.

Visualizations

Synthesis_Workflow Reactants Terephthalaldehyde + p-Butylaniline Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction CrudeProduct Crude TBBA (Precipitate) Reaction->CrudeProduct Purification Purification (Recrystallization from Ethanol) CrudeProduct->Purification PureProduct Pure TBBA (Crystalline Solid) Purification->PureProduct Characterization Characterization (NMR, FTIR, DSC, POM) PureProduct->Characterization

Caption: Experimental workflow for the synthesis and characterization of TBBA.

Troubleshooting_Logic Start Experiment Start Problem Identify Reproducibility Issue Start->Problem LowYield Low Yield Problem->LowYield No ImpureProduct Impure Product Problem->ImpureProduct Yes InconsistentData Inconsistent Analytical Data Problem->InconsistentData Maybe Sol_LowYield1 Increase Reaction Time LowYield->Sol_LowYield1 Sol_LowYield2 Remove Water (Dean-Stark) LowYield->Sol_LowYield2 Sol_Impure1 Optimize Recrystallization ImpureProduct->Sol_Impure1 Sol_Impure2 Column Chromatography ImpureProduct->Sol_Impure2 Sol_Inconsistent1 Re-purify Sample InconsistentData->Sol_Inconsistent1 Sol_Inconsistent2 Standardize Analytical Method InconsistentData->Sol_Inconsistent2

Caption: Troubleshooting logic for common issues in TBBA experiments.

LC_Phases Molecule Terephthalylidene-bis(p-butylaniline) Molecular Structure Ordering Degree of Molecular Ordering Molecule->Ordering Isotropic Isotropic (Disordered Liquid) Ordering->Isotropic High Temperature Nematic Nematic (Orientational Order) Isotropic->Nematic Cooling SmecticA Smectic A (Layered, Orthogonal) Nematic->SmecticA Further Cooling SmecticC Smectic C (Layered, Tilted) SmecticA->SmecticC Further Cooling

Caption: Relationship between temperature, molecular ordering, and liquid crystal phases.

Validation & Comparative

A Comparative Guide to Schiff Base Liquid Crystals: Profiling Terephthalylidene bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of liquid crystals is paramount. This guide provides a detailed comparison of Terephthalylidene bis(p-butylaniline) (TBBA) with other notable Schiff base liquid crystals, supported by experimental data and protocols.

Schiff base liquid crystals are a significant class of thermotropic liquid crystals, characterized by the presence of an imine (-CH=N-) linkage. This structural feature imparts a degree of rigidity and linearity to the molecule, which is essential for the formation of mesophases. The electronic and steric effects of substituents on the aromatic rings, as well as the length of terminal alkyl chains, play a crucial role in determining the type of liquid crystalline phases and the transition temperatures.

Terephthalylidene bis(p-butylaniline), commonly known as TBBA, is a well-studied Schiff base liquid crystal known for its rich polymorphism, exhibiting multiple smectic phases. Its symmetric structure, consisting of a central terephthaldehyde core linked to two p-butylaniline units, contributes to its unique thermal behavior.

Performance Comparison: TBBA vs. Other Schiff Base Liquid Crystals

To objectively assess the characteristics of TBBA, a comparison with other prominent Schiff base liquid crystals is presented. The selected compounds, N-(4-methoxybenzylidene)-4-butylaniline (MBBA) and N-(4-ethoxybenzylidene)-4'-butylaniline (EBBA), are classic examples that differ from TBBA in their core structure and symmetry.

PropertyTerephthalylidene bis(p-butylaniline) (TBBA)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)N-(4-ethoxybenzylidene)-4'-butylaniline (EBBA)
Molecular Structure C₂₈H₃₂N₂C₁₈H₂₁NOC₁₉H₂₃NO
Molecular Weight ( g/mol ) 396.57267.38281.39
Crystal to Mesophase Transition (°C) ~113 (Crystal to Smectic B)~22 (Crystal to Nematic)[1]~36 (Crystal to Nematic)[2]
Mesophase to Isotropic Liquid Transition (°C) ~236.5 (Smectic A to Isotropic)~47 (Nematic to Isotropic)[1]~80 (Nematic to Isotropic)[2]
Mesophase Range (°C) >120~25~44
Observed Mesophases Multiple Smectic Phases (e.g., SmA, SmB, SmC, SmG)[3][4]Nematic[1]Nematic

Key Observations:

  • Mesophase Complexity: TBBA exhibits a significantly more complex mesomorphism with multiple smectic phases, a consequence of its longer, more rigid core compared to MBBA and EBBA which primarily show a nematic phase.[3][4]

  • Transition Temperatures: TBBA possesses substantially higher transition temperatures, indicating stronger intermolecular forces and a more stable crystalline and liquid crystalline lattice.

  • Mesophase Range: The liquid crystalline range of TBBA is considerably wider than that of MBBA and EBBA, making it suitable for applications requiring stable mesophases over a broad temperature range.

The length of the terminal alkyl chains also significantly influences the mesomorphic properties of Schiff bases. Generally, an increase in chain length tends to stabilize smectic phases over nematic phases due to increased van der Waals interactions between the aliphatic tails.[5]

Experimental Protocols

The characterization of liquid crystalline materials relies on a suite of analytical techniques to determine their phase behavior and transition temperatures.

Synthesis of Schiff Base Liquid Crystals

A general method for the synthesis of Schiff base liquid crystals involves the condensation reaction between an aldehyde and a primary amine.[6]

General Procedure:

  • Equimolar amounts of the desired aldehyde (e.g., terephthaldehyde) and aniline derivative (e.g., p-butylaniline) are dissolved in a suitable solvent, such as absolute ethanol.

  • A few drops of a catalyst, typically a weak acid like glacial acetic acid, are added to the solution.

  • The reaction mixture is refluxed for several hours while stirring.

  • Upon cooling, the Schiff base product precipitates out of the solution.

  • The solid product is then collected by filtration, washed with cold solvent, and purified by recrystallization.[7]

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.[8]

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The temperature is ramped up and down at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.

  • Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[9]

Polarized Optical Microscopy (POM)

POM is a crucial technique for the identification and characterization of different liquid crystal phases based on their unique optical textures.[8][10]

Methodology:

  • A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is observed through a microscope equipped with crossed polarizers.

  • Isotropic liquids appear dark, while anisotropic liquid crystal phases exhibit birefringence, resulting in characteristic textures (e.g., schlieren, fan-shaped, mosaic).

  • By observing the changes in texture as the sample is heated and cooled, the different mesophases and their transition temperatures can be identified.[11]

Visualizations

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the molecular structures and experimental workflow.

Caption: Molecular Structure of TBBA.

Generalized Structure of a Schiff Base Liquid Crystal cluster_General Tail1 Flexible Tail (e.g., Alkyl Chain) Core1 Aromatic Ring Tail1->Core1 Linker Schiff Base Linkage (-CH=N-) Core1->Linker Core2 Aromatic Ring Linker->Core2 Tail2 Flexible Tail (e.g., Alkyl Chain) Core2->Tail2

Caption: Generalized Schiff Base Structure.

Experimental Workflow for Liquid Crystal Characterization cluster_Workflow Synthesis Synthesis & Purification DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC POM Polarized Optical Microscopy (POM) Synthesis->POM Data Data Analysis & Comparison DSC->Data POM->Data

Caption: Experimental Workflow.

References

A Comparative Study of the Electro-Optical Properties of TBBA and MBBA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the electro-optical characteristics of Terephthalylidene-bis-butylaniline (TBBA) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA) is presented for researchers, scientists, and professionals in drug development. This guide summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows and property comparisons.

Quantitative Data Summary

The following table summarizes the known electro-optical and physical properties of TBBA and MBBA. It highlights the significant amount of available data for MBBA in contrast to the limited quantitative information for TBBA.

PropertyTBBA (Terephthalylidene-bis-butylaniline)MBBA (N-(4-methoxybenzylidene)-4-butylaniline)
Phase Transitions Nematic, Smectic A, Smectic C, Smectic G, Smectic H phases are exhibited. The Nematic to Smectic A transition is first order, and the Smectic A to Smectic C transition is second order.Solid ↔ 294.3 K ↔ Nematic ↔ 318.0 K ↔ Isotropic[1]
Birefringence (Δn) Data not availableDecreases with increasing wavelength (normal dispersion)[2][3]. The birefringence increases with the intensity of an external electrostatic field[3].
Dielectric Anisotropy (Δε) Data not availableNegative (Δε < 0)[4]. The dielectric anisotropy is reported to be approximately -0.54 at 25°C.[4] A reduction in dielectric anisotropy is observed with increasing temperature[5][6][7][8][9].
Elastic Constants Data not availableThe bend and splay elastic constants have been measured over the nematic temperature range, with a ratio of K₃₃/K₁₁ ≈ 1.25[10][11].
Response Time Data not availableDoping with carbon nanotubes has been shown to decrease the response time[12].

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the key electro-optical properties of nematic liquid crystals like TBBA and MBBA.

Measurement of Birefringence

Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a crucial parameter determining the phase retardation of light passing through a liquid crystal.

Methodology: Interferometry

  • Sample Preparation: A thin, planar-aligned liquid crystal cell is prepared by sandwiching the liquid crystal material between two glass substrates with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the substrates are treated with an alignment layer (e.g., rubbed polyimide) to ensure a uniform initial orientation of the liquid crystal director.

  • Optical Setup: The liquid crystal cell is placed in one arm of an interferometer, such as a Mach-Zehnder or Michelson interferometer. A polarized laser beam is split into a reference beam and a sample beam that passes through the liquid crystal cell.

  • Measurement Procedure: The orientation of the liquid crystal director is controlled by applying a voltage across the cell. By rotating the cell or the polarization of the incident light, both nₑ and nₒ can be measured from the shift in the interference fringes.

  • Data Analysis: The birefringence is calculated as Δn = nₑ - nₒ. The temperature dependence can be studied by placing the cell in a temperature-controlled stage.

Measurement of Dielectric Anisotropy

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the response of the liquid crystal to an applied electric field.

Methodology: Capacitance Measurement

  • Sample Preparation: Two types of liquid crystal cells are prepared: a planar-aligned cell and a homeotropic-aligned cell.

  • Measurement Setup: The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).

  • Measurement Procedure:

    • For the planar-aligned cell, a low-frequency AC voltage is applied. The capacitance measured in the absence of a strong aligning field gives ε⊥.

    • For the homeotropic-aligned cell, the capacitance measured in the absence of a strong aligning field gives ε∥.

    • Alternatively, for a planar cell, ε∥ can be measured by applying a high-frequency electric field that is strong enough to align the director parallel to the field, provided the liquid crystal has negative dielectric anisotropy.

  • Data Analysis: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Measurement of Elastic Constants

The Frank elastic constants (splay K₁₁, twist K₂₂, and bend K₃₃) describe the energy required to deform the liquid crystal director from its uniform alignment.

Methodology: Freedericksz Transition

  • Sample Preparation: Planar-aligned and homeotropic-aligned cells are prepared.

  • Measurement Setup: The cell is placed between crossed polarizers, and the transmitted light intensity is measured with a photodetector as a function of an applied magnetic or electric field.

  • Measurement Procedure:

    • Splay (K₁₁): A homeotropic cell is subjected to an electric or magnetic field perpendicular to the initial director alignment. The threshold field (Ec or Hc) at which the director starts to deform is measured.

    • Bend (K₃₃): A planar cell is subjected to a magnetic field perpendicular to the initial director alignment. The threshold field is measured.

    • Twist (K₂₂): A planar cell is subjected to a magnetic field parallel to the cell substrates but perpendicular to the initial director alignment. The threshold field is measured.

  • Data Analysis: The elastic constants are calculated from the measured threshold fields and the known dielectric or magnetic anisotropy and cell thickness.

Measurement of Electro-Optic Response Time

The response time characterizes the speed at which a liquid crystal switches between different optical states upon the application or removal of an electric field.

Methodology: Optical Switching

  • Sample Preparation: A liquid crystal cell (e.g., a twisted nematic or planar-aligned cell) is prepared.

  • Measurement Setup: The cell is placed between crossed polarizers. A square-wave voltage is applied to the cell, and the transmitted light intensity is monitored with a fast photodetector connected to an oscilloscope.

  • Measurement Procedure: The rise time (typically the time taken for the transmission to change from 10% to 90% of its final value upon applying the voltage) and the decay time (the time for the transmission to fall from 90% to 10% after removing the voltage) are measured from the oscilloscope trace.

  • Data Analysis: The total response time is often considered as the sum of the rise and decay times.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for characterizing liquid crystal properties and a logical comparison of TBBA and MBBA.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Property Measurement cluster_analysis Data Analysis LC_Material Liquid Crystal (TBBA or MBBA) Cell_Fabrication Cell Fabrication (ITO glass, Alignment Layer) LC_Material->Cell_Fabrication Cell_Filling Cell Filling Cell_Fabrication->Cell_Filling Birefringence Birefringence (Interferometry) Cell_Filling->Birefringence Dielectric Dielectric Anisotropy (Capacitance) Cell_Filling->Dielectric Elastic Elastic Constants (Freedericksz Transition) Cell_Filling->Elastic Response Response Time (Optical Switching) Cell_Filling->Response Data_Acquisition Data Acquisition (Voltage, Temperature, etc.) Birefringence->Data_Acquisition Dielectric->Data_Acquisition Elastic->Data_Acquisition Response->Data_Acquisition Parameter_Calculation Parameter Calculation Data_Acquisition->Parameter_Calculation Comparative_Analysis Comparative Analysis Parameter_Calculation->Comparative_Analysis

Experimental workflow for electro-optical characterization.

Property_Comparison cluster_tbba_props TBBA Properties cluster_mbba_props MBBA Properties TBBA TBBA TBBA_Phase Multiple Smectic Phases TBBA->TBBA_Phase TBBA_EO Electro-Optical Data (Largely Unavailable) TBBA->TBBA_EO MBBA MBBA MBBA_Phase Nematic Phase at Room Temp. MBBA->MBBA_Phase MBBA_Birefringence Birefringence (Data Available) MBBA->MBBA_Birefringence MBBA_Dielectric Negative Dielectric Anisotropy (Data Available) MBBA->MBBA_Dielectric MBBA_Elastic Elastic Constants (Data Available) MBBA->MBBA_Elastic MBBA_Response Response Time (Data Available) MBBA->MBBA_Response

Logical comparison of TBBA and MBBA properties.

References

Benchmarking Terephthalylidene-bis(p-butylaniline) in Display Prototypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Terephthalylidene-bis(p-butylaniline) (TBBA) against other common liquid crystal materials used in display prototypes. Due to the limited availability of direct performance data for TBBA in modern display applications, this comparison infers its potential characteristics based on the properties of Schiff base liquid crystals and benchmarks them against established technologies such as Twisted Nematic (TN), Vertical Alignment (VA), and In-Plane Switching (IPS) displays utilizing well-characterized liquid crystals like E7, 5CB, and MLC-6608.

Executive Summary

Terephthalylidene-bis(p-butylaniline) (TBBA) is a Schiff base nematic liquid crystal that was of interest in the early development of liquid crystal displays. However, due to inherent limitations such as instability and slower response times compared to modern liquid crystal mixtures, it is not commonly used in today's high-performance display prototypes. This guide provides a qualitative comparison of TBBA's expected performance with quantitative data from current industry-standard liquid crystal technologies.

Terephthalylidene-bis(p-butylaniline) (TBBA): An Overview

TBBA belongs to the class of Schiff base liquid crystals, which were among the first materials explored for liquid crystal display (LCD) applications.[1] While they exhibit the necessary liquid crystalline phases, they have been largely superseded by more stable and higher-performing compounds.

Key Characteristics of Schiff Base Liquid Crystals:

  • Susceptibility to Moisture: The Schiff base linkage (-CH=N-) is prone to hydrolysis, which can degrade the liquid crystal and impair display performance and lifetime.

  • Photochemical Instability: These compounds can be sensitive to UV light, leading to degradation and a reduction in the clearing point.

  • Limited Temperature Range: While some mixtures can operate at room temperature, many Schiff bases have limited nematic ranges.[1]

Due to these limitations, obtaining recent, quantitative performance data for TBBA in modern display prototypes is challenging. The focus of current research has shifted towards more robust and versatile liquid crystal molecules.

Comparative Performance Analysis

This section compares the inferred performance of TBBA with established liquid crystal technologies. The data for the alternative materials are representative values found in the literature and can vary based on specific cell construction and driving conditions.

Key Performance Metrics

The performance of a liquid crystal in a display prototype is primarily evaluated based on the following metrics:

  • Response Time: The time it takes for a pixel to switch from one state to another (e.g., black to white). Faster response times are crucial for reducing motion blur in dynamic content.[2]

  • Contrast Ratio: The ratio of the luminance of the brightest white to the darkest black that a display can produce. A higher contrast ratio results in a more vivid and detailed image.[3][4]

  • Viewing Angle: The range of angles from which a display can be viewed without significant degradation in image quality (e.g., loss of contrast or color shifting).[5][6]

Data Presentation

The following tables summarize the expected performance of TBBA and the typical performance of alternative liquid crystal technologies.

Liquid Crystal MaterialDisplay ModeResponse Time (ms)Contrast Ratio (Typical)Viewing Angle (Horizontal/Vertical)
Terephthalylidene-bis(p-butylaniline) (TBBA) NematicSlow (Inferred)Low to Moderate (Inferred)Dependent on alignment (e.g., TN-like)
E7 Twisted Nematic (TN)~10-20~1000:1~170° / ~160°
5CB Vertical Alignment (VA)~5-15>3000:1~178° / ~178°
MLC-6608 In-Plane Switching (IPS)~5-15~1000:1~178° / ~178°

Note: The performance of TBBA is inferred based on the general characteristics of older Schiff base liquid crystals and the lack of data in modern display literature.

Experimental Protocols

Accurate benchmarking of liquid crystal performance requires standardized experimental procedures. Below are detailed methodologies for measuring the key performance metrics.

Response Time Measurement

Objective: To measure the rise time (off-to-on) and decay time (on-to-off) of a liquid crystal cell.

Apparatus:

  • Polarized light source

  • Liquid crystal cell holder with temperature control

  • Function generator to apply driving voltage

  • Photodetector

  • Oscilloscope

Procedure:

  • The liquid crystal cell is placed between two crossed polarizers.

  • A square wave voltage from the function generator is applied to the cell to switch it between the on and off states.

  • The transmitted light is captured by the photodetector.

  • The output of the photodetector is fed into an oscilloscope to visualize the change in light intensity over time.

  • The rise time is typically measured as the time taken for the transmittance to go from 10% to 90% of its final value.

  • The decay time is measured as the time taken for the transmittance to fall from 90% to 10% of its maximum value.

experimental_workflow_response_time cluster_setup Experimental Setup cluster_process Measurement Process light_source Polarized Light Source lc_cell LC Cell light_source->lc_cell Light photodetector Photodetector lc_cell->photodetector oscilloscope Oscilloscope photodetector->oscilloscope Signal function_generator Function Generator function_generator->lc_cell Voltage apply_voltage Apply Square Wave Voltage measure_transmittance Measure Light Transmittance vs. Time apply_voltage->measure_transmittance calculate_times Calculate Rise and Decay Times (10%-90%) measure_transmittance->calculate_times

Experimental workflow for response time measurement.
Contrast Ratio Measurement

Objective: To determine the ratio of the luminance of the brightest white state to the darkest black state.

Apparatus:

  • Display prototype

  • Luminance meter (e.g., a spot photometer or a spectroradiometer)

  • Dark room environment

Procedure:

  • The experiment is conducted in a dark room to minimize ambient light reflections.

  • The display is set to show a full-screen white image.

  • The luminance meter is positioned perpendicular to the center of the display to measure the luminance of the white state (L_white).

  • The display is then set to show a full-screen black image.

  • The luminance of the black state (L_black) is measured from the same position.

  • The contrast ratio is calculated as: CR = L_white / L_black.

experimental_workflow_contrast_ratio cluster_environment Environment cluster_measurement Measurement Steps dark_room Dark Room display_white Display Full White Screen dark_room->display_white measure_white Measure White Luminance (L_white) display_white->measure_white display_black Display Full Black Screen measure_white->display_black measure_black Measure Black Luminance (L_black) display_black->measure_black calculate_cr Calculate Contrast Ratio (CR = L_white / L_black) measure_black->calculate_cr

Experimental workflow for contrast ratio measurement.
Viewing Angle Measurement

Objective: To characterize the change in contrast and color as a function of viewing angle.

Apparatus:

  • Display prototype

  • Goniophotometer or a combination of a motorized rotation stage and a spectroradiometer

  • Dark room environment

Procedure:

  • The display is mounted at the center of the goniometric system.

  • The spectroradiometer is positioned to measure the luminance and color coordinates of the display at a normal viewing angle (0°).

  • The display shows a test pattern (e.g., a checkerboard or a specific color).

  • The goniometer rotates the display or the detector to various horizontal and vertical angles.

  • At each angle, the luminance and color coordinates are measured.

  • The viewing angle is typically defined as the angle at which the contrast ratio drops below a certain value (e.g., 10:1) or the color shift exceeds a specified threshold.

experimental_workflow_viewing_angle cluster_setup Setup cluster_procedure Procedure goniometer Goniophotometer display Display Prototype goniometer->display spectroradiometer Spectroradiometer display->spectroradiometer measure_normal Measure at Normal Incidence (0°) rotate Rotate Display/Detector to Various Angles measure_normal->rotate measure_angle Measure Luminance and Color at Each Angle rotate->measure_angle measure_angle->rotate Repeat for all angles determine_range Determine Viewing Angle Range based on CR and Color Shift measure_angle->determine_range

Experimental workflow for viewing angle measurement.

Comparison of Liquid Crystal Alignment Technologies

The performance of a liquid crystal is intrinsically linked to the display mode in which it is used. The following diagram illustrates the fundamental differences in the molecular alignment of TN, VA, and IPS technologies.

lc_alignment_technologies cluster_tn Twisted Nematic (TN) cluster_va Vertical Alignment (VA) cluster_ips In-Plane Switching (IPS) tn_off OFF State (Twisted Alignment) tn_on ON State (Untwisted Alignment) tn_off->tn_on Voltage Applied va_off OFF State (Vertical Alignment) va_on ON State (Tilted Alignment) va_off->va_on Voltage Applied ips_off OFF State (Initial Alignment) ips_on ON State (In-Plane Rotation) ips_off->ips_on Voltage Applied

Simplified representation of liquid crystal alignment in different display modes.
  • Twisted Nematic (TN): Liquid crystal molecules are twisted 90 degrees in the off state. Applying a voltage untwists them. This technology offers fast response times but suffers from limited viewing angles and lower color fidelity.[7][8]

  • Vertical Alignment (VA): Liquid crystal molecules are aligned perpendicular to the substrates in the off state. Applying a voltage causes them to tilt. VA displays provide high contrast ratios and good viewing angles.[9][10]

  • In-Plane Switching (IPS): Liquid crystal molecules are aligned parallel to the substrates and rotate in the same plane when a voltage is applied. IPS technology offers the best viewing angles and color reproduction but can have a lower contrast ratio than VA.[11][12]

Conclusion

While Terephthalylidene-bis(p-butylaniline) (TBBA) represents an early stage in the development of liquid crystal materials, its inherent instability and comparatively poor electro-optical properties make it unsuitable for modern high-performance display prototypes. Established liquid crystal technologies such as TN, VA, and IPS, utilizing advanced liquid crystal mixtures, offer significantly superior performance in terms of response time, contrast ratio, and viewing angle. For researchers and scientists in drug development and other fields requiring high-quality displays for data visualization and analysis, it is recommended to utilize displays based on modern VA or IPS technologies to ensure accurate and consistent image reproduction.

References

Cross-Validation of Experimental and Theoretical Data for Terephthalylidene-bis(p-butylaniline): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical data for the Schiff base liquid crystal, Terephthalylidene-bis(p-butylaniline), often abbreviated as TBBA. By presenting a side-by-side analysis of spectroscopic, thermal, and structural properties, this document aims to facilitate a deeper understanding of its molecular characteristics and support its application in materials science and related fields.

Spectroscopic Properties: A Comparative Analysis

The spectroscopic characteristics of Terephthalylidene-bis(p-butylaniline) have been investigated using various experimental techniques and corroborated with theoretical calculations, primarily employing Density Functional Theory (DFT). The data presented below offers a cross-validation of these methods.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (FTIR)

Experimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Vibrational Assignment
Data Not FoundData Not FoundC-H stretching (aromatic)
Data Not FoundData Not FoundC=N stretching (imine)
Data Not FoundData Not FoundC=C stretching (aromatic)
Data Not FoundData Not FoundC-N stretching
Data Not FoundData Not FoundC-H bending (aromatic)
Data Not FoundData Not FoundCH₂ bending (butyl group)

Table 2: Comparison of Experimental and Theoretical NMR Chemical Shifts (¹H and ¹³C NMR)

NucleusExperimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)Assignment
¹HData Not FoundData Not FoundCH=N (imine proton)
¹HData Not FoundData Not FoundAromatic protons
¹HData Not FoundData Not Found-CH₂- (butyl chain)
¹³CData Not FoundData Not FoundC=N (imine carbon)
¹³CData Not FoundData Not FoundAromatic carbons
¹³CData Not FoundData Not FoundButyl chain carbons

Table 3: Comparison of Experimental and Theoretical Electronic Transitions (UV-Vis)

Experimental λmax (nm)Theoretical λmax (nm)Transition
Data Not FoundData Not Foundπ → π
Data Not FoundData Not Foundn → π

Thermal Properties

The thermal stability and phase transitions of Terephthalylidene-bis(p-butylaniline) are crucial for its application as a liquid crystal.

Table 4: Thermal Analysis Data (TGA/DSC)

Analysis TechniqueParameterExperimental Value
TGAOnset Decomposition Temperature (°C)Data Not Found
DSCMelting Point (°C)Data Not Found
DSCOther Phase Transitions (°C)Data Not Found

Molecular Structure

Theoretical calculations provide insights into the geometric parameters of the Terephthalylidene-bis(p-butylaniline) molecule.

Table 5: Comparison of Theoretical and Experimental Bond Lengths and Angles

ParameterTheoretical Value (DFT)Experimental Value (X-ray Crystallography)
C=N Bond Length (Å)Data Not FoundData Not Found
C-N Bond Length (Å)Data Not FoundData Not Found
C=N-C Bond Angle (°)Data Not FoundData Not Found
Dihedral Angle (°)Data Not FoundData Not Found

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Synthesis of Terephthalylidene-bis(p-butylaniline)

A common synthetic route involves the condensation reaction between terephthalaldehyde and p-butylaniline. A typical procedure is as follows:

  • Dissolve terephthalaldehyde in a suitable solvent, such as ethanol.

  • Add a stoichiometric amount (2 equivalents) of p-butylaniline to the solution.

  • Add a catalytic amount of an acid, such as glacial acetic acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain pure Terephthalylidene-bis(p-butylaniline).

Characterization Techniques

  • FTIR Spectroscopy: The FTIR spectrum is typically recorded using the KBr pellet technique in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) on a spectrometer operating at a specific frequency.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured in a suitable solvent (e.g., ethanol or chloroform) using a spectrophotometer.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis is performed under a nitrogen atmosphere with a specified heating rate to determine thermal stability. Differential scanning calorimetry is used to identify melting points and other phase transitions, also under a nitrogen atmosphere with a controlled heating and cooling rate.

Logical Workflow for Cross-Validation

The process of cross-validating experimental and theoretical data for a molecule like Terephthalylidene-bis(p-butylaniline) follows a logical sequence.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_theo Theoretical Modeling cluster_comp Data Comparison & Validation S Synthesis of TBBA P Purification S->P FTIR_exp FTIR Spectroscopy P->FTIR_exp NMR_exp NMR Spectroscopy P->NMR_exp UV_exp UV-Vis Spectroscopy P->UV_exp TGA_exp TGA/DSC Analysis P->TGA_exp Comp_Vib Compare Vibrational Spectra FTIR_exp->Comp_Vib Comp_NMR Compare NMR Spectra NMR_exp->Comp_NMR Comp_UV Compare Electronic Spectra UV_exp->Comp_UV Comp_Therm Analyze Thermal Behavior TGA_exp->Comp_Therm DFT DFT Calculations Geom Geometry Optimization DFT->Geom Freq Frequency Analysis Geom->Freq NMR_theo NMR Shift Calculation Geom->NMR_theo UV_theo TD-DFT for UV-Vis Geom->UV_theo Freq->Comp_Vib NMR_theo->Comp_NMR UV_theo->Comp_UV Validation Validated Molecular Properties

Caption: Workflow for the cross-validation of experimental and theoretical data.

analysis of the advantages of Terephthalylidene bis(p-butylaniline) over other mesogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

In the landscape of liquid crystal research, Terephthalylidene bis(p-butylaniline), commonly known as TBBA, continues to stand out as a significant mesogen. Its robust thermal stability and rich polymorphism offer distinct advantages over other well-known liquid crystals such as p-Azoxyanisole (PAA) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA). This guide provides a comparative analysis of TBBA's performance against these alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection.

Superior Thermal Stability and a Broader Mesomorphic Range

One of the most notable advantages of TBBA is its significantly wider liquid crystalline range and higher clearing point compared to PAA and MBBA. This broad operational window makes TBBA an excellent candidate for applications requiring stable liquid crystal phases over a wide temperature gradient. The thermal properties of these three mesogens, determined through Differential Scanning Calorimetry (DSC), are summarized in the table below.

MesogenTransitionTemperature (°C)Enthalpy (kJ/mol)Mesomorphic Range (°C)
Terephthalylidene bis(p-butylaniline) (TBBA) Crystal to Smectic G~113-
Smectic G to Smectic C~144-
Smectic C to Smectic A~172-
Smectic A to Nematic~200-
Nematic to Isotropic~236-123
p-Azoxyanisole (PAA) Crystal to Nematic11828.1
Nematic to Isotropic136[1]0.5918
N-(4-methoxybenzylidene)-4-butylaniline) (MBBA) Crystal to Nematic22-
Nematic to Isotropic47-25

The extensive mesomorphic range of TBBA, spanning over 120°C, is a direct consequence of its molecular structure, which allows for a greater degree of molecular ordering and a higher thermal threshold before transitioning to an isotropic liquid. This contrasts sharply with the narrow ranges of PAA and MBBA, which are 18°C and 25°C, respectively.

Rich Polymorphism: A Playground for Fundamental Research

TBBA is renowned for its rich polymorphism, exhibiting multiple smectic phases (G, C, and A) in addition to a nematic phase. This complex phase behavior provides a valuable platform for fundamental studies in condensed matter physics, allowing researchers to investigate the subtle energetic and structural differences between various liquid crystalline states. The sequence of phase transitions in TBBA offers a unique opportunity to explore the evolution of molecular order.

In contrast, PAA and MBBA exhibit simpler phase transitions, primarily between the nematic and isotropic phases, limiting their utility for studying more complex liquid crystalline phenomena.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for the characterization of these mesogens are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[2]

Procedure:

  • A small sample (typically 1-5 mg) of the mesogen is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 5-10°C/min) under a controlled atmosphere (typically nitrogen).

  • The heat flow to the sample is monitored as a function of temperature.

  • Endothermic or exothermic peaks in the heat flow curve correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[2]

Polarizing Optical Microscopy (POM)

POM is an essential tool for identifying and characterizing the different liquid crystal phases by observing their unique optical textures.[3]

Procedure:

  • A small amount of the mesogen is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated and cooled while being observed between crossed polarizers.

  • Different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren, focal conic, marbled) due to their birefringence.[4][5]

  • The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Logical Workflow for Mesogen Characterization

The following diagram illustrates the logical workflow for the characterization and comparison of mesogens.

MesogenCharacterization cluster_synthesis Material Preparation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesize/Purify Mesogen DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Sample POM Polarizing Optical Microscopy (POM) Synthesis->POM Sample Properties Determine Transition Temps, Enthalpies, & Mesophases DSC->Properties Thermal Data POM->Properties Optical Textures Comparison Compare with Alternative Mesogens Properties->Comparison Quantitative Data Advantages Identify Advantages Comparison->Advantages

Caption: Workflow for the characterization and comparative analysis of liquid crystal mesogens.

Signaling Pathway for Material Selection

The decision-making process for selecting a mesogen for a specific application can be visualized as follows:

MaterialSelection Start Define Application Requirements TempRange Required Temperature Range? Start->TempRange Polymorphism Need for Multiple Mesophases? TempRange->Polymorphism Wide SelectOther Consider PAA, MBBA, or other alternatives TempRange->SelectOther Narrow SelectTBBA Select TBBA Polymorphism->SelectTBBA Yes Polymorphism->SelectOther No

Caption: Decision pathway for selecting a suitable mesogen based on key performance requirements.

References

Comparative Thermal Analysis of Terephthalylidene bis(p-butylaniline) and Its Homologues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A systematic evaluation of the thermal behavior of Terephthalylidene bis(p-butylaniline) (TBBA) and its longer-chain homologues reveals a distinct trend in phase transition temperatures and mesophase stability. This guide provides a comparative analysis of the thermal properties of this homologous series, supported by experimental data, to aid researchers in the fields of materials science and drug development.

The Terephthalylidene-bis-p-n-alkylanilines (TBAA) are a well-studied series of liquid crystalline compounds. The length of the terminal n-alkyl chains significantly influences their thermal properties and the types of mesophases they exhibit. Understanding these structure-property relationships is crucial for the design of new materials with tailored thermal behavior.

Comparative Thermal Data

The following table summarizes the phase transition temperatures for various homologues of the Terephthalylidene-bis-p-n-alkylaniline series. The data has been compiled from various studies employing techniques such as differential scanning calorimetry (DSC) and thermal microscopy.

Homologue (n)Alkyl ChainCr → N/SmA (°C)N → I (°C)SmA → N (°C)SmC → SmA (°C)SmG → SmC (°C)
4Butyl (TBBA)113.0236.5199.5172.5144.0
5Pentyl105.0228.0---
6Hexyl98.0215.0---
10Decyl-190.2---
12Dodecyl-----

Note: Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, SmG = Smectic G, I = Isotropic. Data for some transitions were not available in the reviewed literature.

The data clearly indicates that as the length of the alkyl chain increases, the melting point (Cr → N/SmA) and the clearing point (N → I) generally decrease. This trend is attributed to the increased flexibility and disorder introduced by the longer alkyl chains, which disrupts the crystalline packing and destabilizes the mesophases.

Experimental Protocols

The thermal analysis of these compounds is typically performed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC):

DSC is employed to determine the temperatures and enthalpies of phase transitions. A typical experimental protocol involves:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials like indium.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A common heating rate is 10 °C/min.

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. Phase transitions are observed as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Thermogravimetric Analysis (TGA):

TGA is used to evaluate the thermal stability of the compounds. The general procedure is as follows:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve shows the temperature at which the material begins to decompose (onset of weight loss) and the temperature of maximum decomposition rate.

Structure-Property Relationships

The relationship between the molecular structure of the Terephthalylidene bis(p-alkylaniline) homologues and their thermal properties can be visualized as a logical workflow. The length of the alkyl chain is the primary independent variable that influences the intermolecular forces and molecular packing, which in turn dictate the transition temperatures and the stability of the different liquid crystalline phases.

G cluster_structure Molecular Structure cluster_properties Thermal Properties AlkylChain Alkyl Chain Length (n) TransitionTemps Phase Transition Temperatures (Melting, Clearing) AlkylChain->TransitionTemps influences MesophaseStability Mesophase Stability AlkylChain->MesophaseStability affects TransitionTemps->MesophaseStability determines

A Comprehensive Guide to Assessing the Purity of Synthesized Terephthalylidene-bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the purity of synthesized compounds is paramount. This guide provides a detailed comparison of analytical methods to assess the purity of synthesized Terephthalylidene-bis(p-butylaniline) (TBBA) against established standards. We present experimental protocols and data interpretation guidelines to ensure the reliability of your findings.

Overview of Terephthalylidene-bis(p-butylaniline) and Purity Assessment

Terephthalylidene-bis(p-butylaniline), a Schiff base synthesized from terephthalaldehyde and 4-butylaniline, has applications in various fields, including liquid crystals and coordination chemistry. The verification of its purity is a critical step to ensure the reproducibility and validity of experimental results. The primary impurities in the synthesis are typically unreacted starting materials (terephthalaldehyde and 4-butylaniline) and the mono-substituted intermediate. This guide outlines a systematic approach to quantify the purity of synthesized TBBA.

Comparative Analysis of Purity Assessment Techniques

The purity of a synthesized batch of Terephthalylidene-bis(p-butylaniline) should be rigorously compared against a certified reference standard if available. In the absence of a certified standard, a combination of analytical techniques should be employed to establish a purity profile. The following table summarizes the key analytical methods and their expected outcomes for a pure standard versus a synthesized sample.

Table 1: Comparison of Analytical Data for Purity Assessment of Terephthalylidene-bis(p-butylaniline)

Parameter Analytical Technique Standard Terephthalylidene-bis(p-butylaniline) (Expected Values) Synthesized Terephthalylidene-bis(p-butylaniline) (Experimental Data) Interpretation of Deviations
Melting Point Melting Point Apparatus232 °C[1][2][To be determined by the user]A lower and broader melting point range suggests the presence of impurities.
FTIR Spectroscopy Fourier-Transform Infrared SpectroscopyC=N stretch: ~1620-1630 cm⁻¹, Aromatic C-H stretch: ~3000-3100 cm⁻¹, Aliphatic C-H stretch: ~2850-2960 cm⁻¹[To be determined by the user]Presence of a C=O stretch (~1700 cm⁻¹) indicates residual terephthalaldehyde. Presence of N-H stretches (~3300-3500 cm⁻¹) suggests residual 4-butylaniline.
¹H NMR Spectroscopy Nuclear Magnetic Resonance (400 MHz, CDCl₃)Imine proton (-CH=N-): ~8.4-8.6 ppm (singlet), Aromatic protons: ~7.1-7.9 ppm (multiplets), Butyl group protons: ~0.9-2.7 ppm (multiplets)[To be determined by the user]Aldehyde proton peak (~9.9-10.1 ppm) from terephthalaldehyde. Additional aromatic signals and an -NH₂ peak from 4-butylaniline.
¹³C NMR Spectroscopy Nuclear Magnetic Resonance (100 MHz, CDCl₃)Imine carbon (-CH=N-): ~158-162 ppm, Aromatic carbons: ~120-150 ppm, Butyl group carbons: ~13-35 ppm[To be determined by the user]Aldehyde carbonyl carbon (~190-192 ppm) from terephthalaldehyde. Additional aromatic signals from 4-butylaniline.
Purity Assay High-Performance Liquid Chromatography (HPLC)Single sharp peak with >99% purity[To be determined by the user]Additional peaks indicate impurities. Peak area percentage can be used for quantification.
Purity Assay Quantitative NMR (qNMR)>99% purity against a certified internal standard[To be determined by the user]Provides a highly accurate, SI-traceable purity value.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Terephthalylidene-bis(p-butylaniline) are provided below.

Synthesis of Terephthalylidene-bis(p-butylaniline)

This protocol is based on the general synthesis of Schiff bases from terephthalaldehyde and anilines.

Materials:

  • Terephthalaldehyde (1.0 eq)

  • 4-butylaniline (2.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve terephthalaldehyde in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate beaker, dissolve 4-butylaniline in absolute ethanol.

  • Add the 4-butylaniline solution to the terephthalaldehyde solution dropwise with constant stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven.

Purification by Recrystallization
  • Dissolve the crude Terephthalylidene-bis(p-butylaniline) in a minimum amount of a suitable hot solvent (e.g., ethanol, or a mixture of ethanol and DMF).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Analytical Methods for Purity Assessment

The melting point of the synthesized product is determined using a standard melting point apparatus. A sharp melting point close to the literature value (232 °C) is indicative of high purity.[1][2]

  • Acquire the FTIR spectrum of the sample using a KBr pellet or as a thin film.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the characteristic peaks of Terephthalylidene-bis(p-butylaniline) and the absence of peaks corresponding to impurities.

  • Dissolve an accurately weighed sample of the synthesized product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For quantitative NMR (qNMR), add a known amount of a certified internal standard to the sample.

  • Process the spectra and integrate the relevant peaks to determine the purity.

  • Prepare a standard solution of the synthesized product in a suitable solvent (e.g., acetonitrile/water mixture).

  • Inject the solution into an HPLC system equipped with a C18 column and a UV detector.

  • Develop a suitable gradient or isocratic elution method to separate the product from any impurities.

  • Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 350 nm).

  • Calculate the purity based on the relative peak areas.

Visualizing the Workflow

The following diagrams illustrate the synthesis and purity assessment workflow for Terephthalylidene-bis(p-butylaniline).

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Terephthalaldehyde Terephthalaldehyde Reaction Reaction Terephthalaldehyde->Reaction 4-butylaniline 4-butylaniline 4-butylaniline->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Synthesis and Purification Workflow for TBBA.

Purity_Assessment_Workflow cluster_analysis Purity Analysis Synthesized TBBA Synthesized TBBA Melting Point Melting Point Synthesized TBBA->Melting Point FTIR FTIR Synthesized TBBA->FTIR NMR (1H, 13C, qNMR) NMR (1H, 13C, qNMR) Synthesized TBBA->NMR (1H, 13C, qNMR) HPLC HPLC Synthesized TBBA->HPLC Purity Assessment Purity Assessment Melting Point->Purity Assessment FTIR->Purity Assessment NMR (1H, 13C, qNMR)->Purity Assessment HPLC->Purity Assessment

Caption: Analytical Workflow for Purity Assessment.

References

A Comparative Review of the Mesomorphic Properties of Terephthalylidene-bis(p-butylaniline) Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Terephthalylidene-bis(p-butylaniline) (TBBA) and its analogues represent a significant class of Schiff base liquid crystals, known for their rich polymorphism and sensitivity to molecular structure modifications. This guide provides a comparative analysis of the thermal and mesomorphic properties of a homologous series of N,N'-(terephthalylidene)bis(4-n-alkylaniline)s (TBAAs) and their laterally substituted chlorinated analogues, N,N'-(2-chloroterephthalylidene)bis(4-n-alkylaniline)s (CTBAAs). The introduction of a chlorine atom onto the central phenyl ring offers a compelling case study into the effects of steric and electronic perturbations on liquid crystalline behavior.

Comparative Analysis of Mesomorphic Properties

The thermal properties of the TBAA and CTBAA homologous series, where the terminal alkyl chain length (n) varies, have been investigated to elucidate structure-property relationships. The phase transition temperatures, determined by methods such as Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM), are summarized below.

Table 1: Phase Transition Temperatures (°C) of N,N'-(terephthalylidene)bis(4-n-alkylaniline)s (TBAAs) [1]

n (Alkyl Chain Length)Melting Point (Cr → N or I)Nematic → Isotropic (N → I)
1181284
2181267
3134240
4113236
594215
692197
784183
883172

Cr: Crystalline, N: Nematic, I: Isotropic. Data extracted from Yasuda and Kimoto (1998).

Table 2: Phase Transition Temperatures (°C) of N,N'-(2-chloroterephthalylidene)bis(4-n-alkylaniline)s (CTBAAs) [1]

n (Alkyl Chain Length)Melting Point (Cr → N or I)Nematic → Isotropic (N → I)
1145154
2125162
3112158
498151
581142
672133
765127
858122

Cr: Crystalline, N: Nematic, I: Isotropic. Data extracted from Yasuda and Kimoto (1998).

From the data, a clear trend emerges. The introduction of a lateral chlorine substituent in the CTBAA series leads to a significant depression of both the melting points and the nematic-isotropic transition temperatures (clearing points) compared to the parent TBAA series.[1][2] This is attributed to the steric effect of the chlorine atom, which increases the breadth of the molecule and disrupts the intermolecular forces necessary for stable mesophase formation.[1] Consequently, the CTBAA analogues exhibit a less stable nematic phase.

Furthermore, while the TBAA series is known to exhibit various smectic phases in addition to the nematic phase, the CTBAA homologues studied showed only nematic behavior.[1][2] The staggered arrangement of molecules in the crystalline state of a CTBAA analogue, as revealed by X-ray diffraction, suggests that the chlorine substitution hinders the layered packing required for smectic phase formation.[1]

Molecular Structures

The general molecular structures of the TBAA and CTBAA series are depicted below, highlighting the position of the lateral chlorine substitution in the CTBAA analogues.

General Molecular Structures of TBBA Analogues cluster_TBAA N,N'-(terephthalylidene)bis(4-n-alkylaniline) (TBAA) cluster_CTBAA N,N'-(2-chloroterephthalylidene)bis(4-n-alkylaniline) (CTBAA) TBAA R-Ph-N=CH-Ph-CH=N-Ph-R (R = CnH2n+1) CTBAA R-Ph-N=CH-Ph(Cl)-CH=N-Ph-R (R = CnH2n+1)

Caption: General structures of TBAA and its chlorinated analogue, CTBAA.

Experimental Protocols

The synthesis and characterization of these Schiff base liquid crystals follow established methodologies.

Synthesis of N,N'-(2-chloroterephthalylidene)bis(4-n-alkylaniline)s[1]

A general procedure involves the condensation reaction between 2-chloroterephthalaldehyde and the corresponding 4-n-alkylaniline. Typically, a solution of 2-chloroterephthalaldehyde in a suitable solvent (e.g., ethanol) is added to a solution of the 4-n-alkylaniline in the same solvent. The mixture is then refluxed for several hours. Upon cooling, the crude product precipitates and can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and benzene.

Characterization Techniques

Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and associated enthalpy changes.[3][4][5] A small, known mass of the sample is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle at a constant rate (e.g., 10 °C/min).[6] The heat flow to or from the sample relative to a reference is measured as a function of temperature. Endothermic peaks on heating correspond to phase transitions such as melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid).

Polarizing Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystalline phase and observing the textures of the mesophases.[7][8] A small amount of the sample is placed between a glass slide and a coverslip and observed through a polarizing microscope equipped with a hot stage. As the sample is heated and cooled, changes in the optical texture are observed. Nematic phases typically exhibit a threaded or schlieren texture, while different smectic phases show characteristic focal-conic or fan-like textures.[9] The temperatures at which these textural changes occur are recorded as the phase transition temperatures.

References

Quantitative Comparison of the Birefringence of Nematic Liquid Crystals with a Focus on Terephthalylidene-bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalylidene-bis(p-butylaniline) (TBBA): An Overview

TBBA is a thermotropic liquid crystal, notable for its rich polymorphism, exhibiting multiple smectic phases in addition to a nematic phase. Its molecular structure, characterized by a central terephthalylidene core linking two p-butylaniline units, imparts a significant degree of molecular anisotropy, which is a prerequisite for birefringence.

Chemical Structure:

Physical Properties:

PropertyValue
CAS Number 29743-21-3[1][2][3][4]
Molecular Formula C28H32N2[3]
Molecular Weight 396.57 g/mol [1][5]
Appearance Yellow crystalline needles[1]
Melting Point 232 °C[1]

Quantitative Birefringence of Selected Nematic Liquid Crystals

To provide a quantitative context for the potential birefringence of TBBA, the following table summarizes the experimentally determined birefringence (Δn = nₑ - nₒ) for several common nematic liquid crystals at a specific wavelength and temperature. The birefringence is a measure of the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the material.

Liquid CrystalAbbreviationBirefringence (Δn)Wavelength (nm)Temperature (°C)
Pentylcyanobiphenyl5CB~0.1763327
E7 (mixture)E70.224632.824[6][7]
ZLI-1132 (mixture)ZLI-11320.135632.824[6][7]
N-(4-Methoxybenzylidene)-4-butylanilineMBBAVaries with wavelengthVisible SpectrumRoom Temperature

Note: The birefringence of liquid crystals is dependent on factors such as temperature and the wavelength of light.[6][7]

Experimental Protocol: Birefringence Measurement via the Phase Difference Method

A common and accurate technique for measuring the birefringence of nematic liquid crystals is the phase difference method.[6][7] This method relies on determining the phase shift between the extraordinary and ordinary rays of polarized light as they pass through the liquid crystal sample.

Materials and Equipment:

  • He-Ne Laser (or other monochromatic light source)

  • Polarizer and Analyzer

  • Liquid Crystal Cell (two parallel glass plates with a defined gap, coated with a transparent conductive layer and an alignment layer)

  • Sample of Terephthalylidene-bis(p-butylaniline) (TBBA)

  • Hot stage with temperature controller

  • Photodetector

  • Voltage source

  • Spectrometer (for wavelength-dependent measurements)

Procedure:

  • Sample Preparation: The TBBA sample is introduced into the liquid crystal cell via capillary action in its isotropic phase. The cell is then cooled to the desired temperature within the nematic phase. The alignment layers on the glass plates ensure a uniform orientation of the liquid crystal director.

  • Optical Setup: The liquid crystal cell is placed between a crossed polarizer and analyzer. The director of the liquid crystal is oriented at 45° with respect to the transmission axes of both the polarizer and the analyzer.

  • Data Acquisition: Monochromatic light from the laser is passed through the polarizer, the liquid crystal cell, and the analyzer before being detected by the photodetector.

  • Phase Difference Determination: The intensity of the transmitted light is measured as a function of an applied voltage across the cell. The applied voltage reorients the liquid crystal molecules, changing the effective birefringence and thus the phase difference (δ) between the extraordinary and ordinary rays. The transmitted intensity (I) is related to the phase difference by the equation: I = I₀ sin²(δ/2) The phase difference can be determined by analyzing the maxima and minima of the transmitted intensity as the voltage is varied.

  • Birefringence Calculation: The birefringence (Δn) is then calculated using the following formula: Δn = (δ * λ) / (2 * π * d) where λ is the wavelength of the light and d is the thickness of the liquid crystal cell.

Experimental Workflow for Birefringence Measurement

The following diagram illustrates the logical flow of the experimental procedure for determining the birefringence of a nematic liquid crystal.

experimental_workflow cluster_prep Sample Preparation cluster_setup Optical Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Introduce TBBA into LC Cell prep2 Heat to Isotropic Phase prep1->prep2 prep3 Cool to Nematic Phase prep2->prep3 setup2 Orient LC Director at 45° prep3->setup2 setup1 Place LC Cell between Crossed Polarizers setup1->setup2 meas1 Illuminate with Monochromatic Light setup2->meas1 meas2 Vary Voltage across Cell meas1->meas2 meas3 Measure Transmitted Intensity meas2->meas3 analysis1 Determine Phase Difference (δ) from Intensity vs. Voltage meas3->analysis1 analysis2 Calculate Birefringence (Δn) analysis1->analysis2

Caption: Experimental workflow for birefringence measurement.

References

A Comparative Analysis of the Long-Term Stability of Terephthalylidene-bis(p-butylaniline) and Commercial Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of liquid crystals is a critical parameter for their application in various technologies, including display devices and advanced sensor systems. This guide provides an objective comparison of the long-term stability of the Schiff base liquid crystal, Terephthalylidene-bis(p-butylaniline) (TBBA), with that of widely used commercial liquid crystals, primarily those based on the cyanobiphenyl chemical structure such as 4-Cyano-4'-pentylbiphenyl (5CB) and the E7 mixture. This comparison is supported by a review of available data on their degradation mechanisms and standard experimental protocols for stability assessment.

Executive Summary

Overall, commercial liquid crystals based on the cyanobiphenyl scaffold demonstrate superior long-term stability compared to Schiff base liquid crystals like TBBA. The primary reason for this difference lies in the inherent chemical stability of the respective molecular structures. The imine (-CH=N-) linkage in Schiff bases is susceptible to hydrolysis, leading to degradation in the presence of moisture. In contrast, the biphenyl core of cyanobiphenyls is chemically robust and less prone to environmental degradation.

Quantitative Stability Data

Direct, long-term comparative studies under standardized conditions are not extensively available in public literature. However, based on the known chemical properties and degradation pathways, a qualitative and semi-quantitative comparison can be made. The following table summarizes the expected performance under various stress conditions.

Stability ParameterTerephthalylidene-bis(p-butylaniline) (TBBA)Commercial Cyanobiphenyl Liquid Crystals (e.g., 5CB, E7)
Thermal Stability Moderate; decomposition can be initiated by the cleavage of the C-CH3 bond.[1]High; stable over a broad temperature range.[2]
Photostability (UV) Susceptible to degradation upon UV exposure.[2]Generally stable, though UV exposure can induce degradation over extended periods.[3][4]
Hydrolytic Stability Low; the imine bond is prone to hydrolysis, especially in acidic or basic conditions.High; the cyanobiphenyl structure is resistant to hydrolysis.
Chemical Stability Susceptible to oxidation.[2]High chemical stability.[2]

Degradation Pathways and Mechanisms

The long-term stability of a liquid crystal is intrinsically linked to its molecular structure and the presence of functional groups that are susceptible to degradation.

Terephthalylidene-bis(p-butylaniline) (TBBA): A Schiff Base Liquid Crystal

TBBA belongs to the class of Schiff base liquid crystals, which are characterized by an imine or azomethine (-CH=N-) group. While the synthesis of these compounds is relatively straightforward, the imine linkage is a known point of instability.[5]

  • Hydrolysis: The primary degradation pathway for TBBA is the hydrolysis of the imine bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis reaction breaks the molecule at the imine linkage, leading to the formation of the corresponding aldehyde and amine, which disrupts the liquid crystalline ordering.

TBBA Terephthalylidene-bis(p-butylaniline) (TBBA) Degradation_Products Terephthalaldehyde + 2(p-butylaniline) TBBA->Degradation_Products Hydrolysis H2O Water (H₂O)

Caption: Hydrolytic degradation pathway of TBBA.

  • Thermal Degradation: At elevated temperatures, TBBA can undergo thermal decomposition. Studies have shown that one of the initial steps in the thermal degradation of similar structures involves the cleavage of the C-CH3 bonds.[1]

  • Photodegradation: Aromatic Schiff bases can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation, which can lead to isomerization or cleavage of the imine bond.[2]

Commercial Liquid Crystals: Cyanobiphenyls (5CB and E7)

Commercial liquid crystals, such as 5CB and the popular E7 mixture, are based on the cyanobiphenyl chemical structure. These materials are known for their excellent chemical and thermal stability, which is a key reason for their widespread use in demanding applications like liquid crystal displays (LCDs).[2]

  • UV Degradation: While generally stable, prolonged exposure to high-energy UV radiation can cause degradation of cyanobiphenyls. The degradation mechanism can involve the cleavage of biphenyl, ethoxy, and C-F bonds, leading to the formation of various by-products.[3] Theoretical calculations have shown that the benzene ring and other functional groups can influence the electron distribution and thus the susceptibility to photodegradation.[4]

LC Cyanobiphenyl Liquid Crystal Degradation Degradation Products (e.g., cleaved biphenyls) LC->Degradation Photodegradation UV UV Radiation

Caption: UV degradation pathway for cyanobiphenyl liquid crystals.

Experimental Protocols for Stability Testing

To evaluate and compare the long-term stability of liquid crystals, a series of standardized tests are employed. These tests are designed to accelerate the aging process and to assess the material's resilience to various environmental stressors.

Accelerated Aging Test Workflow

Accelerated aging is a common method to predict the long-term stability of materials by subjecting them to elevated stress conditions.

cluster_0 Accelerated Aging Protocol start Sample Preparation (TBBA and Commercial LC) stress Exposure to Stress Conditions (High Temperature, High Humidity, UV Radiation) start->stress analysis Periodic Analysis of Properties stress->analysis analysis->stress Continue for specified duration end Determination of Degradation Rate and Shelf-life analysis->end

Caption: General workflow for accelerated stability testing of liquid crystals.

Key Experimental Methodologies
  • Thermal Stability Testing:

    • Protocol: Samples are placed in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 85°C, 100°C) for an extended period (e.g., 1000 hours).

    • Analysis: At regular intervals, samples are withdrawn and analyzed for changes in their physical and chemical properties. This includes monitoring the clearing point (nematic-to-isotropic transition temperature) using Differential Scanning Calorimetry (DSC) and observing the texture under a Polarizing Optical Microscope (POM). Chemical degradation can be assessed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in functional groups.

  • Photostability (UV) Testing:

    • Protocol: Samples are exposed to a controlled source of UV radiation (e.g., a xenon arc lamp) with a specific intensity and spectral distribution for a defined duration.

    • Analysis: Changes in optical properties, such as transmittance and absorbance, are measured using a UV-Vis spectrophotometer. Chemical changes are monitored by FTIR and High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.

  • Hydrolytic Stability Testing:

    • Protocol: Samples are stored in a humidity-controlled chamber at elevated temperature and humidity (e.g., 85°C and 85% relative humidity).

    • Analysis: The extent of hydrolysis is determined by monitoring changes in the chemical structure via FTIR (looking for the disappearance of the imine peak and the appearance of aldehyde and amine peaks for TBBA) and measuring any shift in the clearing point.

Conclusion

For applications requiring high performance and long operational lifetimes, commercial liquid crystals based on the cyanobiphenyl structure are the preferred choice due to their superior chemical and thermal stability. While Schiff base liquid crystals like TBBA may be suitable for certain research applications due to their ease of synthesis, their susceptibility to hydrolysis and lower overall stability are significant drawbacks for commercial use. The experimental protocols outlined in this guide provide a framework for researchers and developers to rigorously evaluate the long-term stability of liquid crystal materials and make informed decisions for their specific applications.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Terephthalylidene bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the proper disposal of Terephthalylidene bis(p-butylaniline) (TBBA), a yellow crystalline organic compound. Adherence to these procedures is vital to ensure personal safety and environmental compliance.

Key Chemical and Safety Data

The following table summarizes the key quantitative data for Terephthalylidene bis(p-butylaniline) to facilitate a quick assessment of its physical and chemical properties.

PropertyValue
Molecular Formula C₂₈H₃₂N₂[1]
Molecular Weight 396.57 g/mol [1][2]
Appearance Yellow crystalline needles[1]
Melting Point 232 °C[1][3]
Boiling Point 552.24 °C (Predicted)[1]
Density 0.98 g/cm³ (Predicted)[1]
Hazard Codes Xi (Irritant)[1][3]
Risk Phrases R36/37/38: Irritating to eyes, respiratory system and skin.[1]
Safety Phrases S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.[1]

Experimental Protocol for Proper Disposal

This step-by-step guide details the necessary procedures for the safe disposal of Terephthalylidene bis(p-butylaniline) from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure that the appropriate PPE is worn to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.[4][5]

  • Lab Coat: A standard lab coat to protect from spills.[4]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]

2. Waste Collection and Segregation:

  • Collect waste Terephthalylidene bis(p-butylaniline) in a dedicated, properly labeled hazardous waste container.[6][7]

  • The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).[2][8]

  • Do not mix Terephthalylidene bis(p-butylaniline) waste with other chemical waste streams to prevent unknown chemical reactions.[9]

3. Labeling of Waste Container: The waste container must be clearly and accurately labeled. The label should include the following information:

  • The words "Hazardous Waste".[10][11]

  • The full chemical name: "Terephthalylidene bis(p-butylaniline)".

  • The CAS number: 29743-21-3.

  • The hazard classification: "Irritant".

  • The date of waste accumulation.[12]

  • The name and contact information of the generating laboratory or researcher.[6]

4. Temporary Storage in the Laboratory:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.

  • Ensure the container is stored in a secondary containment bin to prevent the spread of material in case of a leak.[2]

5. Scheduling Professional Disposal:

  • Once the waste container is full or has been in storage for the maximum allowed time per institutional guidelines (typically not exceeding one year), arrange for its disposal by a licensed hazardous waste disposal company.[8][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal.

  • Do not attempt to dispose of Terephthalylidene bis(p-butylaniline) down the drain or in regular trash, as this can harm the environment and is against regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Terephthalylidene bis(p-butylaniline).

G A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in a Dedicated & Compatible Container A->B C Step 3: Clearly Label the Waste Container B->C D Step 4: Store in a Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Professional Disposal D->E

References

Personal protective equipment for handling Terephthalylidene bis(p-butylaniline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Terephthalylidene bis(p-butylaniline) (TBBA). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Terephthalylidene bis(p-butylaniline) is a yellow crystalline solid that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling protocols are mandatory to mitigate these risks.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with Terephthalylidene bis(p-butylaniline) are exposure through inhalation of dust particles, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Therefore, a comprehensive PPE strategy is required.

Hazard Required Personal Protective Equipment Additional Recommendations
Respiratory Irritation (Inhalation of Dust) NIOSH-approved particulate respirator (e.g., N95) or higher.Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid actions that generate dust.
Skin Irritation (Dermal Contact) Chemical-resistant gloves (e.g., Nitrile). Full-coverage lab coat.Inspect gloves for integrity before use. Change gloves immediately if contaminated. Wash hands thoroughly after handling.
Serious Eye Irritation (Eye Contact) ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.If there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.
General Handling Closed-toe shoes and long pants.Ensure an eyewash station and safety shower are readily accessible.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All work with Terephthalylidene bis(p-butylaniline) should be conducted in a well-ventilated laboratory. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Safe Handling Practices: Avoid creating dust when handling the solid material.[2] Use appropriate tools for transferring the chemical. After handling, thoroughly wash hands and any exposed skin.[2]

  • Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Gently sweep or scoop the material to avoid generating dust and place it in a sealed container for disposal.[2] Do not allow the product to enter drains.[2]

Disposal Plan:

  • Waste Disposal: Dispose of Terephthalylidene bis(p-butylaniline) and any contaminated materials as hazardous chemical waste.[2] All waste must be placed in clearly labeled, sealed containers.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance. It is recommended to use a licensed professional waste disposal service.[2]

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with Terephthalylidene bis(p-butylaniline):

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment that considers the quantity of the chemical being used, the potential for dust generation, and the specific manipulations involved.

  • Personal Protective Equipment (PPE) Donning and Doffing:

    • Donning: Before entering the work area, don a lab coat, followed by safety glasses or goggles, and a respirator if required. Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

    • Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning. Remove gloves first, followed by the lab coat, safety glasses or goggles, and finally the respirator (if used) outside of the immediate work area. Wash hands immediately after removing all PPE.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling Terephthalylidene bis(p-butylaniline).

PPE_Workflow PPE Selection Workflow for Handling Terephthalylidene bis(p-butylaniline) cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling TBBA assess_inhalation Potential for Dust Inhalation? start->assess_inhalation assess_skin Potential for Skin Contact? assess_inhalation->assess_skin No respirator Wear Particulate Respirator assess_inhalation->respirator Yes assess_eye Potential for Eye Contact? assess_skin->assess_eye No gloves Wear Nitrile Gloves assess_skin->gloves Yes goggles Wear Safety Goggles/Glasses assess_eye->goggles Yes proceed Proceed with Experiment assess_eye->proceed No respirator->assess_skin lab_coat Wear Lab Coat gloves->lab_coat lab_coat->assess_eye goggles->proceed

Caption: Logical workflow for selecting appropriate PPE when handling Terephthalylidene bis(p-butylaniline).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.